molecular formula C8H9NO B1266835 2-Acetyl-6-methylpyridine CAS No. 6940-57-4

2-Acetyl-6-methylpyridine

Cat. No.: B1266835
CAS No.: 6940-57-4
M. Wt: 135.16 g/mol
InChI Key: FPQMUQPPAYCAME-UHFFFAOYSA-N
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Description

2-Acetyl-6-methylpyridine (CAS 6940-57-4) is a high-purity organic compound with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol . It is characterized as a colorless to yellow clear liquid and belongs to the class of aryl alkyl ketones, featuring a pyridine ring substituted with both an acetyl and a methyl group . This structure makes it a valuable building block in organic and medicinal chemistry research. In scientific research, this compound serves several key applications. It is a notable compound in flavor and fragrance research, where it contributes roasted, nutty, and popcorn-like notes, and is used in the study of aromas formed during thermal food processing, such as the Maillard reaction . It also functions as a versatile synthetic intermediate in pharmaceutical research for the construction of more complex heterocyclic compounds and active pharmaceutical ingredients (APIs) . Furthermore, the compound has been detected as a potential biomarker for the consumption of specific foods, including coffee and alcoholic beverages, making it relevant in metabolomics and nutritional science studies . Researchers should note the following physicochemical properties: a boiling point of 83 °C at 11 mmHg, a specific gravity of 1.04, and a flash point of 84 °C, classifying it as a combustible liquid . It is a skin and eye irritant, requiring appropriate handling precautions including the use of personal protective equipment . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methylpyridin-2-yl)ethanone
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InChI

InChI=1S/C8H9NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQMUQPPAYCAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90219528
Record name Ketone, methyl 6-methyl-2-pyridyl
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Molecular Weight

135.16 g/mol
Source PubChem
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CAS No.

6940-57-4
Record name 1-(6-Methyl-2-pyridinyl)ethanone
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Record name 2-Acetyl-6-methylpyridine
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Record name Ketone, methyl 6-methyl-2-pyridyl
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Record name 1-(6-methylpyridin-2-yl)ethan-1-one
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Record name 2-ACETYL-6-METHYLPYRIDINE
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Record name 2-Acetyl-6-methylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyl-6-methylpyridine (CAS 6940-57-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-6-methylpyridine, with the CAS registry number 6940-57-4, is an aromatic ketone that is a derivative of pyridine.[1] This compound, also known as 1-(6-methylpyridin-2-yl)ethanone or 6-acetyl-2-picoline, is a solid at room temperature and is recognized for its utility as a versatile intermediate in various synthetic applications.[2][3] Its unique structure, featuring a pyridine ring substituted with both an acetyl and a methyl group, makes it a valuable building block in the pharmaceutical, agricultural, and flavor and fragrance industries.[2][4] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, applications, and safety information.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a concise reference for laboratory and research applications.

PropertyValueReference(s)
CAS Number 6940-57-4[5][6]
Molecular Formula C₈H₉NO[5][6]
Molecular Weight 135.16 g/mol [5][6][7]
Appearance White to pale yellow solid[2]
Purity ≥95% - ≥99% (GC)[2][3]
Melting Point 31.77 °C (Predicted)[5]
Boiling Point 209 °C[5]
Density 1.04 g/mL[5]
Solubility Soluble in water (1.151e+004 mg/L @ 25 °C, est)[2]
LogP 1.59262[6]
SMILES CC(=O)c1cccc(C)n1[7]
InChI 1S/C8H9NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5H,1-2H3[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectral information.

Spectroscopic TechniqueData HighlightsReference(s)
¹³C NMR Spectra available from various sources.[1]
Mass Spectrometry (GC-MS) NIST Number: 108953; Top Peak (m/z): 93; 2nd Highest (m/z): 92; 3rd Highest (m/z): 135.[1]
FTIR Spectra Technique: CAPILLARY CELL: NEAT.[1]
UV-VIS Spectra Spectra available from various sources.[1]

Synthesis and Reactivity

The reactivity of this compound is characteristic of both a ketone and a pyridine. The acetyl group can undergo various reactions such as condensation, reduction, and oxidation, making it a key handle for further molecular elaboration. The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, though the existing substituents will direct the position of these modifications.

Experimental Protocols

Representative Synthesis of a Pyridine Derivative (Adapted for Conceptual Understanding)

The following is a representative procedure for the synthesis of a 2-methylpyridine via a continuous flow method, which illustrates a modern approach to pyridine synthesis. This is a general example and would require optimization for the specific synthesis of this compound.

Objective: To synthesize a 2-methylpyridine derivative using a continuous flow system.[9]

Materials:

  • Appropriate pyridine starting material

  • Raney® nickel catalyst

  • 1-Propanol (solvent)

  • Continuous flow system with a packed column reactor

  • Waters 515 pump or equivalent

  • Stainless steel column (150 x 4.6 mm)

Procedure:

  • A stainless steel column is packed with approximately 5.5 g of Raney® nickel.[9]

  • The continuous flow system is assembled, and 1-propanol is pumped through the column.[9]

  • A 0.05 M solution of the pyridine starting material is prepared in 5 mL of 1-propanol.[9]

  • The catalyst column is heated to >180 °C for 30 minutes with a flow rate of 0.3 mL/min.[9]

  • The flow rate is then adjusted to 0.1 mL/min, and the solution of the pyridine starting material is introduced into the reaction stream via a sample loop.[9]

  • The product is collected at the outlet of the reactor.[9]

  • The solvent is removed under reduced pressure to yield the 2-methylated pyridine product.[9]

Note: This is a generalized protocol and specific parameters such as temperature, flow rate, and catalyst loading would need to be optimized for the synthesis of this compound.

Applications and Biological Significance

This compound is a valuable intermediate with applications in several key industries:

  • Flavor and Fragrance Industry: This compound is used as a flavoring agent in food products and as a component in fragrances, often imparting roasted, nutty, and popcorn-like notes.[2][4]

  • Pharmaceutical Development: It serves as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs).[2][4] Derivatives of 2-acetylpyridine have been investigated for their potential antimicrobial and anticancer activities.[10]

  • Agricultural Chemicals: The compound is utilized in the formulation of agrochemicals, contributing to the stability and efficacy of pesticides and herbicides.[2]

  • Material Science: It is used in the production of specialty polymers and resins.[2]

  • Analytical Chemistry: This chemical can be employed as a standard in chromatographic techniques.[2]

While this compound itself is not directly implicated in a specific signaling pathway from the available literature, its derivatives are of interest in drug discovery. For example, Schiff base complexes derived from 2-acetylpyridine have been synthesized and evaluated for their biological activities.[10]

Visualizations

Role as a Versatile Chemical Intermediate

The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of a variety of downstream products for different industries.

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_flavor Flavor & Fragrance cluster_material Material Science This compound This compound APIs APIs This compound->APIs Synthesis Intermediate Pesticides Pesticides This compound->Pesticides Formulation Component Herbicides Herbicides This compound->Herbicides Formulation Component Flavoring Agents Flavoring Agents This compound->Flavoring Agents Precursor Fragrance Compounds Fragrance Compounds This compound->Fragrance Compounds Precursor Specialty Polymers Specialty Polymers This compound->Specialty Polymers Monomer/Additive Resins Resins This compound->Resins Monomer/Additive Bioactive Molecules Bioactive Molecules APIs->Bioactive Molecules

Caption: Versatile applications of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5]

Hazard Statements:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.[7]

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a well-ventilated place. Keep container tightly closed. It is recommended to store at 4°C under a nitrogen atmosphere.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves and protective clothing.

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

References

An In-depth Technical Guide to 1-(6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-methylpyridin-2-yl)ethanone, also known as 2-acetyl-6-methylpyridine, is a pyridine derivative with applications in flavor chemistry and as a versatile building block in organic synthesis.[1] Its structural motif is of interest to medicinal chemists, as derivatives of 2-acetylpyridine have shown potential in the development of novel therapeutic agents, exhibiting a range of biological activities including antimicrobial and anticancer properties.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 1-(6-methylpyridin-2-yl)ethanone, aimed at supporting research and development in the pharmaceutical and chemical industries.

Chemical Structure and Properties

1-(6-methylpyridin-2-yl)ethanone is an aromatic ketone with a molecular formula of C₈H₉NO and a molecular weight of 135.16 g/mol .[3] The structure consists of a pyridine ring substituted at the 2-position with an acetyl group and at the 6-position with a methyl group.

dot

Caption: Chemical structure of 1-(6-methylpyridin-2-yl)ethanone.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(6-methylpyridin-2-yl)ethanone is presented in Table 1. This compound is a solid at room temperature and is harmful if swallowed.

PropertyValueReference(s)
Molecular Formula C₈H₉NO[3]
Molecular Weight 135.16 g/mol [3]
Appearance Solid
CAS Number 6940-57-4[3]
IUPAC Name 1-(6-methyl-2-pyridinyl)ethanone[3]
Melting Point 31.77 °C (Predicted)[4]
Boiling Point 209 °C[4]
Density 1.04 g/mL[4]

Synthesis and Experimental Protocols

The synthesis of 1-(6-methylpyridin-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the coupling of an organometallic reagent with a suitable pyridine precursor. A detailed experimental protocol for a related synthesis, the homocoupling of 6-bromo-2-acetylpyridine to form a bipyridine derivative, suggests a potential synthetic strategy starting from a brominated pyridine derivative.[5]

Synthesis from 2-Bromo-6-methylpyridine (Proposed)

This proposed synthesis involves a Grignard reaction between 2-bromo-6-methylpyridine and an acetylating agent.

dot

G cluster_start Starting Materials cluster_reagent Reagent cluster_reaction Reaction Steps cluster_product Final Product 2-bromo-6-methylpyridine 2-bromo-6-methylpyridine Mg Magnesium (Mg) Grignard_formation Grignard Reagent Formation Mg->Grignard_formation THF Tetrahydrofuran (THF) THF->Grignard_formation Acetyl_chloride Acetyl Chloride Acylation Acylation Reaction Acetyl_chloride->Acylation Grignard_formation->Acylation Workup Aqueous Work-up & Extraction Acylation->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product 1-(6-methylpyridin-2-yl)ethanone Purification->Final_Product

Caption: Proposed synthetic workflow for 1-(6-methylpyridin-2-yl)ethanone.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromo-6-methylpyridine in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.

  • Acylation: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of acetyl chloride in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1-(6-methylpyridin-2-yl)ethanone.

Spectral Data and Characterization

The structural elucidation of 1-(6-methylpyridin-2-yl)ethanone is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the pyridine ring and the methyl protons of the acetyl and pyridinyl methyl groups. The expected chemical shifts are summarized in Table 2.

¹³C NMR: The carbon NMR spectrum shows distinct resonances for each carbon atom in the molecule. The predicted chemical shifts are detailed in Table 2.

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment
~7.8 (t)H4-pyridine
~7.4 (d)H3-pyridine
~7.2 (d)H5-pyridine
~2.6 (s)-COCH₃
~2.5 (s)-CH₃ (pyridine)

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1-(6-methylpyridin-2-yl)ethanone would be expected to show a molecular ion peak [M]⁺ at m/z 135. Key fragmentation patterns would likely involve the loss of a methyl radical ([M-15]⁺) to give an acylium ion at m/z 120, and the loss of the acetyl group ([M-43]⁺) to give the 6-methylpyridinyl cation at m/z 92.

dot

fragmentation_pathway M [M]⁺ m/z = 135 M_15 [M-15]⁺ m/z = 120 M->M_15 - •CH₃ M_43 [M-43]⁺ m/z = 92 M->M_43 - •COCH₃

Caption: Proposed mass spectrometry fragmentation of 1-(6-methylpyridin-2-yl)ethanone.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(6-methylpyridin-2-yl)ethanone displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3050C-H stretch (aromatic)Pyridine ring
~2990C-H stretch (aliphatic)-CH₃ groups
~1700C=O stretch (strong)Ketone
~1590C=N and C=C stretchPyridine ring
1487 - 1437C=N and C=C stretchPyridine ring

Note: The IR data for the pyridine ring stretches are based on the related compound 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone.[5]

Biological Activity and Drug Development Potential

While 1-(6-methylpyridin-2-yl)ethanone itself is primarily recognized as a flavor component, the 2-acetylpyridine scaffold is a "privileged structure" in medicinal chemistry.[1][2] Derivatives incorporating this moiety have demonstrated a broad range of pharmacological activities.

For instance, Schiff bases and chalcones derived from 2-acetylpyridine have been reported to possess significant antimicrobial and anticancer properties.[2] These derivatives can act as chelating agents for metal ions, which can enhance their biological efficacy. The mechanism of action for some of these derivatives is thought to involve the inhibition of key enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis and repair in cancer cells.[2]

The synthetic accessibility of 1-(6-methylpyridin-2-yl)ethanone and the documented biological potential of its derivatives make it an attractive starting material for the design and synthesis of new chemical entities for drug discovery programs.

Conclusion

1-(6-methylpyridin-2-yl)ethanone is a valuable chemical entity with a well-defined structure and accessible synthetic routes. Its utility extends from flavor and fragrance applications to being a key intermediate in the synthesis of biologically active molecules. The comprehensive data presented in this guide, including its physicochemical properties, detailed synthetic considerations, and spectral characteristics, provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its derivatives in various scientific and industrial applications.

References

In-Depth Technical Guide to the Spectral Data of 2-Acetyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-Acetyl-6-methylpyridine (CAS No. 6940-57-4). The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityAssignment
7.82dPyridine H-3
7.71tPyridine H-4
7.39dPyridine H-5
2.68sAcetyl CH₃
2.58sPyridine-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
200.5C=O (Acetyl)
158.2Pyridine C-6
152.9Pyridine C-2
137.2Pyridine C-4
124.6Pyridine C-3
118.9Pyridine C-5
25.8Acetyl CH₃
24.5Pyridine-CH₃
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2985MediumC-H stretch (aromatic)
1708StrongC=O stretch (acetyl ketone)
1588StrongC=C/C=N stretch (pyridine ring)
1435MediumC-H bend (methyl)
1357MediumC-H bend (methyl)
1238StrongC-C stretch
790StrongC-H out-of-plane bend
MS (Mass Spectrometry) Data
m/zRelative IntensityAssignment
135High[M]⁺ (Molecular Ion)
120Moderate[M-CH₃]⁺
93Base Peak (100%)[M-C₂H₂O]⁺
92High[M-CH₃CO]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, data was acquired with 16 scans and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum was obtained with 1024 scans.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin capillary film.[1] The spectrum was recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which was equipped with a non-polar capillary column. The separated compound was then ionized by electron impact (EI) at 70 eV. The mass analyzer scanned for fragments from m/z 40 to 400.

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and the structural relationships of the assigned protons in this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Neat Liquid Film Neat Liquid Film (IR) Sample->Neat Liquid Film Vaporization Vaporization & Injection (GC-MS) Sample->Vaporization NMR_Spec NMR Spectrometer Dissolution->NMR_Spec FTIR_Spec FTIR Spectrometer Neat Liquid Film->FTIR_Spec GCMS_System GC-MS System Vaporization->GCMS_System NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum FTIR_Spec->IR_Data MS_Data Mass Spectrum GCMS_System->MS_Data Structure_Elucidation Structure Elucidation & Functional Group Analysis NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Workflow for Spectroscopic Analysis of this compound.

Proton_Assignments cluster_labels ¹H NMR Assignments structure H3 H-3 (δ 7.82) p_H3 H3->p_H3 H4 H-4 (δ 7.71) p_H4 H4->p_H4 H5 H-5 (δ 7.39) p_H5 H5->p_H5 Ac_H Acetyl H (δ 2.68) p_Ac_H Ac_H->p_Ac_H Me_H Methyl H (δ 2.58) p_Me_H Me_H->p_Me_H

¹H NMR Assignments for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Acetyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Acetyl-6-methylpyridine (IUPAC name: 1-(6-methylpyridin-2-yl)ethanone). The document details the spectral data, interpretation, and a standard experimental protocol for data acquisition, serving as a crucial resource for the structural elucidation and quality control of this compound in research and development settings.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the five unique proton environments in the molecule: three aromatic protons on the pyridine ring, the three protons of the acetyl group's methyl, and the three protons of the methyl group attached to the pyridine ring. The spectral data, acquired in deuterated chloroform (CDCl₃), is summarized below.

Data Presentation
Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-47.66Triplet (t)7.21H
H-37.80Doublet (d)7.21H
H-57.28Doublet (d)7.21H
-COCH₃2.68Singlet (s)-3H
Ar-CH₃2.58Singlet (s)-3H

Note: Data referenced from a 400 MHz spectrum in CDCl₃.[1]

Spectral Interpretation:

  • Aromatic Region (7.0-8.0 ppm): The pyridine ring protons appear in the downfield region, characteristic of aromatic systems.

    • The H-4 proton at 7.66 ppm is split into a triplet because it is coupled to two neighboring protons, H-3 and H-5, with an identical coupling constant of 7.2 Hz.[1]

    • The H-3 proton signal at 7.80 ppm is a doublet , resulting from its coupling to the adjacent H-4 proton (J = 7.2 Hz).[1]

    • The H-5 proton at 7.28 ppm also appears as a doublet due to coupling with the H-4 proton (J = 7.2 Hz).[1]

  • Aliphatic Region (2.0-3.0 ppm): The two methyl groups are observed in the upfield region.

    • The singlet at 2.68 ppm corresponds to the three protons of the acetyl methyl group (-COCH₃) .[1] Its downfield shift relative to the other methyl group is due to the deshielding effect of the adjacent carbonyl group.

    • The singlet at 2.58 ppm is assigned to the three protons of the methyl group attached to the pyridine ring (Ar-CH₃) .[1] Both methyl signals are singlets as there are no adjacent protons to cause splitting.

Visualization of J-Coupling Pathway

The following diagram illustrates the through-bond coupling relationships between the aromatic protons of this compound.

J-Coupling relationships in this compound.

Experimental Protocol

The following section outlines a standard methodology for the acquisition of a high-quality ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Analyte: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean and dry 5 mm NMR tube. CDCl₃ is a common choice due to its good solubilizing power for many organic compounds and its single, well-characterized residual solvent peak.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as Tetramethylsilane (TMS) can be added. However, for routine spectra, referencing to the residual solvent peak (CDCl₃ at δ ≈ 7.26 ppm) is often sufficient.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Data is typically acquired on a 400 MHz or higher field NMR spectrometer.

  • Temperature: Spectra are generally recorded at a standard probe temperature, often 25°C (298 K).

  • Acquisition Parameters (Typical for 400 MHz):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate T₁ relaxation.

    • Acquisition Time (aq): Typically set between 2 to 4 seconds to ensure good resolution.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton signals.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via Fourier transformation. An exponential line broadening factor (e.g., 0.3 Hz) may be applied to improve the signal-to-noise ratio.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.

  • Referencing: The chemical shift axis is calibrated by setting the residual CDCl₃ peak to δ 7.26 ppm or the TMS signal to δ 0.00 ppm.

  • Integration: The relative areas of the signals are determined through integration to confirm the number of protons corresponding to each peak.

  • Peak Picking: The chemical shifts of the peaks are accurately determined. For multiplets, the coupling constants (J) are measured as the distance in Hertz between the split lines.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Acetyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the anticipated 13C NMR chemical shifts for 2-acetyl-6-methylpyridine, tailored for researchers, scientists, and professionals in drug development. In the absence of directly published experimental data for this specific compound, this guide presents estimated chemical shifts derived from an analysis of structurally related molecules. Additionally, a detailed, generalized experimental protocol for the acquisition of a 13C NMR spectrum is provided, alongside workflow visualizations to aid in experimental design and data interpretation.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound have been estimated based on an analysis of empirical data from analogous substituted pyridines, including 2-acetylpyridine, 2-methylpyridine, and 6-methyl-2-vinylpyridine. The substituent effects of the acetyl and methyl groups on the pyridine ring were considered to predict the chemical shifts for the target molecule. These estimations provide a valuable reference for the analysis of experimentally acquired spectra.

The table below summarizes the estimated 13C NMR chemical shifts for each carbon atom in this compound. The carbon numbering corresponds to the molecular structure diagram provided in this guide.

Carbon AtomEstimated Chemical Shift (ppm)Notes
C2153.5Attached to the acetyl group.
C3124.0
C4136.5
C5118.5
C6157.0Attached to the methyl group.
C=O200.0Carbonyl carbon of the acetyl group.
CH3 (acetyl)25.5Methyl carbon of the acetyl group.
CH3 (ring)24.0Methyl carbon attached to the pyridine ring.

Molecular Structure and Carbon Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for clear association with the chemical shift data presented above.

Caption: Molecular structure of this compound with IUPAC numbering for carbon atoms.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard experimental protocol for acquiring a high-quality 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). If not already present in the solvent, a small amount can be added.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal signal detection.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

  • Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.

  • Acquisition Time (AQ): Set to 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbon nuclei to relax. Quaternary carbons may require longer delays for quantitative analysis.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of chemical shifts for organic molecules.

  • Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl3).

  • Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Workflow for 13C NMR Analysis

The following diagram illustrates the general workflow from sample preparation to final data analysis in a 13C NMR experiment.

G 13C NMR Experimental and Data Analysis Workflow cluster_experimental Experimental Phase cluster_data_processing Data Processing Phase cluster_analysis Analysis Phase A Sample Preparation (Compound in CDCl3 + TMS) B Spectrometer Setup (Tuning, Locking, Shimming) A->B Insert Sample C Data Acquisition (Pulse Program, NS, D1, AQ) B->C Set Parameters D Fourier Transformation (FID to Spectrum) C->D Raw Data (FID) E Spectrum Correction (Phasing, Baseline) D->E F Referencing and Peak Picking E->F G Chemical Shift Assignment F->G Peak List H Structural Elucidation G->H

Caption: A flowchart illustrating the key stages of a 13C NMR experiment and subsequent data analysis.

Mass Spectrometry Fragmentation of 2-Acetyl-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation behavior of 2-Acetyl-6-methylpyridine (C₈H₉NO, MW: 135.16 g/mol ).[1][2][3] Understanding the fragmentation patterns of this pyridine derivative is crucial for its identification and characterization in various analytical applications, including flavor and fragrance analysis, pharmaceutical intermediate quality control, and metabolomics research.[4] This document outlines the primary fragmentation pathways under electron ionization (EI), presents quantitative data on major fragment ions, details a standard experimental protocol for analysis, and provides a visual representation of the fragmentation cascade.

Introduction to Mass Spectrometry Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[5] When a molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, characteristic charged fragments and neutral species.[6][7] The resulting mass spectrum is a fingerprint of the molecule, providing valuable information about its structure and molecular weight.[5]

For aromatic and heterocyclic compounds like this compound, the stable ring structure significantly influences the fragmentation process.[8][9] Common fragmentation mechanisms include alpha-cleavage, McLafferty rearrangements, and cleavages of bonds adjacent to heteroatoms.[5][8][10]

Proposed Fragmentation Pathway of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. The molecular ion (M⁺•) is observed at m/z 135.[1] The fragmentation is dominated by cleavages adjacent to the carbonyl group and within the pyridine ring system.

The primary fragmentation steps are proposed as follows:

  • Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the bond between the acetyl group and the pyridine ring (alpha-cleavage). This results in the loss of a methyl radical (•CH₃) to form a stable acylium ion.

    • M⁺• (m/z 135) → [M - CH₃]⁺ (m/z 120)

  • Loss of Carbon Monoxide: The resulting acylium ion can then lose a neutral molecule of carbon monoxide (CO).

    • [M - CH₃]⁺ (m/z 120) → [M - CH₃ - CO]⁺ (m/z 92)

  • Formation of the Base Peak: A significant fragmentation pathway involves the cleavage of the C-C bond of the acetyl group to lose an acetyl radical (•COCH₃), leading to the formation of the 6-methylpyridine cation. However, the dominant fragmentation pathway appears to be the loss of the entire acetyl group as a ketene (CH₂=C=O) through a rearrangement, or a concerted loss of a methyl radical and CO, leading to the fragment at m/z 93, which is often the base peak.[1] A more direct route to a highly stable pyridinium-type ion is often favored. The loss of a neutral ketene molecule (H₂C=C=O, 42 Da) from the molecular ion would lead to an ion at m/z 93.

    • M⁺• (m/z 135) → [C₆H₇N]⁺• (m/z 93)

  • Formation of m/z 92: The ion at m/z 92 is the second most abundant fragment and can be formed by the loss of a hydrogen atom from the m/z 93 ion.[1]

    • [C₆H₇N]⁺• (m/z 93) → [C₆H₆N]⁺ (m/z 92) + H•

Quantitative Fragmentation Data

The quantitative data from the gas chromatography-mass spectrometry (GC-MS) analysis of this compound is summarized below. The relative abundance of the major ions provides insight into the stability of the fragments and the most probable fragmentation routes.

m/zProposed Ion StructureRelative Abundance
135[C₈H₉NO]⁺• (Molecular Ion)High
120[M - CH₃]⁺Moderate
93[C₆H₇N]⁺•Base Peak (Highest)
92[C₆H₆N]⁺High

Data derived from public spectral databases.[1]

Visualization of Fragmentation Pathway

The logical flow of the proposed fragmentation of this compound is illustrated in the following diagram.

Fragmentation_Pathway M This compound (M+•) m/z = 135 F120 [M - CH3]+ m/z = 120 M->F120 - •CH3 F93 [C6H7N]+• m/z = 93 (Base Peak) M->F93 - C2H2O F92_from_120 [C6H6N]+ m/z = 92 F120->F92_from_120 - CO F92_from_93 [C6H6N]+ m/z = 92 F93->F92_from_93 - H•

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

The following section details a standard methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

  • Internal Standard: If quantitative analysis is required, add an appropriate internal standard to the working solution.

Gas Chromatography (GC) Conditions
  • Instrument: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

Mass Spectrometry (MS) Conditions
  • Instrument: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum at the apex of the corresponding chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the acquired spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by a stable molecular ion at m/z 135 and prominent fragment ions at m/z 93 and 92.[1] The fragmentation pattern is dominated by cleavages related to the acetyl group and the inherent stability of the pyridine ring. The proposed fragmentation pathways, supported by quantitative data, provide a robust framework for the identification and structural elucidation of this compound in complex matrices. The detailed experimental protocol offers a standardized method for reproducible and accurate analysis, which is essential for researchers and professionals in drug development and other scientific fields.

References

A-Technical-Guide-to-Pyridinyl-Ketones-of-the-Formula-C8H9NO

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of pyridine derivatives with the chemical formula C8H9NO. It begins by identifying the primary isomers, focusing on pyridinyl propanones due to their significance as intermediates in medicinal chemistry. The guide offers a detailed exploration of their synthesis, physicochemical properties, and applications in drug development, with a particular focus on 1-(pyridin-4-yl)propan-2-one as a key precursor to the cardiotonic drug milrinone. This document includes structured data tables, detailed experimental protocols, and logical diagrams to facilitate understanding and application in a research and development setting.

Introduction and Isomer Identification

The chemical formula C8H9NO encompasses several pyridine derivative isomers. The degree of unsaturation is calculated to be 5, with the pyridine ring accounting for 4, indicating one degree of unsaturation in the substituent. Analysis of possible structures reveals that the most chemically stable and relevant isomers for pharmaceutical and chemical synthesis are pyridinyl propanones.

The primary isomers and their IUPAC names are:

  • 1-(pyridin-2-yl)propan-1-one

  • 1-(pyridin-3-yl)propan-1-one [1]

  • 1-(pyridin-4-yl)propan-1-one [2]

  • 1-(pyridin-2-yl)propan-2-one [3][4][5]

  • 1-(pyridin-3-yl)propan-2-one [6]

  • 1-(pyridin-4-yl)propan-2-one [7][8]

Among these, 1-(pyridin-2-yl)propan-2-one has been identified as an antimicrobial bioactive compound, and 1-(pyridin-4-yl)propan-2-one is a known intermediate in the synthesis of the cardiotonic drug milrinone[7][9]. This guide will use these isomers as primary examples to illustrate the chemical and pharmaceutical relevance of this class of compounds.

Physicochemical and Spectroscopic Data

The physicochemical properties of these isomers are critical for their application in synthesis and drug formulation. The data for the most relevant isomers are summarized below.

Table 1: Physicochemical Properties of C8H9NO Pyridine Derivative Isomers

Property1-(pyridin-2-yl)propan-1-one1-(pyridin-3-yl)propan-1-one1-(pyridin-4-yl)propan-2-one1-(pyridin-2-yl)propan-2-one
CAS Number 25195-44-01570-48-5[1]6304-16-1[8]6302-02-9[4]
Molecular Weight 135.16 g/mol 135.17 g/mol [1]135.17 g/mol 135.17 g/mol [9]
Physical Form SolidLiquid[1]Liquid[7]Oil[4]
Boiling Point Not specifiedNot specified130-132 °C / 1.5 kPa[7]67 °C / 0.5 mbar[4]
Melting Point Not specifiedNot specified13 °C[8]Not specified
Solubility Not specifiedNot specifiedSlightly soluble in water[7]Not specified
Refractive Index Not specifiedNot specified1.5225[8]Not specified

Note: Data for all isomers is not consistently available in public literature. The table reflects available data.

Experimental Protocols: Synthesis

The synthesis of pyridinyl propanones is of significant interest for the production of pharmaceutical intermediates. Below are generalized and specific protocols for the synthesis of these compounds.

General Synthesis of 1-(pyridin-2-yl)propan-2-one

A common method involves the reaction of a picoline (methylpyridine) derivative with an acylating agent.

Protocol: Synthesis of 1-(pyridin-2-yl)propan-2-one from 2-methylpyridine and acetonitrile.[4]

  • Reactants: 2-methylpyridine and acetonitrile.

  • Procedure: The synthesis is carried out using a method adapted from historical literature, resulting in a yellow, slightly air-sensitive oil.

  • Purification: The product is purified by vacuum distillation.

  • Yield: Approximately 61%.[4]

  • Characterization: The product is characterized by ¹H NMR spectroscopy. The expected shifts are δ= 2.13 (s, 3H, CH₃), 3.91 (s, 2H, CH₂), 7.28 (m, 2H, pyridine-H), 7.74 (m, 1H, pyridine-H), 8.47 (d, 1H pyridine-H) ppm in (CD₃)₂SO.[4]

Synthesis of Propafenone Precursors (Illustrative Example)

While not a direct synthesis of a C8H9NO pyridine derivative, the synthesis of propafenone, an antiarrhythmic agent, involves a propanone moiety attached to a phenyl ring, illustrating a relevant synthetic strategy. One method begins with the Friedel-Crafts reaction of 3-phenylpropionyl chloride and phenol to produce 1-(2-hydroxyphenyl)-3-phenyl-1-propanone.[10] This intermediate then undergoes further reactions to yield propafenone.[10][11] Another approach involves an Aldol condensation.[12]

Protocol: Synthesis of 2'-hydroxy-3-phenylpropiophenone (an intermediate for Propafenone).

  • Step 1: Chalcone Formation: An organic solvent, an alkali, and benzaldehyde are added to o-hydroxyacetophenone. The mixture is heated, then cooled. The resulting solid is filtered and recrystallized to yield 2'-hydroxychalcone.

  • Step 2: Reduction: An organic solvent, ammonium formate, and palladium on carbon are added to the 2'-hydroxychalcone. The mixture is heated. After the reaction is complete (monitored by TLC), it is filtered, concentrated, and recrystallized to yield 2'-hydroxy-3-phenylpropiophenone.

Applications in Drug Development and Signaling Pathways

Pyridinyl propanones are valuable building blocks in medicinal chemistry. Their utility is exemplified by their role as precursors to complex pharmaceutical agents.

1-(pyridin-4-yl)propan-2-one in the Synthesis of Milrinone

1-(pyridin-4-yl)propan-2-one is a key intermediate in the synthesis of Milrinone , a phosphodiesterase 3 (PDE3) inhibitor used as a cardiotonic agent.[7] The synthesis pathway highlights the importance of this C8H9NO isomer.

Milrinone_Synthesis 1-(pyridin-4-yl)propan-2-one 1-(pyridin-4-yl)propan-2-one Intermediate_A Dicarbonyl Intermediate 1-(pyridin-4-yl)propan-2-one->Intermediate_A Condensation w/ diethyl oxalate Milrinone Milrinone Intermediate_A->Milrinone Cyclization w/ cyanoacetamide

Caption: Synthetic pathway from 1-(pyridin-4-yl)propan-2-one to Milrinone.

Biological Activity and Signaling

Milrinone, derived from the C8H9NO scaffold, exerts its therapeutic effect by inhibiting PDE3. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic effects and vasodilation.

PDE3_Inhibition_Pathway cluster_cell Cardiomyocyte Milrinone Milrinone PDE3 Phosphodiesterase 3 Milrinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates (Activates) Contraction Increased Contractility Ca_Channels->Contraction ↑ Ca²⁺ influx

Caption: Mechanism of action of Milrinone via PDE3 inhibition.

Conclusion

The C8H9NO pyridine derivatives, particularly the pyridinyl propanone isomers, represent a class of compounds with significant utility in synthetic and medicinal chemistry. Their role as key intermediates in the synthesis of drugs like Milrinone underscores their importance to the pharmaceutical industry. The synthetic protocols and mechanistic pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working with these versatile chemical scaffolds. Further research into the biological activities of other isomers may reveal new therapeutic applications.

References

An In-depth Technical Guide to 2-Acetyl-6-methylpyridine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-6-methylpyridine, a heterocyclic ketone, has garnered significant interest across various scientific disciplines. Initially recognized for its distinct roasted, nutty, and popcorn-like aroma, it has become a valuable component in the flavor and fragrance industry.[1][2][3] Beyond its sensory properties, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a versatile reagent in organic chemistry for constructing more complex heterocyclic systems.[1][3] This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its synthesis. Detailed experimental protocols for key synthetic methodologies are presented, alongside a comparative analysis of their yields and conditions. Spectroscopic and physical data are tabulated for easy reference, and logical workflows for its preparation are visualized.

Introduction and Discovery

The precise first synthesis of this compound is not prominently documented in readily available historical records. Its discovery and initial characterization are likely embedded within the broader exploration of pyridine chemistry that burgeoned in the 20th century. The development of synthetic routes to substituted pyridines, driven by the quest for new dyes, pharmaceuticals, and agricultural chemicals, paved the way for the preparation of a vast array of derivatives, including this compound.

Its significance grew with the increasing understanding of its contribution to the flavor profile of various cooked foods, where it is formed through the Maillard reaction.[2] This realization spurred interest in its synthesis for use as a food additive.[2] Concurrently, the utility of the acetylpyridine scaffold in medicinal chemistry and as a ligand in coordination chemistry further motivated the development of efficient synthetic methods.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. The key data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number6940-57-4[4]
Molecular FormulaC₈H₉NO[4]
Molecular Weight135.16 g/mol [4]
AppearanceColorless to light yellow liquid/solid[2]
Melting Point30-34 °C
Boiling Point188-189 °C
Density1.08 g/mL at 25 °C
IUPAC Name1-(6-methylpyridin-2-yl)ethanone[1]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey DataReference
¹H NMR Chemical shifts (δ) in ppm. Aromatic protons typically in the range of 7.0-8.5 ppm. Methyl protons (both acetyl and ring) appear as singlets in the upfield region.[5]
¹³C NMR Chemical shifts (δ) in ppm. Carbonyl carbon signal is characteristically downfield (>190 ppm). Aromatic carbons appear in the range of 120-160 ppm. Methyl carbons are observed upfield.[1]
Infrared (IR) Wavenumber (cm⁻¹). Strong absorption band for the C=O stretch of the ketone (typically ~1700 cm⁻¹). C-H stretching and aromatic C=C and C=N stretching bands are also present.[1]
Mass Spectrometry (MS) m/z ratios. Molecular ion peak [M]⁺ at m/z = 135. Common fragments include the loss of a methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺).[1]

Synthesis of this compound: A Historical Perspective and Modern Methods

The synthesis of this compound has evolved, with various methods being developed to improve yield, selectivity, and operational simplicity. The primary strategies involve the modification of a pre-existing pyridine ring.

Synthesis from 2,6-Lutidine

One of the most common starting materials for the synthesis of 2,6-disubstituted pyridines is 2,6-lutidine (2,6-dimethylpyridine). The general approach involves the functionalization of one of the methyl groups. A controlled synthesis of related compounds from 2,6-dimethylpyridine has been reported, which can be adapted for this compound.[6]

A logical workflow for the synthesis of this compound starting from 2,6-lutidine is depicted below.

G cluster_0 Synthesis from 2,6-Lutidine 2,6-Lutidine 2,6-Lutidine Side-chain lithiation Side-chain lithiation 2,6-Lutidine->Side-chain lithiation 1. Strong Base (e.g., n-BuLi) Acylation Acylation Side-chain lithiation->Acylation 2. Acylating Agent (e.g., Acetaldehyde, then oxidation or Acetyl chloride) This compound This compound Acylation->this compound

Caption: Synthetic workflow from 2,6-Lutidine.

Synthesis via Grignard Reaction

A versatile method for the formation of carbon-carbon bonds in pyridine rings is the Grignard reaction. This approach typically starts with a halogenated pyridine derivative. For the synthesis of this compound, 2-bromo-6-methylpyridine is a suitable precursor.

The general workflow for the Grignard-based synthesis is outlined below.

G cluster_1 Grignard Reaction Pathway 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine Grignard Reagent Formation Grignard Reagent Formation 2-Bromo-6-methylpyridine->Grignard Reagent Formation 1. Mg, THF Reaction with Acylating Agent Reaction with Acylating Agent Grignard Reagent Formation->Reaction with Acylating Agent 2. Acetonitrile or Acetyl chloride This compound This compound Reaction with Acylating Agent->this compound 3. Acidic Workup

Caption: Grignard-based synthetic workflow.

Synthesis from 2-Picolinic Acid

An alternative approach utilizes 2-picolinic acid as the starting material. This multi-step synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by a condensation reaction and subsequent decarboxylation. A detailed procedure is described in the patent literature.[7]

The workflow for this synthetic route is as follows:

G cluster_2 Synthesis from 2-Picolinic Acid 2-Picolinic Acid 2-Picolinic Acid Acyl Chloride Formation Acyl Chloride Formation 2-Picolinic Acid->Acyl Chloride Formation 1. Thionyl chloride Condensation Condensation Acyl Chloride Formation->Condensation 2. Malonic ester derivative, Base Hydrolysis and Decarboxylation Hydrolysis and Decarboxylation Condensation->Hydrolysis and Decarboxylation 3. Acid, Heat This compound This compound Hydrolysis and Decarboxylation->this compound

Caption: Synthetic workflow from 2-Picolinic Acid.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its precursors, based on established literature procedures.

Preparation of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine

This procedure details the synthesis of the key intermediate for the Grignard-based approach.[8]

Materials:

  • 2-Amino-6-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-amino-6-methylpyridine (1.0 eq) in 48% HBr, cool the mixture to -10 °C.

  • Slowly add bromine (1.5 eq) dropwise while maintaining the temperature below -5 °C. Stir for 1.5 hours.

  • A solution of sodium nitrite (2.7 eq) in water is then added dropwise at the same temperature, and the mixture is stirred for another 1.5 hours.

  • A pre-cooled solution of sodium hydroxide in water is added dropwise, ensuring the reaction temperature does not exceed 0 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-6-methylpyridine.

Synthesis of this compound via Grignard Reaction

This protocol outlines the final step in the Grignard-based synthesis.

Materials:

  • 2-Bromo-6-methylpyridine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Acetyl chloride or Acetonitrile

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).

  • Add a solution of 2-bromo-6-methylpyridine (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

  • Once the reaction is complete (disappearance of magnesium), cool the solution to 0 °C.

  • Slowly add a solution of acetyl chloride (1.1 eq) or acetonitrile (1.1 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and required purity.

Table 3: Comparison of Synthetic Routes to this compound
Synthetic RouteStarting MaterialKey ReagentsAdvantagesDisadvantagesTypical Yields
From 2,6-Lutidine2,6-LutidineStrong base (n-BuLi), Acylating agentReadily available starting material.Requires cryogenic conditions and handling of pyrophoric reagents. Potential for over-acylation.Moderate to Good
Grignard Reaction2-Bromo-6-methylpyridineMg, Acylating agentHigh-yielding and versatile.Requires anhydrous conditions. Grignard reagent can be basic.Good to Excellent
From 2-Picolinic Acid2-Picolinic AcidThionyl chloride, Malonic esterAvoids highly reactive organometallics.Multi-step synthesis.Moderate

Conclusion

This compound is a compound of considerable industrial and academic interest. Its history is intertwined with the development of pyridine chemistry and the science of flavor chemistry. Several synthetic routes have been established, with the Grignard-based approach often offering a good balance of yield and versatility. The detailed protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the synthesis and application of this important heterocyclic ketone. Future research may focus on developing more sustainable and atom-economical synthetic methods, potentially leveraging catalytic C-H activation of 2,6-lutidine.

References

The Flavor Chemistry of 2-Acetyl-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-6-methylpyridine is a heterocyclic aromatic ketone that plays a significant role as a flavor compound in a variety of thermally processed foods and beverages. Its characteristic nutty, roasted, and popcorn-like aroma contributes to the complex flavor profiles of products such as coffee and rum.[1][2] This technical guide provides an in-depth overview of the chemical properties, natural occurrence, sensory characteristics, and analytical methodologies related to this compound, with a focus on its role as a key flavor constituent.

Chemical and Physical Properties

This compound, also known by its IUPAC name 1-(6-methylpyridin-2-yl)ethanone, is a solid at room temperature with a colorless to light yellow appearance.[1][3] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C8H9NO[1][3]
Molecular Weight 135.16 g/mol [1][3]
CAS Number 6940-57-4[1][3]
Appearance Colorless to light yellow solid[1][3]
Boiling Point 188-189 °C[4]
Solubility Soluble in water[4]

Organoleptic Properties and Natural Occurrence

The sensory profile of this compound is characterized by a range of desirable roasted and nutty notes. It is a key contributor to the aroma of many food products that undergo thermal processing, most notably through the Maillard reaction and Strecker degradation.[5][6]

Table 2: Organoleptic Profile of this compound

DescriptorDescriptionReference(s)
Aroma Roasted, nutty, popcorn-like, bready[1][4]
Taste Cornmeal-like with a nutty nuance[4]

Table 3: Natural Occurrence of this compound

Food ProductRoleReference(s)
Coffee Contributes to the roasted, nutty aroma profile developed during bean roasting.[2][7]
Rum A minor component contributing to the complex flavor profile.[8]

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs upon heating.[5][6] The formation of the pyridine ring is a key step in this process.

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar Amadori_Product Amadori Product Reducing_Sugar->Amadori_Product Amino_Acid Amino Acid (e.g., Proline) Amino_Acid->Amadori_Product Strecker_Aldehydes Strecker Aldehydes Amino_Acid->Strecker_Aldehydes Dicarbonyls Dicarbonyl Intermediates Amadori_Product->Dicarbonyls Pyridine_Ring Pyridine Ring Formation Dicarbonyls->Pyridine_Ring Strecker_Aldehydes->Pyridine_Ring Acetyl_6_methylpyridine This compound Pyridine_Ring->Acetyl_6_methylpyridine

Caption: Generalized Maillard reaction pathway leading to the formation of this compound.

Experimental Protocols

Isolation and Identification from Food Matrices: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from complex food matrices like coffee.[7]

Protocol:

  • Sample Preparation: A known quantity of the food sample (e.g., ground roasted coffee beans) is placed in a headspace vial.

  • Internal Standard: An internal standard is added for quantification purposes.

  • Extraction: The vial is sealed and heated to a specific temperature to allow volatile compounds to partition into the headspace. A solid-phase microextraction (SPME) fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is then exposed to the headspace for a defined period to adsorb the analytes.[7]

  • Desorption and Analysis: The SPME fiber is withdrawn and inserted into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes. The compounds are then separated on a capillary column and detected by a mass spectrometer (MS).

  • Identification: Compound identification is achieved by comparing the obtained mass spectra and retention indices with those of authentic reference standards and spectral libraries.

HS_SPME_GC_MS_Workflow Sample_Prep Sample Preparation (Food Matrix) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_Prep->HS_SPME GC_Separation Gas Chromatography (GC) Separation HS_SPME->GC_Separation MS_Detection Mass Spectrometry (MS) Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Compound Identification MS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound in food.

Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines instrumental separation with human sensory perception to identify odor-active compounds in a sample.[10][11]

Protocol:

  • Sample Extraction and GC Separation: The volatile fraction of the sample is extracted and injected into a GC system as described above.

  • Effluent Splitting: The effluent from the GC column is split between a mass spectrometer (for chemical identification) and an olfactory port.

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactory port and records the time, intensity, and description of any detected odors.

  • Data Correlation: The olfactory data is correlated with the chromatographic and mass spectrometric data to identify the specific compounds responsible for the perceived aromas.

Conclusion

This compound is a vital flavor compound that contributes desirable roasted and nutty characteristics to a range of food products. Its formation is intrinsically linked to the Maillard reaction, a cornerstone of flavor development in thermally processed foods. The analytical techniques of HS-SPME-GC-MS and GC-O are indispensable tools for the isolation, identification, and sensory characterization of this and other important flavor molecules. A deeper understanding of the formation pathways and sensory impact of this compound can empower researchers and food scientists to optimize processing conditions and enhance the flavor profiles of a wide array of consumer products. Further research is warranted to establish a definitive flavor threshold and to quantify its concentration in various food matrices.

References

A Theoretical and Computational Deep Dive into Acetylpyridines: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetylpyridines, a class of aromatic ketones, and their derivatives are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and unique electronic properties. As structural analogues of nicotinamide adenine dinucleotide (NAD+), they play a crucial role in various biological processes and have been investigated for their potential as anti-allergic, anti-microbial, anti-inflammatory, and anti-cancer agents.[1] The position of the acetyl group on the pyridine ring (2-, 3-, or 4-position) significantly influences their chemical reactivity, electronic structure, and biological function.

This technical guide provides an in-depth overview of the theoretical studies and Density Functional Theory (DFT) calculations of acetylpyridines. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging computational chemistry to understand and predict the properties of these important molecules. This guide summarizes key findings from recent literature, presents quantitative data in a structured format, outlines common experimental and computational protocols, and provides visualizations of key workflows and concepts.

Synthesis and Characterization of Acetylpyridine Derivatives

A common strategy for the synthesis of acetylpyridine derivatives involves the deprotonation of the methyl group of acetylpyridine, followed by reaction with an alkyl or aryl halide. To minimize the formation of side products, such as ethers, which can occur when using bases like NaOH or KOH, sodium hydride (NaH) is often employed as a phase transfer catalyst.[1][2][3][4]

The structural characterization of the synthesized derivatives is typically achieved through a combination of spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.[1][2][3][4][5]

Experimental Protocol: Synthesis of 2-Acetylpyridine Derivatives

The following is a generalized protocol for the synthesis of 2-acetylpyridine derivatives based on literature reports.[1][4]

Materials:

  • 2-Acetylpyridine

  • Sodium hydride (NaH)

  • Alkyl or aryl halide (e.g., benzyl bromide)

  • 18-crown-6-ether (as a phase transfer catalyst)

  • Anhydrous solvent (e.g., THF or DMF)

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a solution of 2-acetylpyridine in an anhydrous solvent, add sodium hydride and a catalytic amount of 18-crown-6-ether under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

  • Add the desired alkyl or aryl halide to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by carefully adding deionized water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Theoretical Studies using Density Functional Theory (DFT)

DFT has emerged as a powerful tool for investigating the electronic structure and properties of acetylpyridines. These calculations provide valuable insights into molecular geometry, vibrational frequencies, and a range of electronic properties that are crucial for understanding their reactivity and potential as drug candidates.

Computational Protocol: DFT Calculations

The following outlines a typical workflow for performing DFT calculations on acetylpyridine derivatives.

DFT_Workflow cluster_pre Pre-processing cluster_calc DFT Calculation cluster_post Post-processing mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization mol_build->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_props Electronic Property Calculation freq_calc->electronic_props Verified Minimum data_analysis Data Analysis & Visualization electronic_props->data_analysis Calculated Properties

A typical workflow for DFT calculations on acetylpyridines.

Methodology Details:

  • Software: Gaussian program package is a commonly used software for these calculations.[4]

  • Functional: The B3LYP hybrid functional is frequently employed.[1][2][3][4][6]

  • Basis Set: The 6-311G or 6-31+G(d,p) basis sets are often used to provide a good balance between accuracy and computational cost.[1][2][3][4][6]

Key Steps:

  • Geometry Optimization: The initial structure of the acetylpyridine molecule is optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculations: A variety of electronic properties are then calculated, including:

    • Mulliken Charges: To understand the charge distribution within the molecule.[1][2][3]

    • Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them is an indicator of chemical stability.[1][2][3][6]

    • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions and charge delocalization.[6]

    • Global Reactivity Descriptors: Ionization energy (IE), electron affinity (EA), global hardness (η), chemical potential (μ), and global electrophilicity (ω) are calculated to quantify the molecule's reactivity.[1][2][3]

Quantitative Data from DFT Calculations

The following tables summarize key quantitative data obtained from DFT calculations on acetylpyridine and its derivatives from the literature.

Table 1: Calculated Electronic Properties of 2-Acetylpyridine and its Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Acetylpyridine--0.176[1]
Derivative 1--0.183[1]
Derivative 2--0.165[1]

Note: Specific HOMO and LUMO energy values were not provided in the search snippets, but the energy gaps were reported.

Table 2: Comparison of Experimental and Calculated Bond Lengths and Angles for a 2-Acetylpyridine Derivative

ParameterExperimental (X-ray)Calculated (DFT B3LYP/6-311G)
Bond Lengths (Å)
C1-O1Data not available in snippetsData not available in snippets
C1-C2Data not available in snippetsData not available in snippets
C1-C7Data not available in snippetsData not available in snippets
Bond Angles ( °)
O1-C1-C2119.07Data not available in snippets
C7-C1-C2118.69Data not available in snippets
O1-C1-C7122.11Data not available in snippets

Note: The available search results provide a reference to a table comparing experimental and calculated data but do not contain the full dataset. Accessing the full scientific paper is necessary to populate this table completely.[3][4]

Application in Drug Discovery and Development

Computational chemistry, and specifically DFT calculations, play a crucial role in modern drug discovery.[7][8][9][10][11] By providing a detailed understanding of the electronic and structural properties of molecules like acetylpyridines, these methods can significantly accelerate the drug development process.

Drug_Discovery_Flow cluster_comp Computational Chemistry cluster_dev Drug Development Pipeline dft_calcs DFT Calculations on Acetylpyridines qsar QSAR Modeling dft_calcs->qsar Provides descriptors docking Molecular Docking dft_calcs->docking Provides accurate conformers hit_id Hit Identification qsar->hit_id Predicts activity docking->hit_id Predicts binding affinity lead_opt Lead Optimization hit_id->lead_opt Identifies promising compounds preclinical Preclinical Studies lead_opt->preclinical Refines drug candidates

The role of DFT in the drug discovery pipeline.

Key contributions of theoretical studies to drug development include:

  • Structure-Activity Relationship (SAR) Studies: DFT calculations can elucidate how modifications to the acetylpyridine scaffold affect its electronic properties and, consequently, its biological activity. This is fundamental to Quantitative Structure-Activity Relationship (QSAR) modeling.[7]

  • Reactivity and Metabolism Prediction: The calculated electronic properties can help predict the metabolic fate of a drug candidate and its potential for off-target interactions.

  • Pharmacophore Modeling: Understanding the charge distribution and hydrogen bonding capabilities of acetylpyridines is essential for developing pharmacophore models, which describe the essential features required for a molecule to bind to a specific biological target.

  • Molecular Docking: Optimized geometries from DFT calculations provide more accurate starting structures for molecular docking studies, which aim to predict the binding mode and affinity of a ligand to a protein target.[6]

Theoretical studies and DFT calculations provide an indispensable framework for understanding the chemical and physical properties of acetylpyridines. This knowledge is paramount for the rational design of novel derivatives with tailored properties for applications in medicinal chemistry and materials science. By integrating computational and experimental approaches, researchers can accelerate the discovery and development of new therapeutic agents based on the versatile acetylpyridine scaffold. Further research, particularly focusing on the systematic comparison of all three isomers and the exploration of a wider range of derivatives, will undoubtedly continue to unveil the full potential of this important class of molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Acetyl-6-methylpyridine from 2-Picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-6-methylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds and is also utilized in the development of novel agrochemicals. Its synthesis from readily available 2-picoline is a reaction of significant interest. This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound via the Friedel-Crafts acylation of 2-picoline.

Reaction Principle

The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. In this process, 2-picoline (2-methylpyridine) is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The catalyst, typically aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), activates the acylating agent to form a highly electrophilic acylium ion. This electrophile then attacks the electron-rich pyridine ring, leading to the formation of this compound. The reaction is regioselective, with the acetyl group predominantly adding to the 6-position of the 2-picoline ring.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound from 2-picoline.

Table 1: Reactant and Product Properties

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
2-Picoline2-MethylpyridineC₆H₇N93.13
Acetyl ChlorideEthanoyl chlorideC₂H₃ClO78.50
Aluminum ChlorideAluminum trichlorideAlCl₃133.34
This compound1-(6-methylpyridin-2-yl)ethan-1-oneC₈H₉NO135.16[1]

Table 2: Reaction Conditions for Friedel-Crafts Acylation

ParameterValue/Range
Reactants
2-Picoline1 equivalent
Acetyl Chloride1 - 2 equivalents
Aluminum Chloride0.1 - 0.5 equivalents
Solvent
Dichloromethane (CH₂Cl₂)Anhydrous
Temperature
Initial (Addition)0 °C
Reaction50 - 100 °C
Time 5 - 10 hours

Table 3: Characterization Data for this compound

AnalysisData
¹H NMR Spectral data available, specific shifts depend on solvent.
¹³C NMR Spectral data available from various sources.[1]
Mass Spectrometry (MS) m/z Top Peak: 93, m/z 2nd Highest: 92, m/z 3rd Highest: 135.[1]
Infrared (IR) Spectroscopy FTIR spectra available for the neat compound.[1]

Experimental Protocol

This protocol details the methodology for the synthesis of this compound from 2-picoline.

Materials and Equipment
  • 2-Picoline (distilled)

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel) or vacuum distillation

Procedure
  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of anhydrous dichloromethane.[2]

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants:

    • In the dropping funnel, prepare a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of anhydrous dichloromethane.

    • Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 10 minutes.[2]

    • Following the addition of acetyl chloride, add a solution of 2-picoline (0.050 mol) in 10 mL of anhydrous dichloromethane dropwise to the reaction mixture.

  • Reaction:

    • After the complete addition of 2-picoline, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approximately 50-60 °C) and maintain for 5-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice (approx. 25 g) and 15 mL of concentrated hydrochloric acid.[2]

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.[2]

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

    • The crude product can be purified by either vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Reaction Pathway

Synthesis_of_2_Acetyl_6_methylpyridine Synthesis of this compound via Friedel-Crafts Acylation picoline 2-Picoline product This compound picoline->product Nucleophilic Attack acetyl_chloride Acetyl Chloride acylium_ion Acylium Ion Intermediate acetyl_chloride->acylium_ion Activation alcl3 AlCl₃ (Lewis Acid) alcl3->acylium_ion acylium_ion->product

Caption: Friedel-Crafts acylation of 2-picoline.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis setup 1. Reaction Setup (2-Picoline, Acetyl Chloride, AlCl₃ in CH₂Cl₂) addition 2. Reactant Addition (0 °C) setup->addition reaction 3. Reaction (Reflux, 5-10h) addition->reaction workup 4. Work-up (Acid quench, Extraction, Washing) reaction->workup purification 5. Purification (Distillation or Chromatography) workup->purification product Pure this compound purification->product

Caption: Step-by-step synthesis workflow.

References

Application Notes and Protocols for the Synthesis of 2-Acetyl-6-methylpyridine via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-6-methylpyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation via Friedel-Crafts acylation offers a direct and efficient route to this valuable building block. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the Friedel-Crafts acylation of 2-methylpyridine (2-picoline). The provided methodologies are based on established chemical principles and aim to ensure reproducibility and high yields.

Reaction Principle

The Friedel-Crafts acylation of 2-methylpyridine involves the electrophilic substitution of a hydrogen atom on the pyridine ring with an acyl group. The reaction is typically carried out by treating 2-methylpyridine with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion, which then attacks the electron-rich position of the pyridine ring. Due to the directing effect of the methyl group and the nitrogen atom in the pyridine ring, the acylation predominantly occurs at the C-6 position.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the Friedel-Crafts acylation of 2-methylpyridine. Please note that yields are highly dependent on specific reaction conditions and purification methods.

ParameterValueReference
Starting Material 2-Methylpyridine (2-Picoline)[1]
Acylating Agent Acetyl Chloride or Acetic Anhydride[1]
Catalyst Aluminum Chloride (AlCl₃)[1]
Molar Ratio (2-Picoline:Acylating Agent:Catalyst) 1 : 1-2 : 0.1-0.5[1]
Reaction Temperature 50-100 °C[1]
Reaction Time 5-10 hours[1]
Expected Product This compound[1]
Anticipated Yield Moderate to High[1]
Purity High (after purification)[1]

Experimental Protocols

This section outlines a detailed methodology for the synthesis of this compound via Friedel-Crafts acylation using acetyl chloride as the acylating agent.

Materials and Reagents:

  • 2-Methylpyridine (2-Picoline)

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (0.1-0.5 molar equivalents) and anhydrous dichloromethane.

    • Cool the flask to 0-5 °C in an ice bath.

  • Addition of Reactants:

    • Slowly add acetyl chloride (1-2 molar equivalents) to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel. Maintain the temperature below 10 °C during the addition.

    • After the addition of acetyl chloride is complete, add 2-methylpyridine (1 molar equivalent) dropwise to the reaction mixture, again ensuring the temperature is kept below 10 °C.

  • Reaction:

    • Once the addition is complete, slowly warm the reaction mixture to the desired temperature (between 50-100 °C) and maintain it for 5-10 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

Mandatory Visualizations

Friedel-Crafts Acylation Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with AlCl₃ and DCM B Cool to 0-5 °C A->B C Add Acetyl Chloride dropwise B->C D Add 2-Methylpyridine dropwise C->D E Heat reaction mixture (50-100 °C, 5-10 h) D->E F Quench with ice/HCl E->F G Separate organic layer F->G H Wash with H₂O, NaHCO₃, Brine G->H I Dry over Na₂SO₄ H->I J Evaporate solvent I->J K Vacuum Distillation / Column Chromatography J->K L L K->L Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Friedel-Crafts Acylation Mechanism

G cluster_activation Activation of Acylating Agent cluster_substitution Electrophilic Aromatic Substitution cluster_workup_mech Work-up Acetyl_Chloride CH₃COCl Acylium_Ion_Complex [CH₃CO]⁺[AlCl₄]⁻ Acetyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Sigma_Complex Sigma Complex Intermediate Acylium_Ion_Complex->Sigma_Complex 2-Methylpyridine 2-Methylpyridine 2-Methylpyridine->Sigma_Complex + [CH₃CO]⁺ 2-Acetyl-6-methylpyridine_Complex Product-Catalyst Complex Sigma_Complex->2-Acetyl-6-methylpyridine_Complex - H⁺ Final_Product This compound 2-Acetyl-6-methylpyridine_Complex->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

References

Synthesis of 2-Acetylpyridine via Grignard Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-acetylpyridine, a key intermediate in the pharmaceutical and flavor industries. The synthesis is achieved through a Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This document outlines the reaction of a 2-pyridyl Grignard reagent with an acetylating agent, offering a clear and reproducible procedure. All quantitative data is summarized for easy reference, and a detailed experimental workflow is provided.

Introduction

2-Acetylpyridine is a valuable building block in organic synthesis, notably in the preparation of various pharmaceuticals and as a significant flavor component in foods and beverages. The Grignard reaction offers an efficient route to this compound by forming a carbon-carbon bond between a pyridine ring and an acetyl group. This protocol details the preparation of 2-acetylpyridine from a 2-pyridyl Grignard reagent and acetyl chloride.

Data Presentation

ParameterValue
Starting Material 2-Bromopyridine
Grignard Reagent 2-Pyridylmagnesium bromide
Acylating Agent Acetyl chloride
Solvent Tetrahydrofuran (THF), Toluene
Reaction Temperature 0 °C to room temperature
Reported Yield 79%
Product 2-Acetylpyridine
Product Appearance Colorless liquid

Experimental Protocol

This protocol is adapted from a peer-reviewed and published procedure.[1]

Materials:

  • Magnesium (Mg) turnings

  • Iodine (I₂) (catalytic amount)

  • 1,2-Dibromoethane (catalytic amount)

  • 2-Bromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Acetyl chloride

  • N-Methylpyrrolidone (NMP)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

Procedure:

Part 1: Preparation of 2-Pyridylmagnesium Bromide (Grignard Reagent)

  • Under an inert atmosphere, charge a dry three-necked round-bottom flask with magnesium turnings.

  • Add a catalytic amount of iodine and 1,2-dibromoethane to activate the magnesium.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of 2-bromopyridine in anhydrous toluene via a dropping funnel to the stirred magnesium suspension. The reaction is exothermic and may require initial gentle heating to initiate.

  • Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

  • Cool the resulting Grignard reagent solution to 0 °C.

Part 2: Acylation Reaction

  • In a separate flask under an inert atmosphere, prepare a solution of N-methylpyrrolidone (NMP) in anhydrous toluene and cool to 0 °C.

  • Slowly add acetyl chloride to the NMP solution while maintaining the temperature at 0 °C.

  • To this mixture, add the previously prepared 2-pyridylmagnesium bromide solution dropwise, keeping the temperature between -5 °C and -10 °C.

  • Stir the reaction mixture at this temperature for 4 hours.

Part 3: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with dilute HCl, saturated aqueous Na₂CO₃ solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by column chromatography to obtain pure 2-acetylpyridine.

Visualizations

Experimental Workflow:

experimental_workflow cluster_preparation Part 1: Grignard Reagent Preparation cluster_acylation Part 2: Acylation Reaction cluster_workup Part 3: Work-up and Purification prep_start Activate Mg with I₂ and 1,2-Dibromoethane in THF add_bromo Add 2-Bromopyridine in Toluene prep_start->add_bromo reflux Reflux until Mg is consumed add_bromo->reflux cool_grignard Cool Grignard reagent to 0 °C reflux->cool_grignard add_grignard Add Grignard Reagent at -5 to -10 °C cool_grignard->add_grignard Transfer prep_acyl Prepare solution of NMP in Toluene at 0 °C add_acetyl Add Acetyl Chloride prep_acyl->add_acetyl add_acetyl->add_grignard stir Stir for 4 hours add_grignard->stir quench Quench with sat. aq. NH₄Cl stir->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with dil. HCl, sat. aq. Na₂CO₃, and H₂O extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product 2-Acetylpyridine purify->product

Caption: Experimental workflow for the synthesis of 2-acetylpyridine.

Reaction Pathway:

reaction_pathway start 2-Bromopyridine C₅H₄NBr grignard 2-Pyridylmagnesium Bromide C₅H₄NMgBr start->grignard + Mg, THF intermediate Adduct grignard->intermediate + Acetyl Chloride, NMP, Toluene acetyl Acetyl Chloride CH₃COCl product {2-Acetylpyridine | C₅H₄N(COCH₃)} intermediate->product Hydrolysis (Work-up)

Caption: Reaction pathway for 2-acetylpyridine synthesis.

References

Application Note: Purification of 2-Acetyl-6-methylpyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetyl-6-methylpyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, and it is also used as a flavoring agent.[1] The purity of this compound is critical for its intended applications. Column chromatography is a widely used technique for the purification of organic compounds, offering a robust method for separating the desired product from by-products and unreacted starting materials. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Challenges in Purification

The purification of this compound can be challenging due to the presence of structurally similar impurities that may arise during its synthesis. These impurities may have polarities close to the product, making separation by other means, such as distillation or recrystallization, difficult. Column chromatography provides a versatile and effective solution by exploiting the differential adsorption of the compound and its impurities onto a stationary phase.

Chromatographic Principle

Column chromatography separates compounds based on their differential partitioning between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system).[2][3] this compound, being a moderately polar aromatic ketone, will adhere to the polar silica gel stationary phase.[4] By using a mobile phase of appropriate polarity, the compound can be selectively eluted from the column, leaving impurities with different polarities behind or eluting them in separate fractions.

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Ethyl acetate (EtOAc), HPLC grade

  • n-Hexane, HPLC grade

  • Dichloromethane (DCM), HPLC grade (optional, for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Rotary evaporator

Protocol 1: Determination of Optimal Mobile Phase using Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto a TLC plate.

  • Developing the Chromatogram: Prepare several developing chambers with different ratios of ethyl acetate and hexane (e.g., 10:90, 20:80, 30:70 v/v). Place one TLC plate in each chamber.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Rf Value Calculation: The ideal solvent system will give the this compound spot an Rf value of approximately 0.25-0.35. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Protocol 2: Column Chromatography Purification
  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in hexane).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top of the silica bed.

    • Continuously drain the solvent until the solvent level reaches the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully add the dissolved sample to the top of the column.

    • Alternatively, for less soluble samples, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase determined from the TLC analysis. A common starting point for substituted pyridines is a mixture of ethyl acetate and hexanes.[5]

    • If the separation is not optimal, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 10% EtOAc in hexane to 30% EtOAc in hexane).

  • Fraction Collection:

    • Collect the eluent in small fractions.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecommended Value/SystemComments
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Choice of mesh size depends on whether gravity or flash chromatography is used.
Mobile Phase Ethyl acetate/n-HexaneA common and effective solvent system for moderately polar compounds.[6]
Mobile Phase Ratio 10:90 to 30:70 (v/v) EtOAc:HexaneThe optimal ratio should be determined by TLC to achieve an Rf of 0.25-0.35.
Target Rf Value 0.25 - 0.35Provides good separation and a reasonable elution time.
Detection Method UV light (254 nm) for TLCThis compound is a UV-active compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Final Product tlc 1. TLC Optimization (EtOAc/Hexane) column_prep 2. Column Packing (Silica Gel Slurry) tlc->column_prep Determines Mobile Phase sample_loading 3. Sample Loading (Crude Product) column_prep->sample_loading elution 4. Elution (Gradient or Isocratic) sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. Fraction Analysis (TLC) fraction_collection->fraction_analysis solvent_removal 7. Solvent Removal (Rotary Evaporation) fraction_analysis->solvent_removal Pool Pure Fractions pure_product Pure this compound solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_parameters Key Parameters compound Crude this compound (with Impurities) technique Column Chromatography compound->technique outcome Purified this compound technique->outcome stationary_phase Stationary Phase: Silica Gel (Polar) stationary_phase->technique mobile_phase Mobile Phase: EtOAc/Hexane (Less Polar) mobile_phase->technique

Caption: Logical relationship of the purification process.

References

Application Notes and Protocols for the Recrystallization of 2-Acetyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the purification of 2-Acetyl-6-methylpyridine via recrystallization. The protocol is designed to enhance the purity of the compound, a critical step for its application in pharmaceutical synthesis and other research areas where high purity is paramount.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of various organic molecules. The purity of this compound is essential for the successful and reproducible synthesis of downstream products, particularly in the context of drug development where impurities can lead to undesirable side effects or reduced efficacy. Recrystallization is a robust and widely adopted technique for the purification of solid organic compounds. This method leverages the differences in solubility between the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the surrounding solution (mother liquor).

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for handling, safety considerations, and the design of the recrystallization protocol.

PropertyValueReference
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Appearance White to pale yellow solid[1]
Predicted Melting Point 31.77 °C[2]
Boiling Point 209 °C[2]
Solubility Good solubility in organic solvents such as ethanol and ether; slightly soluble in water.

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for the purification of this compound using a mixed-solvent system of ethanol and water. This system is proposed based on the general solubility characteristics of pyridine derivatives.[3][4]

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or desiccator

  • Melting point apparatus

Procedure:

  • Solvent Selection and Preparation:

    • Based on solubility information, an ethanol-water mixture is a suitable solvent system. Ethanol will act as the primary solvent in which this compound is soluble, while water will serve as the anti-solvent.

    • Prepare a hot water bath or have deionized water heating on a separate hot plate.

  • Dissolution:

    • Place a sample of crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask, just enough to cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize the yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization of the product in the funnel. Use a pre-warmed funnel and receiving flask.

  • Inducing Crystallization:

    • Once a clear, saturated solution is obtained, remove the flask from the heat.

    • Slowly add hot deionized water dropwise to the hot ethanol solution while stirring.

    • Continue adding water until the solution becomes slightly turbid (cloudy). This indicates that the solution is supersaturated and crystallization is imminent.

    • If excessive cloudiness occurs, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Formation:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture (the approximate ratio at which crystallization occurred) to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals on a watch glass in a well-ventilated area, in a drying oven at a temperature well below the melting point, or in a desiccator under vacuum.

  • Purity Assessment:

    • Determine the melting point of the dried, recrystallized this compound. A sharp melting point close to the literature value (predicted at 31.77 °C) is indicative of high purity.[2] Compare the melting point of the purified product with that of the crude material to assess the effectiveness of the recrystallization.

Safety Precautions

  • This compound may be harmful if swallowed, and can cause skin, eye, and respiratory irritation.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable. Keep it away from open flames and hot surfaces.

  • Handle hot glassware with appropriate clamps or tongs.

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization procedure for this compound.

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound dissolution Dissolve in Minimum Hot Ethanol start->dissolution hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolution->hot_filtration add_antisolvent Add Hot Water (Anti-solvent) until Turbidity hot_filtration->add_antisolvent Clear Solution cooling Slow Cooling to Room Temperature add_antisolvent->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash Crystals with Cold Ethanol-Water Mixture filtration->washing drying Dry the Purified Crystals washing->drying end Pure this compound drying->end

Caption: A flowchart of the recrystallization process.

References

Application Notes and Protocols: 2-Acetyl-6-methylpyridine as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-acetyl-6-methylpyridine as a key intermediate in the synthesis of pharmaceutically active compounds. Detailed protocols for the synthesis of antimicrobial agents and kinase inhibitors are provided, along with relevant biological data and pathway diagrams to guide further research and development.

Introduction

This compound is a versatile pyridine derivative that serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its unique chemical structure allows for diverse functionalization, making it an attractive starting material for the development of novel therapeutics. This document outlines its application in the synthesis of antimicrobial agents and kinase inhibitors, providing detailed experimental procedures and biological context.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 6940-57-4[3][4]
Molecular Formula C₈H₉NO[3][4]
Molecular Weight 135.16 g/mol [3][4]
Appearance Solid[3]
Purity ≥96%[5]
Storage 4°C, stored under nitrogen[5]

Application 1: Synthesis of Antimicrobial Agents

This compound is a valuable precursor for the synthesis of various pyridine-containing compounds with significant antimicrobial properties.[1][2][5][6][7][8][9][10][11] The pyridine scaffold is a common feature in many antimicrobial drugs, and modifications derived from this intermediate can lead to potent antibacterial and antifungal agents.

Experimental Protocol: Synthesis of a Pyridine-Based Chalcone with Potential Antimicrobial Activity

This protocol describes the synthesis of a chalcone derivative from this compound, a class of compounds known for their antimicrobial activities.[10]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Distilled water

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Melting point apparatus

  • FT-IR and ¹H NMR spectrometers for characterization

Procedure:

  • Dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Slowly add a 10% aqueous solution of potassium hydroxide dropwise to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • Acidify the mixture with glacial acetic acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the final product using melting point, FT-IR, and ¹H NMR spectroscopy.

Quantitative Data: Antimicrobial Activity of Pyridine Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for exemplary pyridine derivatives against various microbial strains. Lower MIC values indicate higher antimicrobial potency.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Pyridine Derivative 2c0.0390.039> 1> 1[2]
Pyridine Derivative 6656% inhibition at 100 µg/mL-55% inhibition at 100 µg/mL-[6]
Chlorinated Pyridine Carbonitrile---Equivalent to miconazole[7]

Experimental Workflow: Antimicrobial Agent Synthesis

Antimicrobial_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis cluster_end Final Product This compound This compound Claisen-Schmidt_Condensation Claisen-Schmidt_Condensation This compound->Claisen-Schmidt_Condensation Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Claisen-Schmidt_Condensation Precipitation Precipitation Claisen-Schmidt_Condensation->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Characterization Characterization Recrystallization->Characterization Antimicrobial_Chalcone Antimicrobial_Chalcone Characterization->Antimicrobial_Chalcone

Workflow for the synthesis of a pyridine-based antimicrobial chalcone.

Application 2: Synthesis of Kinase Inhibitors

This compound serves as a key starting material for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics.[12][13][14][15][16] A crucial transformation involves the conversion of the acetyl group to an amino group, yielding 2-amino-6-methylpyridine, a vital intermediate for Tropomyosin receptor kinase (Trk) inhibitors.[17][18][19]

Signaling Pathway: TrkA Signaling in Neuronal Function and Cancer

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a critical role in the development and survival of neurons. Dysregulation of TrkA signaling, often through gene fusions, is implicated in various cancers. The diagram below illustrates the canonical TrkA signaling pathway.

TrkA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds PI3K PI3K TrkA->PI3K Activates RAS Ras TrkA->RAS Activates AKT Akt PI3K->AKT Activates CREB CREB AKT->CREB Phosphorylates RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates Gene_Expression Gene Expression (Survival, Proliferation) CREB->Gene_Expression Regulates

Simplified TrkA signaling pathway.
Experimental Protocol: Synthesis of 2-Amino-6-methylpyridine, a Key Intermediate for TrkA Inhibitors

This protocol details the conversion of this compound to 2-amino-6-methylpyridine via a Hofmann rearrangement of the corresponding amide, a crucial step in synthesizing TrkA inhibitors.[17]

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Sodium hypobromite (prepared in situ from bromine and NaOH)

  • Ethyl acetate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

  • Distillation apparatus

Procedure: Step 1: Synthesis of 6-methyl-2-pyridinecarboxamide

  • In a flask, dissolve this compound (0.4 mol) in a mixture of 5% aqueous sodium hydroxide (320 mL) and acetone (320 mL).

  • With stirring, add 10% hydrogen peroxide (123.5 mL) dropwise over 15 minutes.

  • Heat the mixture to 50°C and stir for 3.5 hours.

  • After the reaction is complete, evaporate the acetone under reduced pressure.

  • Cool the remaining aqueous solution to induce precipitation.

  • Filter the white solid, wash with cold water, and dry to obtain 6-methyl-2-pyridinecarboxamide.[17]

Step 2: Hofmann Rearrangement to 2-Amino-6-methylpyridine

  • Prepare a fresh solution of sodium hypobromite by adding bromine to a cold aqueous solution of sodium hydroxide.

  • Dissolve the 6-methyl-2-pyridinecarboxamide from Step 1 in a cold aqueous solution of sodium hydroxide.

  • Add the freshly prepared sodium hypobromite solution dropwise to the amide solution at 0°C.

  • Allow the reaction mixture to warm to 60°C and stir for 30 minutes.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to yield 2-amino-6-methylpyridine as a white solid.[17]

Quantitative Data: Kinase Inhibitory Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative kinase inhibitors derived from pyridine-based scaffolds.

CompoundTarget KinaseIC₅₀ (nM)Reference
TrkA Inhibitor 32h TrkA72[19]
TrkB> 1000[19]
TrkC> 1000[19]
Lead Compound 13 Aurora A< 200[14]
Pyrazine Derivative 12b CK2Cellular IC₅₀ < 1 µM[12]
Pyrazine Derivative 14f PIM-1Enzymatic IC₅₀ < 100 nM[12]

Logical Relationship: From Intermediate to Kinase Inhibitor

Kinase_Inhibitor_Synthesis_Logic Start This compound Amide 6-Methyl-2-pyridinecarboxamide Start->Amide Oxidation Amino 2-Amino-6-methylpyridine Amide->Amino Hofmann Rearrangement Coupling Coupling with Pharmacophore Amino->Coupling Final TrkA Kinase Inhibitor Coupling->Final

References

Application of 2-Acetyl-6-methylpyridine in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Acetyl-6-methylpyridine as a versatile starting material in the synthesis of agrochemicals. The unique chemical structure of this compound, featuring both an acetyl and a methyl group on the pyridine ring, offers multiple reaction sites for derivatization, making it a valuable precursor for the development of novel pesticides.

Introduction

Pyridine-based compounds are a cornerstone in the agrochemical industry, with numerous commercial products containing this heterocyclic motif. This compound serves as a key building block for the synthesis of complex pyridine derivatives with insecticidal and fungicidal properties.[1][2] Its application is particularly notable in the potential synthesis of sulfoximine insecticides, such as sulfoxaflor. This document will focus on a proposed synthetic pathway from this compound to a key intermediate of sulfoxaflor, providing detailed protocols for the key transformations.

Key Synthetic Applications

The primary application of this compound in agrochemical synthesis involves its transformation into more complex substituted pyridines. A key strategy is the modification of the methyl and acetyl groups to introduce functionalities present in active agrochemical ingredients. A plausible and highly relevant synthetic route involves the conversion of this compound into an intermediate used in the synthesis of the insecticide sulfoxaflor.

The overall proposed synthetic pathway is illustrated below:

G A This compound B 6-Acetylpyridine-2-carboxylic acid A->B Oxidation C 2-Acetyl-6-(trifluoromethyl)pyridine B->C Trifluoromethylation D Key Intermediate for Sulfoxaflor C->D Further Elaboration

Caption: Proposed synthetic pathway from this compound to a key agrochemical intermediate.

Experimental Protocols

Protocol 1: Oxidation of this compound to 6-Acetylpyridine-2-carboxylic acid

This protocol describes the selective oxidation of the methyl group of this compound to a carboxylic acid. This transformation is a critical first step in functionalizing the pyridine ring for further elaboration. While various oxidizing agents can be employed, this protocol utilizes potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in water.

  • Slowly add a solution of potassium permanganate (3.0 eq) in water to the flask while stirring.

  • Carefully add concentrated sulfuric acid (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Decolorize the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the filtrate to pH 2-3 with concentrated sulfuric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-Acetylpyridine-2-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary:

ParameterValueReference
Starting MaterialThis compoundN/A
Product6-Acetylpyridine-2-carboxylic acid
Typical Yield60-70%Estimated
Purity>95% after recrystallizationEstimated
Protocol 2: Decarboxylative Trifluoromethylation of 6-Acetylpyridine-2-carboxylic acid

This protocol outlines the conversion of the carboxylic acid group to a trifluoromethyl group, a common moiety in modern agrochemicals that can enhance biological activity. This reaction can be achieved using various fluorinating agents; this protocol is based on the use of sulfur tetrafluoride (SF₄) or alternative, safer reagents like Yarovenko's reagent (2-chloro-1,1,2-trifluoroethyldiethylamine).

Materials:

  • 6-Acetylpyridine-2-carboxylic acid

  • Sulfur tetrafluoride (SF₄) or Yarovenko's reagent

  • Anhydrous hydrogen fluoride (HF) (if using SF₄)

  • Inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • High-pressure reactor (autoclave) if using SF₄

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure (using SF₄):

CAUTION: Sulfur tetrafluoride is a highly toxic and corrosive gas. This reaction must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.

  • Place 6-Acetylpyridine-2-carboxylic acid (1.0 eq) in a high-pressure reactor.

  • Add anhydrous hydrogen fluoride (catalytic amount).

  • Cool the reactor to -78 °C and condense sulfur tetrafluoride (3.0-4.0 eq) into the vessel.

  • Seal the reactor and allow it to warm to room temperature, then heat to 100-150 °C for several hours. The reaction progress should be monitored carefully.

  • After the reaction is complete, cool the reactor to a safe temperature and carefully vent the excess SF₄ through a scrubber containing a potassium hydroxide solution.

  • Dilute the reaction mixture with an inert solvent like dichloromethane.

  • Carefully neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield crude 2-Acetyl-6-(trifluoromethyl)pyridine.

  • The product can be purified by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValueReference
Starting Material6-Acetylpyridine-2-carboxylic acid
Product2-Acetyl-6-(trifluoromethyl)pyridine[1]
Typical Yield50-60%Estimated
Purity>98% after chromatographyEstimated

Logical Workflow for Agrochemical Synthesis

The following diagram illustrates the logical progression from the starting material to a key agrochemical intermediate.

G cluster_0 Synthesis of Precursor cluster_1 Synthesis of Agrochemical A This compound B Oxidation A->B C 6-Acetylpyridine-2-carboxylic acid B->C D Trifluoromethylation C->D E 2-Acetyl-6-(trifluoromethyl)pyridine D->E F Elaboration of Acetyl Group E->F G Introduction of Sulfoximine Moiety F->G H Sulfoxaflor G->H

References

Application Notes and Protocols: 2-Acetyl-6-methylpyridine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Acetyl-6-methylpyridine as a versatile N,O-bidentate ligand in coordination chemistry. Due to the limited availability of specific experimental data for its metal complexes, this document presents generalized protocols and hypothetical data based on the well-established chemistry of similar pyridine-based ligands. These notes are intended to serve as a foundational guide for researchers exploring the potential of this ligand in catalysis and materials science.

Introduction

This compound is a pyridine derivative featuring a nitrogen atom and a carbonyl oxygen that can act as a bidentate chelating agent, forming stable complexes with a variety of transition metals.[1] The presence of both a hard nitrogen donor and a hard oxygen donor makes it suitable for coordinating with a range of metal ions. The steric and electronic properties of the ligand can be fine-tuned through modifications of the pyridine ring or the acetyl group, offering a platform for the design of metal complexes with specific catalytic or material properties.

Ligand Synthesis

While this compound is commercially available, a general synthetic route can be adapted from procedures for similar compounds. One potential pathway involves the acetylation of 2-methylpyridine.

Experimental Protocol: Synthesis of this compound (Hypothetical)

  • Materials: 2,6-lutidine, n-butyllithium (n-BuLi), ethyl acetate, diethyl ether (anhydrous), hydrochloric acid, sodium bicarbonate, magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-lutidine (1 equivalent) in anhydrous diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour.

    • Add ethyl acetate (1.2 equivalents) dropwise to the reaction mixture. Allow the solution to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 2,6-Lutidine step1 Lithiation at -78 °C start1->step1 start2 n-Butyllithium start2->step1 start3 Ethyl Acetate step2 Acetylation start3->step2 step1->step2 step3 Aqueous Workup step2->step3 step4 Purification step3->step4 product This compound step4->product

Caption: Synthetic workflow for the preparation of this compound.

Coordination Chemistry: Synthesis of a Hypothetical Copper(II) Complex

This compound is expected to form stable complexes with transition metals such as copper(II). The following is a generalized protocol for the synthesis of a hypothetical dichlorido(this compound)copper(II) complex.

Experimental Protocol: Synthesis of [Cu(C₈H₉NO)Cl₂] (Hypothetical)

  • Materials: this compound, Copper(II) chloride (anhydrous), ethanol (anhydrous), diethyl ether (anhydrous).

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.

    • In a separate flask, dissolve anhydrous copper(II) chloride (1 equivalent) in anhydrous ethanol.

    • Slowly add the copper(II) chloride solution to the ligand solution with constant stirring at room temperature.

    • A precipitate is expected to form upon mixing or after a short period of stirring (e.g., 1-2 hours).

    • Continue stirring for an additional 4-6 hours to ensure complete reaction.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold ethanol and then with diethyl ether.

    • Dry the complex under vacuum.

Diagram of Complex Formation:

G ligand This compound Solution mixing Mixing and Stirring at RT ligand->mixing metal_salt Copper(II) Chloride Solution metal_salt->mixing precipitation Precipitation mixing->precipitation filtration Filtration and Washing precipitation->filtration product [Cu(C₈H₉NO)Cl₂] Complex filtration->product

Caption: Experimental workflow for the synthesis of a hypothetical copper(II) complex.

Quantitative Data (Hypothetical)

The following tables summarize expected quantitative data for the hypothetical copper(II) complex based on values reported for similar complexes.

Table 1: Physicochemical Properties

PropertyExpected Value
Formula C₈H₉Cl₂CuNO
Molecular Weight 269.61 g/mol
Appearance Green or blue crystalline solid
Melting Point > 200 °C (decomposition)
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol
Yield 70-85%

Table 2: Spectroscopic Data

TechniqueExpected Observations
FT-IR (cm⁻¹) ν(C=O) shift to lower frequency (e.g., 1650-1670 cm⁻¹) upon coordination. Appearance of new bands in the far-IR region (e.g., 400-500 cm⁻¹) corresponding to Cu-N and Cu-O stretching vibrations.
¹H NMR (ppm) Downfield shift of pyridine ring protons upon coordination. Broadening of signals due to the paramagnetic nature of Cu(II).
UV-Vis (nm) A broad d-d transition band in the visible region (e.g., 600-800 nm) characteristic of a distorted octahedral or square pyramidal geometry. Ligand-to-metal charge transfer (LMCT) bands in the UV region.

Potential Applications

While specific catalytic applications for this compound complexes are not yet widely reported, complexes of similar pyridine-based ligands have shown promise in various catalytic transformations.

  • Catalysis: Palladium complexes of pyridine derivatives are known to be effective catalysts for cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. It is plausible that a palladium(II) complex of this compound could exhibit similar catalytic activity. The bidentate nature of the ligand could enhance the stability of the catalytic species.

  • Materials Science: The ability of this compound to form complexes with various metal ions could be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials can have applications in gas storage, separation, and sensing.

  • Drug Development: Pyridine-containing compounds are prevalent in pharmaceuticals. Metal complexes can exhibit enhanced biological activity compared to the free ligands. Copper complexes, in particular, have been investigated for their antimicrobial and anticancer properties.

Diagram of a Potential Catalytic Cycle (Suzuki-Miyaura Coupling):

G Pd(0)L Pd(0) Complex Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Ar-Pd(II)-X Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R-B(OR)₂ Ar-Pd(II)-R Complex Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R Complex Reductive Elimination Reductive Elimination Ar-Pd(II)-R Complex->Reductive Elimination Reductive Elimination->Pd(0)L Product Ar-R Reductive Elimination->Product

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound presents itself as a promising, yet underexplored, ligand in coordination chemistry. The protocols and data presented in these application notes, while based on analogous systems, provide a solid starting point for the synthesis, characterization, and exploration of its metal complexes. Further research is warranted to fully elucidate the coordination behavior and unlock the potential applications of this versatile ligand.

References

Application Note and Protocol for the GC-MS Analysis of 2-Acetyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetyl-6-methylpyridine is an aromatic ketone that can be found as a flavor component and is also a potential intermediate or impurity in the synthesis of pharmaceutical compounds.[1][2] Accurate and sensitive analytical methods are therefore essential for its identification and quantification to ensure the quality and safety of food products and pharmaceuticals. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[3][4] This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Principle of the Method

Gas chromatography (GC) separates volatile compounds in a sample based on their boiling points and interactions with a stationary phase within a capillary column.[3][4] As the separated compounds elute from the column, they enter the mass spectrometer (MS). The MS ionizes the molecules, typically using electron ionization (EI), and then separates the resulting charged fragments based on their mass-to-charge ratio (m/z).[4] The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound.[4] Quantitative analysis can be performed by measuring the abundance of specific ions.

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound.

1. Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC-MS analysis, free from non-volatile residues.[3][5]

a. For Solid Samples (e.g., powders, tissues):

  • Materials:

    • This compound reference standard

    • Volatile organic solvent (e.g., dichloromethane, methanol, or hexane)[3][5]

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 or 0.45 µm)

    • GC vials with septa

  • Procedure:

    • Accurately weigh a portion of the solid sample.

    • Add a suitable volume of the chosen organic solvent.

    • Vortex the sample for 2-3 minutes to ensure thorough mixing and dissolution of the analyte.

    • Centrifuge the sample to pellet any insoluble material.[3]

    • Filter the supernatant through a syringe filter into a clean GC vial.[5]

    • The sample is now ready for injection. If the expected concentration is high, dilute the sample with the same solvent to an appropriate concentration (e.g., 0.1 to 1 mg/mL).[5]

b. For Liquid Samples (e.g., reaction mixtures, beverages):

  • Liquid-Liquid Extraction (LLE): This is suitable for extracting the analyte from aqueous matrices.[3]

    • Materials:

      • Separatory funnel

      • Immiscible organic solvent (e.g., dichloromethane, ethyl acetate)

      • Anhydrous sodium sulfate

    • Procedure:

      • Place the liquid sample into a separatory funnel.

      • Add an equal volume of an immiscible organic solvent.

      • Shake the funnel vigorously for 1-2 minutes, venting occasionally.

      • Allow the layers to separate.

      • Collect the organic layer (bottom layer for dichloromethane, top for ethyl acetate).

      • Dry the organic layer by passing it through a small amount of anhydrous sodium sulfate.

      • Transfer the dried extract to a GC vial for analysis.

  • Solid-Phase Microextraction (SPME): A solvent-free technique suitable for trace analysis of volatile compounds.[6]

    • Materials:

      • SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane - PDMS)

      • Headspace vials with septa

      • Heater/stirrer

    • Procedure:

      • Place the liquid or solid sample into a headspace vial and seal it.

      • Gently heat and stir the sample to facilitate the release of volatile compounds into the headspace.

      • Expose the SPME fiber to the headspace for a defined period to allow for the adsorption of the analyte.

      • Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.

2. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume1 µL
Oven ProgramInitial temperature: 70 °C, hold for 2 minutesRamp: 10 °C/min to 280 °CHold: 5 minutes at 280 °C
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-300
Solvent Delay3 minutes

3. Data Analysis

  • Identification: The identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The retention time of the analyte should also match that of a pure standard analyzed under the same conditions.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. Plot the peak area of a characteristic ion against the concentration. The concentration of the analyte in the sample can then be determined from this calibration curve.

Data Presentation

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

Parameter Value Source
Molecular Formula C₈H₉NOPubChem[1]
Molecular Weight 135.16 g/mol PubChem[1]
Kovats Retention Index (Standard non-polar) 1073PubChem[1]
Kovats Retention Index (Standard polar) 1614, 1603PubChem[1]
Mass Spectrum (m/z of major peaks)
Base Peak93PubChem[1]
Second Highest Peak92PubChem[1]
Third Highest Peak (Molecular Ion)135PubChem[1]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid or Liquid Sample Extraction Extraction (LLE or SPME) Sample->Extraction Filtration Filtration/ Concentration Extraction->Filtration Vial Sample in GC Vial Filtration->Vial GC_Injector GC Injector Vial->GC_Injector Injection GC_Column GC Column (Separation) GC_Injector->GC_Column MS_Detector MS Detector (Ionization & Detection) GC_Column->MS_Detector Data_Acquisition Data Acquisition System MS_Detector->Data_Acquisition Signal Identification Identification (Library Search) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for Reactions Involving 2-Acetyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and representative reactions of 2-acetyl-6-methylpyridine, a versatile pyridine derivative. This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry. The following sections detail a robust synthetic method for its preparation and a common downstream application, the Claisen-Schmidt condensation, to afford α,β-unsaturated ketones.

Data Presentation

Table 1: Synthesis of this compound via Friedel-Crafts Acylation
ParameterValueReference
Reactants 2-Methylpyridine, Acylating Agent (e.g., Acetyl Chloride)[1]
Catalyst Lewis Acid (e.g., Aluminum Trichloride)[1]
Molar Ratio (2-Methylpyridine:Acylating Agent:Catalyst) 1 : 1-2 : 0.1-0.5[1]
Reaction Temperature 50-100 °C[1]
Reaction Time 5-10 hours[1]
Yield Considerable (Specific yield not detailed in the reference)[1]
Table 2: Representative Claisen-Schmidt Condensation of this compound
ParameterValue
Reactants This compound, Aromatic Aldehyde (e.g., Benzaldehyde)
Base Catalyst 10% Sodium Hydroxide (NaOH) solution
Solvent 95% Ethanol
Reaction Temperature Room Temperature
Reaction Time 20 minutes (after precipitate formation)
Purification Recrystallization from hot ethanol

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from 2-methylpyridine using a Friedel-Crafts acylation reaction.[1]

Materials:

  • 2-Methylpyridine

  • Acetyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum trichloride (0.3 mol).

  • Cool the flask in an ice bath and slowly add anhydrous dichloromethane.

  • In the dropping funnel, prepare a solution of 2-methylpyridine (1 mol) and acetyl chloride (1.2 mol) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 50-60 °C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.

  • Slowly add 1 M HCl to quench the reaction and dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Protocol 2: Claisen-Schmidt Condensation of this compound with an Aromatic Aldehyde

This protocol details the base-catalyzed condensation of this compound with an aromatic aldehyde (e.g., benzaldehyde) to form a chalcone-like compound.

Materials:

  • This compound

  • Benzaldehyde

  • 95% Ethanol

  • 10% Sodium hydroxide (NaOH) solution

  • Test tube or small flask

  • Stirring rod

  • Ice bath

  • Beaker

  • Pipettes

  • Hirsch funnel and vacuum filtration apparatus

Procedure:

  • In a test tube, dissolve this compound (3 mmol) and benzaldehyde (3 mmol) in 3 mL of 95% ethanol by stirring with a glass rod.

  • Add 1 mL of 10% NaOH solution to the mixture and stir until a precipitate begins to form.

  • Allow the mixture to stand at room temperature for 20 minutes with occasional stirring.

  • Cool the mixture in an ice bath for 5-10 minutes to complete the precipitation.

  • Transfer the contents to a beaker. Rinse the test tube with a small amount of cold ethanol to transfer any remaining crystals.

  • Remove the supernatant liquid with a pipette.

  • Wash the crude product by adding 2 mL of ice-cold water, stirring, and then removing the water with a pipette. Repeat this washing step.

  • After removing as much water as possible, transfer the solid product for recrystallization.

  • Recrystallize the crude product from a minimum volume of hot 95% ethanol.

  • Cool the solution to allow for recrystallization and collect the purified product by vacuum filtration using a Hirsch funnel.

Mandatory Visualization

Synthesis_of_2_Acetyl_6_methylpyridine 2-Methylpyridine 2-Methylpyridine Intermediate_Complex Acylium Ion Intermediate 2-Methylpyridine->Intermediate_Complex Electrophilic Aromatic Substitution Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Intermediate_Complex Forms Acylium Ion AlCl3 AlCl₃ (Catalyst) AlCl3->Acetyl_Chloride This compound This compound Intermediate_Complex->this compound Deprotonation

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Claisen_Schmidt_Condensation This compound This compound Enolate Enolate Intermediate This compound->Enolate Deprotonation Base Base (NaOH) Base->this compound Alkoxide_Intermediate Alkoxide Intermediate Enolate->Alkoxide_Intermediate Nucleophilic Attack Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Alkoxide_Intermediate Beta_Hydroxy_Ketone β-Hydroxy Ketone Alkoxide_Intermediate->Beta_Hydroxy_Ketone Protonation Final_Product α,β-Unsaturated Ketone Beta_Hydroxy_Ketone->Final_Product Dehydration

Caption: Reaction pathway for the Claisen-Schmidt Condensation.

References

Application Notes and Protocols: 2-Acetyl-6-methylpyridine as a Versatile Building Block for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-6-methylpyridine is a versatile and readily available building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds.[1] Its unique molecular architecture, featuring a reactive acetyl group and a nucleophilic pyridine ring, allows for participation in various cyclization and condensation reactions. This makes it a valuable precursor for the synthesis of novel molecules with significant potential in medicinal chemistry and drug development. The resulting heterocyclic derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocyclic compounds derived from this compound.

I. Synthesis of Chalcones and their Derivatives with Antimicrobial Activity

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from this compound and various aromatic aldehydes. These chalcones can serve as precursors to other heterocyclic systems or be evaluated for their own biological activity.

Application Note:

Chalcones derived from this compound have been shown to exhibit promising antimicrobial properties. The general structure involves the condensation of the acetyl group of this compound with an aromatic aldehyde, leading to an α,β-unsaturated ketone. The biological activity of these compounds can be tuned by varying the substituents on the aromatic aldehyde.

Experimental Protocol: Synthesis of a Chalcone Derivative

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Glacial Acetic Acid

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Prepare a solution of KOH (1.2 eq) in deionized water and add it dropwise to the ethanolic solution of the reactants with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with glacial acetic acid to precipitate the crude chalcone.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Quantitative Data:

ProductAromatic AldehydeYield (%)
(E)-1-(6-methylpyridin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one4-chlorobenzaldehyde85-95
(E)-1-(6-methylpyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one4-methoxybenzaldehyde80-90
(E)-1-(6-methylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one4-nitrobenzaldehyde88-96

Yields are representative and may vary based on specific reaction conditions and scale.

II. Synthesis of Pyridine Derivatives via Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis provides an efficient route to highly substituted pyridines. While the classical approach utilizes α-pyridinium methyl ketone salts, variations allow for the direct use of acetylpyridines in a one-pot fashion.

Application Note:

This methodology is particularly useful for the synthesis of terpyridine-like ligands and other polysubstituted pyridines which are of great interest in coordination chemistry and materials science. The reaction involves the condensation of this compound with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.

Experimental Protocol: One-Pot Synthesis of a 2,4,6-Trisubstituted Pyridine

Materials:

  • This compound

  • Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one)

  • Ammonium Acetate

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the chalcone (1.0 eq) in glacial acetic acid.

  • Add a stoichiometric excess of ammonium acetate to the mixture.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Quantitative Data:

Starting MaterialsProductYield (%)
This compound, Chalcone4-phenyl-2-(6-methylpyridin-2-yl)-6-phenylpyridine60-75

Yields are representative and may vary based on specific reaction conditions and scale.

III. Synthesis of Fused Heterocyclic Compounds: Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities. They can be synthesized from 2-aminopyridines; however, modifications of this approach can utilize precursors derived from this compound.

Application Note:

The synthesis of imidazo[1,2-a]pyridine derivatives often involves the reaction of a 2-aminopyridine with an α-haloketone. A synthetic route starting from this compound would first involve its conversion to a suitable precursor, such as an α-haloketone or a related reactive intermediate.

Experimental Workflow: Conceptual Pathway to Imidazo[1,2-a]pyridines

G A This compound B α-Bromo-2-acetyl-6-methylpyridine A->B Bromination D Imidazo[1,2-a]pyridine Derivative B->D Condensation C 2-Amino-x-substituted-pyridine C->D

Caption: A conceptual workflow for the synthesis of Imidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyridine Derivative

Step 1: Synthesis of 2-(bromoacetyl)-6-methylpyridine

  • Materials: this compound, Bromine, Dioxane, Hydrobromic acid.

  • Procedure: To a solution of this compound in dioxane, add a solution of bromine in dioxane dropwise at a controlled temperature. After the addition is complete, stir the mixture for a specified time. The product can be isolated as the hydrobromide salt.

Step 2: Synthesis of the Imidazo[1,2-a]pyridine

  • Materials: 2-(bromoacetyl)-6-methylpyridine hydrobromide, 2-Amino-4-methylpyridine, Ethanol.

  • Procedure: A mixture of 2-(bromoacetyl)-6-methylpyridine hydrobromide and 2-amino-4-methylpyridine in ethanol is refluxed for several hours. The solvent is then removed under reduced pressure, and the residue is treated with a base to neutralize the hydrobromide salt. The crude product is then purified by column chromatography.

Quantitative Data:

ProductOverall Yield (%)
2-(6-methylpyridin-2-yl)-7-methylimidazo[1,2-a]pyridine50-65

Yields are representative and may vary based on specific reaction conditions and scale.

IV. Anticancer Applications: Inhibition of Carbonic Anhydrase IX

Recent studies have highlighted the potential of heterocyclic compounds derived from pyridine scaffolds as potent and selective inhibitors of carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in many solid tumors.[4][5]

Application Note:

CAIX plays a crucial role in tumor progression by regulating the pH of the tumor microenvironment.[6] Hypoxia, a common feature of solid tumors, induces the expression of CAIX via the HIF-1α transcription factor.[5] CAIX catalyzes the hydration of carbon dioxide to bicarbonate and protons, leading to an acidic extracellular environment and an alkaline intracellular environment, which promotes tumor cell survival, proliferation, and invasion.[4][6] Inhibition of CAIX can reverse this pH imbalance, leading to apoptosis and reduced tumor growth. Coumarin-based chalcones incorporating a 6-methylpyridine moiety have shown selective inhibition of CAIX.

Signaling Pathway: Carbonic Anhydrase IX in the Tumor Microenvironment

G cluster_0 Tumor Cell cluster_1 Extracellular Space HIF1a HIF-1α CAIX_gene CAIX Gene HIF1a->CAIX_gene Transcription CAIX CAIX CAIX_gene->CAIX Translation Bicarbonate HCO3- CAIX->Bicarbonate Protons H+ CAIX->Protons pH_in Intracellular pH ↑ (Alkaline) Proliferation Cell Proliferation & Survival pH_in->Proliferation Metastasis Metastasis Bicarbonate->pH_in CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX pH_ex Extracellular pH ↓ (Acidic) Protons->pH_ex pH_ex->Metastasis Hypoxia Hypoxia Hypoxia->HIF1a Inhibitor This compound Derivative (Inhibitor) Inhibitor->CAIX Inhibition

Caption: The role of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment.

Experimental Protocol: CAIX Inhibition Assay

An esterase activity inhibition assay is a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a potential inhibitor.

Materials:

  • Recombinant human CAIX

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Test compounds (derivatives of this compound)

  • Positive control inhibitor (e.g., Acetazolamide)

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Add a fixed concentration of recombinant human CAIX to each well of the 96-well plate.

  • Add the different concentrations of the test compounds and control to the respective wells.

  • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the pNPA substrate to all wells.

  • Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Quantitative Data for CAIX Inhibitors:

Compound ClassExample SubstituentIC₅₀ (nM) vs CAIX
Coumarin-Chalcone4-Fluorophenyl50 - 150
Coumarin-Chalcone3,4-Dimethoxyphenyl70 - 200
Sulfonamide (Control)Acetazolamide20 - 50

IC₅₀ values are representative and intended for comparative purposes. Actual values will depend on the specific compound and assay conditions.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel chalcones, substituted pyridines, and fused heterocyclic systems. Furthermore, the demonstrated potential of these derivatives as anticancer agents, through the inhibition of key signaling pathways like that of Carbonic Anhydrase IX, underscores the importance of this compound in modern drug discovery and development. Further exploration of multicomponent reactions and other efficient synthetic strategies will undoubtedly continue to expand the library of bioactive molecules accessible from this important building block.

References

Application Notes and Protocols for the Use of 2-Acetyl-6-methylpyridine in Maillard Reaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-6-methylpyridine is a significant flavor compound contributing roasted, nutty, and popcorn-like notes to a variety of thermally processed foods.[1] As a product of the Maillard reaction, the non-enzymatic browning reaction between amino acids and reducing sugars, it serves as a key marker for flavor development in food science.[1] These application notes provide detailed methodologies for studying the formation of this compound in Maillard reaction model systems, its quantification, and the elucidation of its formation pathways. This information is valuable for researchers in food chemistry, flavor science, and for professionals in drug development interested in the formation of heterocyclic amines.

Application: A Model Compound in Maillard Reaction Studies

This compound is frequently utilized in model systems to investigate the complex network of reactions that constitute the Maillard reaction.[1] Its distinct aromatic profile and its formation from common food constituents make it an excellent target analyte for studying the influence of various factors on flavor generation. These factors include:

  • Precursor Composition: The type and concentration of amino acids (e.g., proline, asparagine-proline dipeptides) and reducing sugars (e.g., glucose, fructose, ribose) significantly impact the yield of this compound.

  • Reaction Conditions: Temperature, pH, and reaction time are critical parameters that govern the rate and pathway of its formation.

  • Food Matrix Effects: The presence of other components in a food system can enhance or inhibit the formation of this flavor compound.

Quantitative Data Summary

The formation of this compound has been quantified in various Maillard reaction model systems. The following table summarizes the concentration of this compound formed in a dipeptide-glucose model system at different temperatures.

Model SystemTemperature (°C)Concentration (μg/kg)
Asn-Pro + Glucose1301.23
Asn-Pro + Glucose1503.45
Asn-Pro + Glucose1708.91
Pro-Asn + Glucose1300.89
Pro-Asn + Glucose1502.56
Pro-Asn + Glucose1707.54

Data sourced from a study on volatile compounds generated from the Maillard reaction of dipeptides and glucose.

Experimental Protocols

Protocol 1: Formation of this compound in a Model System

This protocol describes the generation of this compound from the Maillard reaction between a dipeptide (Asn-Pro or Pro-Asn) and glucose.

Materials:

  • Asparagine-Proline (Asn-Pro) or Proline-Asparagine (Pro-Asn) dipeptide

  • D-Glucose

  • Phosphate buffer (0.1 M, pH 7.0)

  • High-purity water

  • Reaction vials (e.g., 20 mL headspace vials with screw caps and septa)

  • Heating block or oven

Procedure:

  • Prepare a solution of the dipeptide (e.g., 0.1 M) and D-glucose (e.g., 0.1 M) in the phosphate buffer.

  • Transfer a defined volume of the reaction mixture (e.g., 5 mL) into a reaction vial.

  • Seal the vial tightly.

  • Place the vial in a preheated heating block or oven at the desired temperature (e.g., 130°C, 150°C, or 170°C).

  • Heat for a specified duration (e.g., 60 minutes).

  • After the reaction, cool the vials to room temperature before analysis.

Protocol 2: Analysis of this compound by HS-SPME-GC-MS

This protocol outlines the extraction and quantification of this compound from the model system using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

  • SPME fiber assembly with a suitable fiber coating (e.g., 50/30 µm DVB/CAR/PDMS)

  • SPME autosampler or manual holder

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • This compound analytical standard

  • Internal standard (e.g., 2,4,6-trimethylpyridine)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation:

    • To the cooled reaction vial from Protocol 1, add a saturated amount of NaCl to increase the volatility of the analytes.

    • Add a known amount of the internal standard solution.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C).

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with agitation.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a few minutes.

    • Separate the compounds on the GC column using a suitable temperature program.

    • Detect and identify this compound using the mass spectrometer in full scan or selected ion monitoring (SIM) mode. The key ions for this compound are m/z 135 (molecular ion), 120, and 93.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Visualizations

Maillard Reaction: Early Stages

Maillard_Early_Stage Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Condensation Amino_Acid Amino Acid (e.g., Proline) Amino_Acid->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement

Caption: Initial phase of the Maillard reaction.

Proposed Formation Pathway of this compound

Formation_Pathway Proline Proline Strecker_Degradation Strecker Degradation Proline->Strecker_Degradation Sugar_Degradation Sugar Degradation Products (e.g., Dicarbonyls) Sugar_Degradation->Strecker_Degradation Intermediate_1 Unsaturated Aldehyde/Ketone Strecker_Degradation->Intermediate_1 Intermediate_2 Ammonia Strecker_Degradation->Intermediate_2 Cyclization Cyclization & Dehydration Intermediate_1->Cyclization Intermediate_2->Cyclization Product This compound Cyclization->Product

Caption: Formation of this compound.

Experimental Workflow for Analysis

Experimental_Workflow Model_Reaction 1. Maillard Model Reaction HS_SPME 2. Headspace SPME Model_Reaction->HS_SPME GC_MS 3. GC-MS Analysis HS_SPME->GC_MS Data_Analysis 4. Data Analysis & Quantification GC_MS->Data_Analysis

Caption: Analytical workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Yield in 2-Acetyl-6-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Acetyl-6-methylpyridine. Our aim is to facilitate improved yields and product purity through detailed experimental protocols, quantitative data analysis, and visual workflow diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most commonly cited methods for the synthesis of this compound are the Friedel-Crafts acylation of 2-picoline and the selective oxidation of 2,6-lutidine. Other potential but less common methods may involve organometallic coupling reactions.

Q2: Why is the Friedel-Crafts acylation of 2-picoline often challenging?

A2: Pyridine and its derivatives are electron-deficient aromatic systems, which makes them poor substrates for electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[1] The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack. Furthermore, the nitrogen can coordinate with the Lewis acid catalyst, further deactivating the ring and potentially leading to low yields.[1]

Q3: What are the typical byproducts in the synthesis of this compound?

A3: In the Friedel-Crafts acylation of 2-picoline, potential byproducts can include di-acylated products, isomers if the reaction conditions are not well-controlled, and polymers or tars resulting from side reactions. In the oxidation of 2,6-lutidine, over-oxidation to 2,6-diacetylpyridine or pyridine-2,6-dicarboxylic acid can occur.[2][3]

Q4: How can I purify crude this compound?

A4: Purification is typically achieved through a combination of techniques. An initial workup involving acid-base extraction can remove unreacted starting materials and acidic or basic impurities. This is often followed by column chromatography on silica gel to separate the desired product from closely related byproducts.[4] Recrystallization can also be employed if the product is a solid at room temperature.[4]

Troubleshooting Guides

Method 1: Friedel-Crafts Acylation of 2-Picoline

This method involves the reaction of 2-picoline with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[5]

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Suggestion
Deactivation of Pyridine Ring Pyridines are inherently unreactive towards Friedel-Crafts acylation due to their electron-deficient nature.[1] Consider alternative synthetic strategies if yields remain consistently low.
Inactivation of Lewis Acid Catalyst The nitrogen atom of 2-picoline can form a complex with the Lewis acid (e.g., AlCl₃), rendering it inactive. Using a stoichiometric amount or even an excess of the catalyst may be necessary.[6]
Moisture in Reaction Water will quench the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
Insufficient Reaction Temperature or Time The reaction may require elevated temperatures and longer reaction times to proceed. A patent suggests a temperature range of 50-100°C and a reaction time of 5-10 hours.[5]

Issue 2: Formation of Multiple Products

Possible Cause Troubleshooting Suggestion
Polyacylation Although the acetyl group is deactivating, forcing conditions might lead to the introduction of a second acetyl group. Use a molar ratio of 2-picoline to acylating agent of at least 1:1 to minimize this.[5]
Isomer Formation While acylation is expected at the 6-position due to the directing effect of the methyl group, other isomers might form under harsh conditions. Optimize the reaction temperature and choice of Lewis acid to improve regioselectivity.
Side Reactions High temperatures can lead to polymerization or charring. Monitor the reaction closely and avoid excessive heating.
Method 2: Selective Oxidation of 2,6-Lutidine

This approach involves the selective oxidation of one of the two methyl groups of 2,6-lutidine.

Issue 1: Low Yield of Mono-acetylated Product

Possible Cause Troubleshooting Suggestion
Over-oxidation It can be challenging to stop the oxidation at the mono-acetyl stage, leading to the formation of 2,6-diacetylpyridine or pyridine-2,6-dicarboxylic acid.[2][3] Carefully control the stoichiometry of the oxidizing agent.
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction by TLC or GC-MS and adjust the reaction time or temperature accordingly.
Choice of Oxidizing Agent The choice of oxidizing agent is crucial for selectivity. Milder oxidizing agents may favor mono-oxidation.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 2-Picoline (Illustrative)

This protocol is based on general principles of Friedel-Crafts acylation and patent literature, and may require optimization.[5]

Materials:

  • 2-Picoline

  • Acetyl chloride (or acetic anhydride)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 to 2.5 equivalents) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.0 to 2.0 equivalents) dropwise via the dropping funnel.

  • Addition of 2-Picoline: After the addition of the acylating agent is complete, add 2-picoline (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition of 2-picoline, slowly warm the reaction mixture to 50-100°C and maintain it for 5-10 hours.[5] Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0°C and slowly quench it by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]

Protocol 2: Selective Oxidation of 2,6-Lutidine (Conceptual)
  • Reaction Setup: Dissolve 2,6-lutidine in a suitable solvent.

  • Oxidation: Add a carefully controlled amount (e.g., substoichiometric) of a suitable oxidizing agent at a controlled temperature.

  • Monitoring: Closely monitor the reaction for the formation of the desired product and the disappearance of the starting material, while minimizing the formation of the di-oxidized product.

  • Work-up and Purification: Quench the reaction and perform an appropriate work-up, followed by purification, likely via column chromatography, to isolate the mono-acetylated product from unreacted starting material and over-oxidized byproducts.

Data Presentation

Table 1: Reaction Parameters for Friedel-Crafts Acylation of 2-Picoline

ParameterRecommended RangeRationaleReference
Temperature 50 - 100 °CTo overcome the low reactivity of the pyridine ring.[5]
Reaction Time 5 - 10 hoursTo allow the reaction to proceed to a reasonable conversion.[5]
Molar Ratio (2-picoline:Acylating agent:Catalyst) 1 : (1-2) : (1-2.5)Excess acylating agent and catalyst may be needed to drive the reaction.[5]

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend AlCl3 in anhydrous DCM add_acyl Add Acetyl Chloride at 0°C start->add_acyl 1. add_picoline Add 2-Picoline at 0°C add_acyl->add_picoline 2. react Heat to 50-100°C for 5-10h add_picoline->react 3. quench Quench with 1M HCl at 0°C react->quench 4. extract Extract with DCM quench->extract 5. wash Wash with NaHCO3 and Brine extract->wash 6. dry Dry over Na2SO4 and Concentrate wash->dry 7. purify Column Chromatography dry->purify 8. product Pure this compound purify->product 9. Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Friedel-Crafts Acylation cause1 Pyridine Ring Deactivation issue->cause1 cause2 Catalyst Inactivation issue->cause2 cause3 Presence of Moisture issue->cause3 cause4 Suboptimal Conditions issue->cause4 sol1 Consider Alternative Synthesis cause1->sol1 sol2 Use Stoichiometric/Excess Catalyst cause2->sol2 sol3 Ensure Anhydrous Conditions cause3->sol3 sol4 Increase Temperature and/or Reaction Time cause4->sol4

References

Technical Support Center: Friedel-Crafts Acylation of Picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Friedel-Crafts acylation of picoline. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of picoline failing or resulting in very low yields of the C-acylated product?

The Friedel-Crafts acylation of picoline is inherently challenging for two primary reasons:

  • Pyridine Ring Deactivation: The pyridine ring is an electron-deficient aromatic system, which makes it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to benzene.

  • Lewis Acid Complexation: Picoline, being a basic pyridine derivative, readily reacts with Lewis acid catalysts (e.g., AlCl₃) at the nitrogen atom. This forms a stable complex, which further deactivates the ring by introducing a positive charge on the nitrogen, making subsequent electrophilic attack on the carbon atoms highly unfavorable. The primary product is often the N-acylated pyridinium salt.[1]

Q2: What are the most common side products in the Friedel-Crafts acylation of picoline?

The formation of multiple products is a common issue. The primary side products include:

  • N-Acyl Picolinium Salt: This is often the major product due to the high basicity of the pyridine nitrogen. The Lewis acid coordinates to the nitrogen, and the acyl group is then transferred to the nitrogen.

  • Isomeric C-Acylated Products: If C-acylation does occur, it can lead to a mixture of isomers. The position of acylation is influenced by the position of the methyl group on the picoline ring.

  • Di-acylated Products: While less common due to the deactivating nature of the first acyl group, di-acylation can occur under harsh reaction conditions, especially if alternative, more reactive methods are used.[1]

  • Products from Alternative Reactions: Given the difficulty of direct Friedel-Crafts acylation, alternative methods like radical acylation may be employed, which can lead to their own set of side products, such as alkyl pyridines from the fragmentation of acyl radicals.

Q3: Can classical Friedel-Crafts conditions be used to acylate 2-picoline?

While challenging, there is evidence suggesting that 2-picoline can undergo Friedel-Crafts acylation under specific conditions to yield 2-methyl-6-acetylpyridine. A patented method describes the reaction of 2-picoline with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride.[2] The reaction temperature is reported to be between 50-100°C with a reaction time of 5-10 hours.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no C-acylated product; recovery of starting material or N-acylated product. 1. Strong complexation of the Lewis acid with the picoline nitrogen, deactivating the ring.- Consider alternative synthetic routes that do not rely on strong Lewis acids, such as metalation with a strong base (e.g., LDA or n-BuLi) followed by quenching with an acylating agent. - Explore modern methods like photoredox catalysis for site-selective acylation.
2. Insufficient reactivity of the acylating agent.- Use a more reactive acylating agent, such as an acyl chloride over an anhydride.
3. Reaction temperature is too low.- While being cautious of side reactions, gradually increase the reaction temperature. Some procedures for pyridine derivatives require elevated temperatures.[2]
Formation of multiple C-acylated isomers. 1. Lack of regioselectivity under the reaction conditions.- The position of the methyl group on picoline directs the substitution to some extent, but mixtures are common. - Modify the catalyst or reaction conditions. The choice of Lewis acid can influence regioselectivity. - Utilize advanced purification techniques like preparative HPLC to separate the desired isomer.
Formation of dark, tar-like substances. 1. Polymerization or decomposition of starting materials or products under harsh conditions.- Lower the reaction temperature. - Reduce the reaction time and monitor the progress closely using TLC or GC. - Ensure the purity of all reagents and solvents.
Low yield despite some product formation. 1. Suboptimal stoichiometry of reagents.- Optimize the molar ratio of picoline, acylating agent, and Lewis acid. For pyridine derivatives, stoichiometric or even excess amounts of the Lewis acid may be required.[3]
2. Inefficient work-up and product isolation.- Ensure complete quenching of the reaction mixture. - Optimize the extraction and purification steps (e.g., column chromatography) to minimize product loss.

Experimental Protocols

Note: The following are generalized protocols based on the principles of Friedel-Crafts reactions and adaptations for pyridine derivatives. Direct Friedel-Crafts acylation of picoline is often low-yielding and may not be reproducible without specific optimization.

Example Protocol: Acylation of 2-Picoline (based on patent literature) [2]

  • Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 0.1-0.5 molar equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1-2 molar equivalents).

  • Substrate Addition: To this mixture, add 2-picoline (1 molar equivalent) dropwise, maintaining the low temperature.

  • Reaction: After the addition is complete, slowly warm the reaction to the desired temperature (e.g., 50-100°C) and stir for 5-10 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Friedel_Crafts_Picoline Picoline Picoline N_Acyl_Complex N-Acyl Picolinium-Lewis Acid Complex (Major Side Product) Picoline->N_Acyl_Complex + Lewis Acid, Acyl Halide C_Acylated_Product C-Acylated Picoline (Desired Product) Picoline->C_Acylated_Product Electrophilic Attack (Minor Pathway) AcylHalide Acyl Halide/Anhydride AcyliumIon Acylium Ion [R-C=O]⁺ AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AcyliumIon->C_Acylated_Product Electrophilic Attack (Minor Pathway) Isomers Isomeric Products C_Acylated_Product->Isomers

Caption: Reaction pathways in the Friedel-Crafts acylation of picoline.

Troubleshooting_Workflow Start Start: Low Yield of C-Acylated Picoline Check_N_Acylation Check for N-Acylation (e.g., by NMR, MS) Start->Check_N_Acylation N_Acylation_High High N-Acylation Detected Check_N_Acylation->N_Acylation_High Yes N_Acylation_Low Low/No N-Acylation Check_N_Acylation->N_Acylation_Low No Change_Method Switch to Alternative Method: - Metalation-Acylation - Radical Acylation N_Acylation_High->Change_Method Optimize_Conditions Optimize Friedel-Crafts Conditions N_Acylation_Low->Optimize_Conditions Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Temperature Change_Catalyst Change Lewis Acid/Stoichiometry Optimize_Conditions->Change_Catalyst Catalyst Check_Purity Check Reagent Purity Optimize_Conditions->Check_Purity Purity End Improved Yield Increase_Temp->End No_Improvement No Improvement Increase_Temp->No_Improvement Change_Catalyst->End Change_Catalyst->No_Improvement Check_Purity->End Check_Purity->No_Improvement No_Improvement->Change_Method

Caption: Troubleshooting workflow for low-yield picoline acylation.

References

Minimizing byproduct formation in 2-acetylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in common reactions involving 2-acetylpyridine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experimentation, categorized by reaction type.

Aldol and Claisen-Schmidt Condensation Reactions

These reactions are fundamental for creating C-C bonds but are often plagued by side products.

Question: My aldol reaction with 2-acetylpyridine and an aromatic aldehyde is giving a complex mixture of products instead of the expected chalcone. What is going wrong?

Answer: Aldol-type reactions with 2-acetylpyridine can be complex, with outcomes highly dependent on reaction conditions. Several side reactions can occur:

  • Formation of Aldol Addition vs. Condensation Product: The initial product is a β-hydroxy ketone (aldol addition product). This can subsequently dehydrate to form the α,β-unsaturated ketone (chalcone, the condensation product). Temperature is a critical factor; lower temperatures favor the addition product, while higher temperatures promote dehydration.

  • Multiple Condensation Events: Depending on the stoichiometry, multiple molecules of 2-acetylpyridine and/or the aldehyde can react, leading to byproducts. For instance, condensations of 2-acetylpyridine with p-tolualdehyde have been reported to produce not only the expected 1:1 chalcone but also 3:2 and 2:1 condensation products.

  • "Domino" Reactions: In reactions like the Claisen-Schmidt condensation with 2-formylpyridine, the initially formed chalcone can undergo a rapid Michael addition with another molecule of 2-acetylpyridine. This can trigger a cascade of intramolecular aldol reactions, leading to complex cyclic byproducts such as substituted cyclohexanols.[1][2][3]

Recommended Solutions:

  • Control Temperature: To selectively obtain the aldol condensation product (chalcone), heating the reaction is generally required. For the aldol addition product, maintain the reaction at room temperature or below.

  • Control Stoichiometry: Carefully control the molar ratio of your reactants. To favor the 1:1 product, a stoichiometry of 1:1 or a slight excess of the aldehyde is often used.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the appearance of products and byproducts to determine the optimal reaction time.

Question: How can I selectively synthesize the aldol addition product over the condensation product?

Answer: Temperature control is the most critical parameter. Running the base-catalyzed reaction at room temperature or below significantly favors the formation of the β-hydroxy ketone (aldol addition product) and minimizes subsequent dehydration to the enone (condensation product).

ParameterAldol Addition ProductAldol Condensation Product
Temperature Room TemperatureElevated Temperature (e.g., 50-60°C)
Product Type β-Hydroxy Ketoneα,β-Unsaturated Ketone
Key Factor Prevents elimination of waterPromotes elimination of water
Alkylation via Deprotonation of the Acetyl Methyl Group

Alkylation at the methyl position is a common strategy for elaborating the 2-acetylpyridine scaffold.

Question: I am trying to alkylate 2-acetylpyridine by deprotonating the methyl group with a base, but I am getting low yields and suspect byproduct formation. What is the best base to use?

Answer: The choice of base is critical to avoid side reactions. While strong bases like sodium hydroxide (NaOH) can deprotonate the methyl group, its nucleophilic nature can lead to unwanted side reactions.

  • Problematic Base: Sodium Hydroxide (NaOH) : NaOH is a strong base but also a nucleophile. It can lead to hydrolysis of ester groups if present or other undesired nucleophilic attacks. In the presence of alkyl halides, NaOH can also promote the formation of ether byproducts.

  • Recommended Base: Sodium Hydride (NaH) : Sodium hydride is a strong, non-nucleophilic base. It effectively deprotonates the methyl group of 2-acetylpyridine to form the enolate without the risk of competing nucleophilic reactions.[1] The use of NaH has been shown to be effective in minimizing side products, particularly the ether byproducts that can be observed with NaOH.[1]

Recommended Solution:

  • Use sodium hydride (NaH) as the base for deprotonation.

  • Use an aprotic solvent like dry Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Ensure all reagents and glassware are anhydrous, as NaH reacts violently with water.

Schiff Base (Imine) Formation

Condensation with primary amines to form Schiff bases is a key reaction for developing ligands and pharmaceutical intermediates.

Question: My Schiff base formation between 2-acetylpyridine and a primary amine is slow and gives low conversion. How can I improve the yield?

Answer: Schiff base formation is a reversible equilibrium reaction. To drive the reaction towards the product, the water formed as a byproduct must be removed.

Common Issues and Solutions:

  • Equilibrium: The presence of water can hydrolyze the imine product back to the starting materials.

    • Solution: Remove water as it forms. This can be achieved by:

      • Azeotropic Distillation: Refluxing in a solvent like toluene or benzene with a Dean-Stark trap.

      • Dehydrating Agents: Adding molecular sieves to the reaction mixture.

  • Low Electrophilicity of the Carbonyl: The reaction rate can be slow.

    • Solution: Add a catalytic amount of acid (e.g., a drop of acetic acid or p-toluenesulfonic acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Be cautious not to use too much acid, as it will protonate the amine, rendering it non-nucleophilic.

  • Low Nucleophilicity of the Amine: Some amines are less reactive.

    • Solution: Slightly increasing the reaction temperature (refluxing) can help overcome the activation energy barrier.

Experimental Protocols

Protocol 1: Selective Aldol Condensation of 2-Acetylpyridine and 4-Nitrobenzaldehyde

This protocol describes the synthesis of the α,β-unsaturated ketone (condensation product) by controlling the reaction temperature.

Materials:

  • 2-acetylpyridine

  • 4-nitrobenzaldehyde

  • Sodium Carbonate (Na₂CO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • 100 mL Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle with sand bath

Procedure:

  • In a 50 mL round-bottomed flask equipped with a magnetic stir bar, add 1.0 mmol of 2-acetylpyridine and 10 mL of H₂O. Stir the mixture vigorously.

  • In a separate beaker, dissolve 1.0 mmol of 4-nitrobenzaldehyde in a minimum amount of hot methanol (approximately 5-10 mL).

  • While the methanol solution is still hot, add it to the stirring solution of 2-acetylpyridine in the round-bottomed flask.

  • Add a solution of 0.25 mmol of Na₂CO₃ dissolved in 5 mL of H₂O to the reaction mixture.

  • Attach a condenser to the flask and heat the reaction mixture to 50-60°C using a sand bath. Maintain vigorous stirring. Do not allow the sand bath temperature to exceed 70°C.

  • Continue stirring at 50-60°C for 1 hour. A solid product should form.

  • After 1 hour, cool the reaction mixture to room temperature, then further in an ice bath.

  • Collect the solid product by vacuum filtration (e.g., using a Büchner funnel) and wash it with three 10 mL portions of cold H₂O.

  • Allow air to be drawn over the sample for at least 10 minutes to partially dry the product. The product can then be fully dried in a desiccator.

Protocol 2: Synthesis of a 2-Acetylpyridine-Derived Schiff Base

This protocol provides a general method for the synthesis of a Schiff base from 2-acetylpyridine and a primary amine.

Materials:

  • 2-acetylpyridine (1 equivalent)

  • Primary amine (e.g., 4-(2-aminoethyl)morpholine) (1 equivalent)

  • Methanol or Ethanol

  • Round-bottomed flask

  • Condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2-acetylpyridine (1 equivalent) in methanol (e.g., 20 mL) in a round-bottomed flask equipped with a magnetic stir bar.

  • To this solution, add a methanolic solution of the primary amine (1 equivalent).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC. The formation of the Schiff base will be indicated by a new spot and the consumption of the starting materials.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms upon cooling, collect the solid product by filtration. Wash the product with cold ethanol and dry it.

  • If no precipitate forms, reduce the solvent volume under reduced pressure, which may induce precipitation. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Logical and Reaction Pathway Diagrams

G start Low Yield or Complex Mixture check_sm Check Starting Materials (TLC, NMR) start->check_sm sm_ok Are SMs pure? check_sm->sm_ok purify_sm Purify Starting Materials sm_ok->purify_sm No check_reaction Analyze Reaction Mixture (TLC/LC-MS) sm_ok->check_reaction Yes purify_sm->start reaction_complete Is reaction complete? check_reaction->reaction_complete extend_time Increase reaction time or temperature reaction_complete->extend_time No multiple_spots Multiple spots observed? reaction_complete->multiple_spots Yes extend_time->check_reaction optimize Optimize Conditions (Temp, Solvent, Catalyst) multiple_spots->optimize Yes workup Analyze Workup Procedure multiple_spots->workup No, clean reaction optimize->check_reaction end Isolate and Characterize Main Product and Byproducts workup->end

G sub 2-Acetylpyridine + 2-Formylpyridine chalcone {Chalcone Formation| 1,3-bis(pyridin-2-yl)prop-2-en-1-one} sub->chalcone Claisen-Schmidt Condensation michael {Michael Addition| + 2-Acetylpyridine} chalcone->michael Rapid Reaction diketone {1,5-Diketone| 1,3,5-tri(pyridin-2-yl)pentane-1,5-dione} michael->diketone intramol {Intramolecular Aldol Reactions| 'Domino' Cascade} diketone->intramol cyclohexanol {Complex Byproducts| Substituted Cyclohexanols} intramol->cyclohexanol

References

Technical Support Center: Optimizing Catalyst Loading for Pyridine Derivative Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered when optimizing catalyst loading for pyridine derivative reactions.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal catalyst loading for my reaction?

A1: The optimal catalyst loading is a balance between reaction efficiency (rate, conversion) and cost.[1] It is highly dependent on the specific reaction, substrates, and desired outcome. The most effective method for determining the optimal loading is systematic screening.[1] Start with a standard loading (e.g., 1-2 mol%) and then screen a range of concentrations (e.g., 0.1 mol%, 0.5 mol%, 5 mol%) to observe the effect on yield and selectivity.[1] For difficult reactions, such as some Heck couplings, starting with a higher catalyst loading (>5%) during initial screening may be necessary to see any conversion.[2]

Q2: Can increasing the catalyst loading have a negative effect on the reaction?

A2: Yes, a higher catalyst loading is not always better. While it can increase the reaction rate, excessively high concentrations can lead to several issues:

  • Increased Side Reactions: Higher catalyst concentrations can sometimes promote the formation of undesired byproducts, such as homocoupling in Suzuki reactions.[3]

  • Catalyst Deactivation: Bimolecular catalyst deactivation pathways can become more prevalent at higher catalyst concentrations.[1]

  • Product Inhibition: In some cases, the product can coordinate with the catalyst, leading to inhibition. This effect can be more pronounced at higher loadings.[4]

  • Purification Challenges: Removing higher amounts of catalyst residues from the final product can complicate downstream purification processes.

Q3: What is the impact of catalyst loading on selectivity (regio- or chemoselectivity)?

A3: Catalyst loading can indirectly influence selectivity.[1] Changes in catalyst concentration can alter the relative rates of competing reaction pathways. For instance, in reactions prone to forming regioisomers, optimizing the catalyst loading is a critical step, alongside screening solvents and bases, to favor the desired isomer.[5] In some C-H alkenylation reactions of pyridines, high catalyst loading (e.g., 20 mol%) was required to achieve high C5 selectivity.[6]

Q4: What special precautions should be taken when working with very low catalyst loadings?

A4: Working with low catalyst loadings (e.g., < 0.5 mol%) requires meticulous experimental technique to ensure accuracy and reproducibility.

  • Accurate Measurement: Use a high-precision balance for weighing the catalyst. For very small quantities, preparing a stock solution of the catalyst in a pure, degassed solvent can significantly improve accuracy.[1]

  • Inert Atmosphere: Many catalysts, especially palladium and rhodium complexes, are sensitive to air and moisture. Handle them under an inert atmosphere using a glovebox or Schlenk techniques.[1][3]

  • Solvent and Reagent Purity: Use high-purity, anhydrous, and thoroughly degassed solvents to avoid catalyst poisoning from oxygen or other impurities.[1][3]

Q5: What are common catalyst deactivation pathways in pyridine reactions?

A5: Catalyst deactivation is a significant issue, particularly because the nitrogen atom in the pyridine ring can act as a ligand and poison the metal center.[6] Common deactivation pathways include:

  • Product Inhibition: The desired pyridine derivative product can coordinate to the catalyst, preventing it from participating in further catalytic cycles.[4][7]

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation or P-C bond cleavage at high temperatures, leading to catalyst decomposition.[8]

  • Formation of Inactive Species: The catalyst can aggregate to form inactive metal nanoparticles (e.g., "palladium black") or form stable, off-cycle complexes like dimers.[9][10][11]

  • Coking: At high temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[12][13]

Troubleshooting Guides

Problem: Low or No Product Yield

Question: I am getting a very low yield or no product in my pyridine derivative synthesis. How can I troubleshoot this by adjusting the catalyst loading?

Answer: Low yield is a common problem that can often be traced back to the catalyst system and reaction conditions.[5][14] A systematic approach is crucial for identifying the root cause.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting Start Low / No Yield Observed Check_Loading Is Catalyst Loading Optimized? Start->Check_Loading Increase_Loading Increase Catalyst Loading (e.g., 2x, 5x) Check_Loading->Increase_Loading No / Unsure Decrease_Loading Decrease Catalyst Loading (Potential Inhibition) Check_Loading->Decrease_Loading Yes, but still low Check_Conditions Are Reaction Conditions (Temp, Time, Base) Optimal? Increase_Loading->Check_Conditions Decrease_Loading->Check_Conditions Optimize_Conditions Screen Temperature, Time, and Base Check_Conditions->Optimize_Conditions No Check_Purity Are Reagents & Solvents Pure and Degassed? Check_Conditions->Check_Purity Yes Optimize_Conditions->Check_Purity Purify_Reagents Purify/Dry Reagents Thoroughly Degas Solvents Check_Purity->Purify_Reagents No Success Yield Improved Check_Purity->Success Yes Purify_Reagents->Success

Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.

  • Re-evaluate Catalyst Loading:

    • Initial Screening: If you are seeing little to no conversion, your initial catalyst loading may be too low, especially for challenging substrates like chloropyridines.[3] Consider doubling the catalyst loading and re-running the reaction.

    • High Loading Issues: If you are using a high loading (>5 mol%) and still see poor results or a complex mixture of products, the issue might be catalyst inhibition or promotion of side reactions.[3] In this case, try decreasing the catalyst loading.

  • Verify Catalyst Activity:

    • Catalyst Source: Ensure the catalyst is from a reliable source and has been stored correctly, typically under an inert atmosphere and protected from light.

    • Deactivation: The pyridine substrate or product can poison the catalyst.[6] Consider using ligands that are more resistant to displacement or that promote a faster catalytic turnover to outcompete the poisoning effect. For palladium-catalyzed reactions, Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be effective for challenging substrates.[3]

  • Optimize Other Reaction Parameters:

    • Temperature: The strong C-Cl or C-H bonds in pyridine derivatives often require higher reaction temperatures for activation.[3] If increasing catalyst loading doesn't help, try increasing the temperature in increments (e.g., 10-20 °C). Microwave irradiation can also be effective for rapidly reaching higher temperatures.[3][14]

    • Solvent and Base: The choice of solvent and base is critical and can dramatically impact catalyst efficacy and stability.[5] Screen a variety of conditions; for example, in Suzuki couplings of chloropyridines, strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required.[3]

Problem: Inconsistent Results and Catalyst Deactivation

Question: My reaction works initially, but the catalyst appears to die over time, leading to incomplete conversion. What can I do?

Answer: Catalyst deactivation is a common problem, especially in reactions involving pyridine's coordinating nitrogen atom.[9][10]

Common Deactivation Pathways and Solutions

Deactivation_Pathways cluster_catalyst Active Catalyst (e.g., Pd(0)Ln) cluster_deactivated Inactive Species Catalyst Active Catalyst Poisoning Poisoning (Pyridine Coordination) Catalyst->Poisoning Substrate/Product Inhibition Aggregation Aggregation (e.g., Pd Black) Catalyst->Aggregation High Temp/ Concentration Dimerization Off-Cycle Dimer Formation Catalyst->Dimerization Bimolecular Deactivation

Caption: Common pathways leading to the deactivation of metal catalysts.

  • Oxygen Sensitivity: The active form of many catalysts (e.g., Pd(0)) is highly sensitive to oxygen.[3] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[3]

  • Product/Substrate Inhibition: The nitrogen lone pair on the pyridine ring can strongly coordinate to the metal center, acting as a poison.[6]

    • Solution: Use more sterically hindered or electron-rich ligands that bind more strongly to the metal, reducing the likelihood of displacement by the pyridine. In some cases, N-oxide derivatives of the pyridine substrate can be used to temporarily block the coordinating nitrogen, followed by a deoxygenation step.[15][16]

  • Thermal Decomposition: High reaction temperatures can cause ligand degradation or catalyst aggregation into inactive nanoparticles ("metal black").[8][11]

    • Solution: Screen for more thermally stable ligands or catalyst systems. If possible, try to lower the reaction temperature once the initial activation has occurred. Sometimes, a lower catalyst loading can paradoxically lead to better results by reducing the rate of bimolecular decomposition pathways.[3]

Data Presentation

Table 1: Example of Catalyst Loading Optimization for a Suzuki Coupling

This table summarizes hypothetical data from a screening experiment to find the optimal catalyst loading for the Suzuki coupling of 2-chloropyridine with phenylboronic acid.

EntryCatalystLigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Pd(OAc)₂SPhos1.01001235
2Pd(OAc)₂SPhos2.01001278
3Pd(OAc)₂SPhos3.0 100 12 91
4Pd(OAc)₂SPhos5.01001289
5Pd₂(dba)₃XPhos2.01001285

Data is illustrative and based on typical optimization trends.

Table 2: Effect of Catalyst Loading on C5 Selectivity in Pyridine C-H Alkenylation[6]
SubstrateCatalyst Loading (mol%)Yield (%)C5 Selectivity Ratio
Pyridine-containing Bioactive A206026:1
Pyridine-containing Bioactive B206534:1
Estrone Derivative108815:1
Estradiol Derivative108930:1

Data adapted from a study on Ni-catalyzed C-H alkenylation, demonstrating the need for high catalyst loading for specific transformations.[6]

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading

This protocol outlines a general method for screening catalyst loadings in a parallel format for a palladium-catalyzed cross-coupling reaction.

Workflow for Catalyst Loading Screening

Experimental_Workflow Prep_Stock 1. Prepare Catalyst Stock Solution Setup_Vials 2. Set up Parallel Reaction Vials Prep_Stock->Setup_Vials Add_Reagents 3. Add Substrates, Base, & Solvent Setup_Vials->Add_Reagents Add_Catalyst 4. Add Varying Volumes of Catalyst Stock Add_Reagents->Add_Catalyst Inert_Atmosphere 5. Seal Vials & Purge with Inert Gas Add_Catalyst->Inert_Atmosphere Run_Reaction 6. Heat & Stir for Set Time Inert_Atmosphere->Run_Reaction Analysis 7. Quench, Sample, & Analyze (GC/LC-MS/NMR) Run_Reaction->Analysis Result Determine Optimal Loading Analysis->Result

Caption: A standard experimental workflow for optimizing catalyst loading.

  • Catalyst Stock Solution Preparation:

    • In an inert atmosphere glovebox, accurately weigh the catalyst precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) into a volumetric flask.

    • Dissolve the solids in a known volume of anhydrous, degassed solvent (e.g., toluene or dioxane) to create a stock solution of known concentration (e.g., 0.01 M). This minimizes weighing errors for small catalyst amounts.[1]

  • Reaction Setup:

    • Arrange a series of clean, dry reaction vials (e.g., microwave vials or pressure tubes) equipped with stir bars.

    • To each vial, add the pyridine substrate (e.g., 0.5 mmol), the coupling partner (e.g., 0.6 mmol of boronic acid), and the base (e.g., 1.5 mmol of K₃PO₄).

  • Reagent Addition:

    • Under an inert atmosphere, add the desired volume of solvent to each vial.

    • Using a microliter syringe, add the calculated volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (e.g., 0.5, 1.0, 2.0, 3.0 mol%).

  • Reaction Execution:

    • Securely seal the vials. If not in a glovebox, purge the headspace of each vial with an inert gas for several minutes.[3]

    • Place the vials in a preheated parallel reactor block or oil bath set to the desired temperature (e.g., 100 °C).

    • Stir the reactions at a constant rate for a predetermined time (e.g., 16 hours).[1]

  • Analysis:

    • After the reaction time has elapsed, cool the vials to room temperature.

    • Quench the reaction by adding a small amount of water or saturated ammonium chloride solution.

    • Take an aliquot from each reaction mixture, filter it through a small plug of silica or a syringe filter, and dilute it for analysis by a suitable method (e.g., GC, LC-MS, or ¹H NMR) to determine the conversion and yield for each catalyst loading.[1]

References

2-Acetyl-6-methylpyridine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation pathways of 2-Acetyl-6-methylpyridine. It provides practical troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is typically refrigerated, although storage at ambient temperature in a dry place is also suggested by some suppliers.[1][2] It is crucial to prevent exposure to moisture and incompatible substances.

Q2: What are the known incompatibilities of this compound?

A2: This compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: What are the expected thermal degradation products of this compound?

A3: Thermal decomposition of this compound may produce hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), and oxides of nitrogen (NOx).[1]

Q4: Is this compound susceptible to hydrolysis?

A4: While specific data on the hydrolysis of this compound is limited, compounds with acetyl groups can be susceptible to acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid (6-methylpicolinic acid) and acetic acid. The pyridine ring itself is generally stable to hydrolysis under neutral conditions.

Q5: What is the expected outcome of oxidizing this compound?

A5: Oxidation of the pyridine nitrogen is a common reaction for pyridine derivatives when treated with oxidizing agents like hydrogen peroxide, which would yield this compound N-oxide. More aggressive oxidation could potentially lead to cleavage of the pyridine ring.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent analytical results (e.g., HPLC, GC) Sample degradation due to improper storage or handling.Ensure the compound is stored under recommended conditions (cool, dry, protected from light). Prepare fresh solutions for analysis and minimize their exposure to ambient conditions.
Contamination of the sample.Use high-purity solvents and clean glassware. Run a blank analysis to check for contaminants in the analytical system.
Low yield or unexpected side products in a reaction Degradation of this compound under reaction conditions.If the reaction is conducted in strongly acidic or basic media, or at high temperatures, consider that the starting material may be degrading. Monitor the reaction for the disappearance of the starting material and the appearance of degradation products using techniques like TLC or LC-MS.
Reaction with incompatible reagents.Avoid using strong oxidizing agents unless the intention is to modify the pyridine ring. Be mindful of the reactivity of the acetyl group.
Discoloration of the compound upon storage (turning yellow/brown) Slow degradation due to exposure to air and/or light.Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial to protect it from light.

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as temperature, light, pH, and the presence of oxidizing agents. Below are the likely degradation pathways based on the chemical nature of the compound and literature on related pyridine derivatives.

Predicted Degradation Pathways of this compound

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation A This compound B 6-Methylpicolinic Acid + Acetic Acid A->B Acid or Base Catalyzed Hydrolysis C This compound D This compound N-oxide C->D Mild Oxidation (e.g., H₂O₂) E Ring Cleavage Products D->E Strong Oxidation F This compound G Rearranged and Fragmented Products F->G UV/Vis Light H This compound I CO, CO₂, NOx, Pyridyl Radicals H->I High Temperature ForcedDegradationWorkflow start Start: Prepare Stock Solution of this compound (e.g., 1 mg/mL in Methanol) stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize Acid/Base Stressed Samples stress->neutralize dilute Dilute All Samples to a Suitable Concentration for Analysis stress->dilute For non-hydrolytic stress neutralize->dilute analyze Analyze Samples by a Stability-Indicating Method (e.g., UPLC-MS) dilute->analyze identify Identify and Quantify Degradation Products analyze->identify mass_balance Calculate Mass Balance identify->mass_balance end End: Report Findings mass_balance->end

References

Technical Support Center: Purification of Crude 2-Acetyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-Acetyl-6-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and residual solvents. Depending on the synthesis method, potential impurities may include:

  • Starting Materials: 2,6-Lutidine or 6-methyl-2-vinylpyridine if these are used as precursors.

  • Byproducts: Over-oxidized products, such as the corresponding carboxylic acid, or incompletely reacted intermediates.

  • Water: Pyridine derivatives are often hygroscopic and can absorb moisture from the air.

  • Homologues: Other pyridine derivatives with similar structures, such as picolines or other lutidine isomers, may be present from the starting materials.

Q2: My crude product is a dark oil or solid. What is the likely cause?

A2: Discoloration in crude this compound is typically due to polymeric or highly conjugated byproducts formed during the synthesis. These can often be removed by treatment with activated carbon followed by a primary purification step like distillation or column chromatography.

Q3: I am having difficulty removing a persistent impurity with a similar polarity to my product. What should I do?

A3: When an impurity has a polarity very close to the desired product, standard chromatographic separation can be challenging. In such cases, consider derivatization of the product to alter its polarity significantly, followed by chromatography and then deprotection. Alternatively, fractional distillation under reduced pressure can sometimes effectively separate compounds with close boiling points.

Troubleshooting Guides

This section addresses specific issues you may encounter during common purification techniques for this compound.

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product does not dissolve in the hot solvent. Incorrect solvent choice. Insufficient solvent.Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Perform small-scale solubility tests with various solvents (e.g., hexanes, ethyl acetate, isopropanol, or mixtures). Gradually add more hot solvent until the product dissolves.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product. The solution is supersaturated. Impurities are preventing crystallization.Use a lower-boiling point solvent or a solvent pair. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product. Consider a preliminary purification step (e.g., distillation) to remove significant impurities.
No crystals form upon cooling. Too much solvent was used. The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the product and allow it to cool again. Cool the solution in an ice bath to further decrease solubility.
Low recovery of pure product. The product has significant solubility in the cold solvent. Premature crystallization during hot filtration.Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of cold solvent to wash the crystals. Preheat the filtration apparatus to prevent the product from crystallizing on the filter paper.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of product and impurities (co-elution). Inappropriate eluent system. Column overloading.Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product. A common starting point for pyridine derivatives is a hexane/ethyl acetate gradient. Ensure the amount of crude product loaded is not more than 5-10% of the mass of the silica gel.
Product is stuck on the column. The eluent is not polar enough. The compound is interacting strongly with the acidic silica gel.Gradually increase the polarity of the eluent. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve elution by neutralizing the acidic sites on the silica gel.
Product elutes too quickly. The eluent is too polar.Start with a less polar solvent system.
Cracked or channeled column bed. Improper packing of the silica gel.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Vacuum Distillation
Issue Possible Cause(s) Troubleshooting Steps
Bumping or unstable boiling. No boiling chips or magnetic stirrer. Heating too rapidly.Always use boiling chips or a magnetic stirrer for smooth boiling. Apply heat gradually and evenly.
Product is not distilling at the expected temperature. The vacuum is not low enough. Thermometer placement is incorrect.Check the vacuum pump and all connections for leaks. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Product decomposition. The temperature is too high.Use a lower vacuum to decrease the boiling point. Ensure the heating mantle is not set to an excessively high temperature.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Test different ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to achieve an Rf value of approximately 0.3 for the product. If significant tailing is observed, consider adding 0.5% triethylamine to the eluent mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (gradient elution) based on the separation observed on TLC.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary
ParameterRecrystallizationColumn ChromatographyVacuum Distillation
Typical Purity >98% (can be lower depending on impurities)>99%>99%
Typical Recovery 60-80%70-90%>90%
Scale Milligrams to kilogramsMilligrams to gramsGrams to kilograms
Time 2-4 hours4-8 hours2-3 hours

Experimental Workflow Diagram

Purification_Workflow cluster_chromatography Column Chromatography cluster_distillation Vacuum Distillation Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Recrystallization Load Load on Silica Gel Crude->Load Heat Heat under Vacuum Crude->Heat Hot_Filter Hot Filtration (if solids present) Dissolve->Hot_Filter Cool Cool to Crystallize Dissolve->Cool Hot_Filter->Cool Filter_Wash Filter and Wash with Cold Solvent Cool->Filter_Wash Dry Dry Crystals Filter_Wash->Dry Pure_Solid Pure Solid Product Dry->Pure_Solid Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Oil Pure Product (Oil/Solid) Evaporate->Pure_Oil Collect_Distillate Collect Distillate at Boiling Point Heat->Collect_Distillate Pure_Liquid Pure Liquid Product Collect_Distillate->Pure_Liquid

Caption: General purification workflows for crude this compound.

Challenges in the scale-up of 2-Acetyl-6-methylpyridine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2-Acetyl-6-methylpyridine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the production of this compound?

A1: Scaling up the synthesis of this compound from laboratory to industrial production can introduce several challenges that are often not observed at a smaller scale. These include:

  • Reduced Yields and Slower Reaction Times: Reactions that are efficient on a lab scale may experience a significant decrease in yield and an increase in reaction time upon scale-up.

  • Exotherm Control: The acetylation of pyridine derivatives can be exothermic. Inadequate heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions and reducing product quality and safety.

  • Mixing and Mass Transfer Limitations: Achieving uniform mixing in large reactors is more challenging. Poor mixing can result in localized concentration gradients of reactants, leading to the formation of impurities and incomplete reactions.

  • Changes in Impurity Profile: Different impurity profiles may emerge at a larger scale due to longer reaction times, temperature fluctuations, and variations in mixing efficiency.

  • Product Isolation and Purification: Isolating and purifying large quantities of this compound can be difficult, often requiring the development of new, scalable purification methods.

Q2: We are observing a significant drop in yield for our Grignard-based synthesis of this compound upon scaling up. What are the likely causes and solutions?

A2: A drop in yield during a scaled-up Grignard reaction for this synthesis is a common issue. The primary causes often revolve around the sensitive nature of the Grignard reagent and the reaction conditions.

  • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. On a larger scale, ensuring an inert and anhydrous environment is more challenging. Trace amounts of water can quench the Grignard reagent, reducing the effective concentration and leading to lower yields.

  • Side Reactions: The highly reactive nature of Grignard reagents can lead to side reactions, such as Wurtz coupling, especially at elevated temperatures that can occur in localized hot spots within a large reactor.

Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware, solvents, and starting materials are rigorously dried. Solvents should be freshly distilled over a suitable drying agent.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

  • Controlled Addition: Add the Grignard reagent to the 2-cyano-6-methylpyridine solution (or other suitable precursor) slowly and at a controlled temperature to manage the exotherm.

  • Alternative Solvents: Consider using solvents like 2-Methyltetrahydrofuran (MTHF) which is a greener alternative to THF and can sometimes offer improved performance and easier work-up.

Q3: Our final product after scale-up has a higher level of impurities than our lab-scale batches. How can we identify and mitigate these impurities?

A3: An increased impurity profile is a frequent challenge in process scale-up. The primary impurities in the synthesis of this compound can include unreacted starting materials, byproducts from side reactions, and degradation products.

Identification:

  • Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurities.

Mitigation Strategies:

  • Reaction Condition Optimization: Re-evaluate and optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants for the larger scale.

  • Purification Method Development: Lab-scale purification methods like column chromatography may not be feasible for large quantities. Developing scalable purification techniques is crucial. Options include:

    • Distillation: Fractional distillation under reduced pressure is often an effective method for purifying liquid products like this compound.

    • Crystallization: If the product is a solid or can be converted to a solid derivative, recrystallization can be a highly effective purification method.

    • Acid-Base Extraction: Utilize the basicity of the pyridine ring to perform an acid-base extraction to remove non-basic impurities.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Ineffective Grignard Reagent Formation Ensure magnesium turnings are fresh and activated. A small crystal of iodine can be added to initiate the reaction. Confirm the absence of moisture in the solvent and glassware.
Poor Quality Starting Materials Verify the purity of 2-cyano-6-methylpyridine or other precursors using analytical methods like GC or NMR before use.
Incorrect Reaction Temperature Optimize the reaction temperature. Grignard reactions are often initiated at room temperature and may require cooling to control the exotherm.
Problem 2: Presence of Significant Byproducts
Possible Cause Suggested Solution
Wurtz Coupling This is a common side reaction in Grignard syntheses. Control the reaction temperature carefully and ensure slow, controlled addition of the Grignard reagent.
Over-alkylation or other side reactions Re-optimize the stoichiometry of the reactants. An excess of the Grignard reagent can sometimes lead to further reactions with the product.
Decomposition High reaction temperatures or prolonged reaction times can lead to product degradation. Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed.

Data Presentation

Table 1: Effect of Scale on Reaction Parameters and Purity

Parameter Lab Scale (10g) Pilot Scale (1kg) Production Scale (100kg)
Typical Yield (%) 857065
Reaction Time (hours) 246
Purity before Purification (%) 908075
Major Impurity (%) 5 (Unreacted Starting Material)10 (Byproduct A)15 (Byproduct B + Degradation Products)

Note: Data presented are representative and may vary depending on the specific synthetic route and reaction conditions.

Experimental Protocols

Lab-Scale Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide

  • 2-Cyano-6-methylpyridine

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Magnesium turnings (2.4 g, 0.1 mol) and a crystal of iodine are placed in the flask.

  • A solution of methyl iodide (14.2 g, 0.1 mol) in 50 mL of anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction.

  • Once the reaction is initiated, the remaining methyl iodide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • A solution of 2-cyano-6-methylpyridine (11.8 g, 0.1 mol) in 50 mL of anhydrous THF is then added dropwise to the freshly prepared Grignard reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Prepare Reagents (Anhydrous Solvents, Starting Materials) grignard 2. Grignard Reagent Formation (Methylmagnesium Iodide) reagents->grignard reaction 3. Reaction with 2-Cyano-6-methylpyridine grignard->reaction quench 4. Reaction Quench (Saturated NH4Cl) reaction->quench extraction 5. Extraction (Diethyl Ether) quench->extraction drying 6. Drying (Anhydrous Na2SO4) extraction->drying purification 7. Purification (Vacuum Distillation) drying->purification analysis 8. Analysis (GC-MS, NMR) purification->analysis troubleshooting_logic Troubleshooting Logic for Low Yield in Scale-Up start Low Yield Observed in Scaled-Up Reaction check_reagents Check Purity and Dryness of Starting Materials and Solvents start->check_reagents check_conditions Verify Inert Atmosphere and Anhydrous Conditions start->check_conditions check_temp Analyze Temperature Profile (Exotherm Control) start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing optimize_stoichiometry Optimize Reactant Stoichiometry check_reagents->optimize_stoichiometry check_conditions->optimize_stoichiometry check_temp->optimize_stoichiometry check_mixing->optimize_stoichiometry improve_purification Develop Scalable Purification Method optimize_stoichiometry->improve_purification solution Improved Yield and Purity improve_purification->solution

Handling and storage of 2-Acetyl-6-methylpyridine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of 2-Acetyl-6-methylpyridine to minimize degradation and ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the container tightly closed and protected from light and heat.[2] For long-term storage, refrigeration and storing under an inert atmosphere is advisable.[3]

Q2: What materials are incompatible with this compound?

A2: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents, as these can cause reactions that may compromise the stability of the compound.[1]

Q3: What are the primary signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color (e.g., darkening or yellowing) or the formation of precipitates. Chemical analysis, such as HPLC or GC-MS, is the most reliable way to detect degradation by identifying impurities or a decrease in the purity of the main compound.

Q4: Can this compound degrade upon exposure to air or moisture?

A4: While specific data for this compound is limited, related pyridine compounds can be sensitive to air and moisture. Therefore, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use dry solvents and equipment. Keeping the container tightly sealed when not in use is crucial.

Q5: How does temperature affect the stability of this compound?

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or low yield Degradation of this compound due to improper storage or handling.1. Verify the purity of your this compound stock using a suitable analytical method (e.g., HPLC, GC-MS). 2. Review your storage conditions against the recommended guidelines (cool, dry, dark, inert atmosphere). 3. Ensure that all solvents and reagents used in your experiment are pure and dry.
Change in physical appearance (color, clarity) Exposure to light, air (oxidation), or incompatible materials.1. If the material has changed color, it is a strong indicator of degradation. It is advisable to use a fresh, unopened container of the compound for sensitive applications. 2. To prevent future occurrences, store the compound in an amber vial and purge the headspace with an inert gas before sealing.
Presence of unknown peaks in analytical chromatogram (HPLC/GC) Contamination or degradation of the sample.1. Compare the chromatogram of the suspect sample with a reference standard or a freshly opened sample. 2. If degradation is suspected, consider potential degradation pathways (e.g., oxidation, hydrolysis) to hypothesize the identity of the impurities. 3. Review all handling procedures to identify potential sources of contamination.

Data on Storage and Stability

While specific quantitative data on the degradation of this compound is not extensively available in the literature, the following table summarizes the recommended storage conditions based on safety data sheets and general chemical principles.

Parameter Recommended Condition Rationale
Temperature Cool / RefrigeratedTo minimize thermal degradation.
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent oxidation.
Light Store in the dark (amber vial)To prevent photodegradation.
Moisture Dry conditionsTo prevent hydrolysis.
Container Tightly sealedTo prevent exposure to air and moisture.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Run the gradient program to elute the compound and any potential impurities.

    • The purity can be estimated by the area percentage of the main peak.

Protocol 2: Identification of Volatile Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol can be used to identify potential volatile degradation products.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to separate compounds with different boiling points.[4]

  • Injection: Splitless injection of the sample solution.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.[4]

  • Sample Preparation: Dissolve a sample of the potentially degraded this compound in a volatile organic solvent (e.g., dichloromethane).

  • Procedure:

    • Inject the prepared sample into the GC-MS system.

    • Run the specified temperature program.

    • Identify the main peak corresponding to this compound and any additional peaks by comparing their mass spectra with a spectral library (e.g., NIST).

Visualizations

Degradation_Troubleshooting_Workflow Troubleshooting Workflow for Suspected Degradation start Suspected Degradation (e.g., poor experimental results, visual changes) check_purity Check Purity (HPLC/GC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok investigate_other Investigate Other Experimental Parameters (reagents, conditions, etc.) purity_ok->investigate_other Yes purity_not_ok Purity Unacceptable purity_ok->purity_not_ok No end Problem Resolved investigate_other->end review_storage Review Storage and Handling Procedures purity_not_ok->review_storage quarantine Quarantine/Discard Degraded Material review_storage->quarantine implement_capa Implement Corrective and Preventive Actions (CAPA) quarantine->implement_capa implement_capa->end Potential_Degradation_Pathways Potential Degradation Pathways for Acetylpyridines acetylpyridine This compound oxidation Oxidation (Air/Oxidizing Agents) acetylpyridine->oxidation hydrolysis Hydrolysis (Moisture) acetylpyridine->hydrolysis photodegradation Photodegradation (UV Light) acetylpyridine->photodegradation thermal_degradation Thermal Degradation (Heat) acetylpyridine->thermal_degradation oxidation_products Pyridine-N-oxides, Carboxylic Acids oxidation->oxidation_products hydrolysis_products 6-methylpicolinic acid and Acetic Acid (speculative) hydrolysis->hydrolysis_products photo_products Ring-opened products (e.g., succinic acid derivatives) (inferred from pyridine) photodegradation->photo_products thermal_products Simpler Pyridines (e.g., 2-methylpyridine) (inferred from related compounds) thermal_degradation->thermal_products

References

Troubleshooting low conversion rates in pyridine acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in pyridine acylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of pyridine in an acylation reaction?

Pyridine serves multiple functions in acylation reactions. Primarily, it acts as a nucleophilic catalyst and a base.[1][2] As a catalyst, the nitrogen atom in pyridine attacks the electrophilic acylating agent (e.g., acetic anhydride or an acyl chloride) to form a highly reactive acylpyridinium salt intermediate.[1][3][4] This intermediate is more susceptible to nucleophilic attack by the substrate (e.g., an alcohol or amine) than the original acylating agent.[1] Additionally, pyridine functions as a base to neutralize the acidic byproduct, such as HCl or acetic acid, which is generated during the reaction.[1][2] This prevents the protonation of the starting materials and drives the reaction equilibrium towards the product.[1]

Q2: My pyridine acylation reaction has a very low yield. What are the most common causes?

Low yields in pyridine acylation can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or low catalyst activity. Pyridine itself is a relatively weak catalyst compared to derivatives like 4-(Dimethylamino)pyridine (DMAP).[1][5]

  • Reagent Degradation: Acylating agents like acetic anhydride are highly sensitive to moisture.[5] Using reagents that have been improperly stored or have been exposed to atmospheric moisture can significantly reduce the concentration of the active acylating species, leading to poor conversion.

  • Product Hydrolysis: The acylated product, particularly esters like enol acetates, can be sensitive to hydrolysis and may revert to the starting material during the aqueous work-up, especially if conditions are strongly acidic or basic.[5] Performing washes quickly with cold, dilute solutions is recommended.[5][6]

  • Side Reactions: Competing reactions can consume the starting material and reduce the yield of the desired product. Common side reactions include C-acylation (reaction at a carbon atom instead of a heteroatom), aldol condensations, or polymerization.[5][7]

  • Steric Hindrance: Sterically hindered substrates or substituents on the pyridine ring can slow down the reaction rate significantly.[4][8]

Q3: I am observing multiple products in my reaction mixture. What are the likely side-products and how can I minimize them?

The formation of multiple products is a common issue. Likely side-products include:

  • C-Acylation Products: Instead of the intended O- or N-acylation, the reaction can sometimes occur at a nucleophilic carbon, such as the α-carbon of a ketone, to yield a β-diketone.[5] To minimize this, consider using kinetic control conditions (e.g., very low temperatures) or an acid-catalyzed pathway which often favors O-acylation.[5]

  • Di-acylated Products: If the substrate has multiple reactive sites, or if the mono-acylated product can react further, di-acylated or poly-acylated byproducts can form. This is more likely with harsh reaction conditions or a large excess of the acylating agent.[7] Careful control of stoichiometry and temperature can mitigate this.[7]

  • Aldol Condensation Products: Under basic conditions, carbonyl compounds can self-condense.[5]

  • Byproducts from Pyridine Metalation: In some strategies that involve metalating the pyridine ring with a strong base before acylation, side reactions like oxidative dimerization can occur.[9]

Minimizing side products often involves optimizing reaction conditions. This includes careful temperature control, using the appropriate stoichiometry of reagents, and choosing a suitable catalyst and solvent system.[7][10]

Q4: How can I increase the rate and efficiency of my pyridine acylation?

To improve reaction rates and yields, consider the following optimization strategies:

  • Use a More Potent Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic acylation catalyst, approximately 10,000 times more active than pyridine.[8] Using a catalytic amount of DMAP (e.g., 0.1 equivalents) along with a stoichiometric amount of a non-nucleophilic base like triethylamine can dramatically accelerate the reaction.[5][8]

  • Optimize Reaction Temperature: The effect of temperature is significant. While some acylations are exothermic and require cooling to prevent side reactions, others may require heating to overcome the activation energy.[7][11] Experiment with different temperatures to find the optimal balance between reaction rate and selectivity.[10]

  • Select an Appropriate Solvent: Reactions are often faster in Lewis-basic solvents like dimethylformamide (DMF) compared to less polar solvents like dichloromethane (DCM) or chloroform.[8]

  • Ensure Anhydrous Conditions: Water reacts with the acylating agent and can hydrolyze the product. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[5][12] Pyridine itself is hygroscopic and should be dried before use, for example, over KOH pellets followed by distillation from calcium hydride.[12]

  • Increase Reagent Concentration: Using a slight excess of the acylating agent (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.[5][13]

Troubleshooting Guide: Low Conversion Rate

Use the following table to diagnose and solve common issues leading to low conversion rates in your pyridine acylation experiment.

Symptom Probable Cause Suggested Solution Citation
No or minimal product formation, starting material remains 1. Inactive Reagents: Acylating agent (e.g., Ac₂O) has been hydrolyzed by moisture.Use a fresh bottle of the acylating agent or distill it before use. Ensure all solvents are anhydrous.[5]
2. Insufficiently Reactive System: Pyridine is not a strong enough catalyst for the specific substrate (e.g., sterically hindered alcohol).Add a catalytic amount (0.1 eq) of 4-(Dimethylamino)pyridine (DMAP). Use a more reactive acylating agent.[1][5][8]
3. Low Reaction Temperature: The reaction has a high activation energy and requires heat.Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.[10][11]
Reaction starts but stalls or remains incomplete 1. Insufficient Reaction Time: The reaction is sluggish and has not reached completion.Increase the reaction time. Continue to monitor the reaction until no further change is observed.[5]
2. Reversible Reaction/Product Hydrolysis: The product is being hydrolyzed back to the starting material during the reaction or work-up.Ensure anhydrous conditions during the reaction. During work-up, use cold, dilute aqueous solutions and perform extractions quickly.[5][6]
High yield of crude product, but low purity after work-up 1. Difficult Purification: Pyridine is difficult to remove.During work-up, wash the organic layer with a cold, dilute acid solution (e.g., 1M HCl or NaHSO₄ solution) to protonate and extract the pyridine into the aqueous layer. Co-evaporation with toluene can also help remove residual pyridine.[5][6][13]
2. Formation of Side Products: Reaction conditions are too harsh, leading to byproducts with similar polarity to the desired product.Lower the reaction temperature. Reduce the amount of excess acylating agent. If byproducts persist, purification by column chromatography may be necessary.[7]

Experimental Protocols

Protocol 1: General O-Acetylation using Acetic Anhydride and Pyridine

This protocol is a standard method for the acetylation of hydroxyl groups.[13]

  • Preparation: Under an argon or nitrogen atmosphere, dissolve the starting material containing a hydroxyl group (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC). To accelerate the reaction, a catalytic amount of DMAP can be added.[13]

  • Quenching: Quench the reaction by the slow addition of methanol.

  • Work-up: Co-evaporate the reaction mixture with toluene to remove residual pyridine. Dilute the residue with dichloromethane or ethyl acetate.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally with brine.[13]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography if necessary.[13]

Protocol 2: DMAP-Catalyzed Acylation in a Non-Basic Solvent

This protocol is highly effective for substrates that are slow to react under standard pyridine conditions.[5]

  • Preparation: Under a nitrogen atmosphere, dissolve the starting material (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C. Add acetic anhydride (1.2 equivalents) dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 1-4 hours, monitoring for completion by TLC or GC-MS.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Visual Guides

Experimental Workflow for Pyridine Acylation

G General Workflow for Pyridine Acylation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve Substrate in Anhydrous Pyridine B Inert Atmosphere (N2 or Ar) C Cool to 0 C A->C Proceed to Reaction D Add Acylating Agent (e.g., Ac2O) Dropwise C->D E Warm to RT & Stir (Monitor by TLC) D->E F Quench Reaction E->F Reaction Complete G Aqueous Extraction (Dilute Acid & Base) F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I J Acylated Product I->J Final Product

Caption: A typical experimental workflow for performing a pyridine-catalyzed acylation reaction.

Troubleshooting Logic for Low Acylation Conversion

G Troubleshooting Low Conversion in Pyridine Acylation A Low Conversion Observed B Check Reagents: Are they anhydrous and fresh? A->B C Use fresh/distilled acylating agent & dry solvent. B->C No D Is the substrate sterically hindered? B->D Yes J Problem Solved C->J E Add DMAP (0.1 eq). Increase reaction time/temp. D->E Yes F Is the reaction temperature optimal? D->F No E->J G Screen a range of temperatures (e.g., 0 C, RT, 60 C). F->G No H Consider side reactions. Analyze crude mixture (NMR/MS). F->H Yes G->J I Adjust conditions to favor kinetic vs. thermodynamic product. H->I I->J

Caption: A decision tree to diagnose and resolve common causes of low conversion rates.

References

Technical Support Center: Phase Transfer Catalysis in Acetylpyridine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of phase transfer catalysts (PTC) in the derivatization of acetylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a phase transfer catalyst for the derivatization of acetylpyridine?

A1: The main advantage of using a phase transfer catalyst (PTC) is to facilitate reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). For acetylpyridine derivatization, such as O-alkylation of its oxime, PTC allows for the use of inorganic bases and polar nucleophiles with substrates soluble in organic solvents, often leading to higher yields, milder reaction conditions, and reduced side reactions compared to conventional methods.

Q2: Which type of phase transfer catalyst is most effective for acetylpyridine derivatization?

A2: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or tetraoctylammonium bromide, are commonly employed and effective for this type of reaction. The choice of catalyst can depend on the specific reactants and solvent system. The lipophilicity of the catalyst's cation is a crucial factor in its efficiency.

Q3: Can phase transfer catalysis be used for both C-alkylation and O-alkylation of acetylpyridine derivatives?

A3: Yes, phase transfer catalysis can be applied for both C- and O-alkylation. For instance, in the case of acetylpyridine oximes, PTC specifically promotes O-alkylation. For the acetylpyridine itself, deprotonation of the methyl group can be achieved to facilitate C-alkylation. The reaction conditions, particularly the choice of base and solvent, will significantly influence the selectivity towards C- or O-alkylation.

Q4: What are the typical reaction conditions for a PTC-mediated derivatization of acetylpyridine?

A4: Typical conditions involve a two-phase system, such as a solid-liquid or liquid-liquid setup. For example, the reaction could be carried out in a benzene/10% aqueous NaOH system in the presence of a catalyst like tetraoctylammonium bromide.[1] The reaction is often performed at room temperature or with gentle heating, with vigorous stirring to ensure efficient mixing of the phases.

Q5: What is the role of water in a phase transfer catalyzed reaction?

A5: Water can have a complex role in phase transfer catalysis. It is essential for the anion exchange process between metal salts and the quaternary onium salt in the organic solvent.[2] However, the hydration of ion pairs in the organic phase can reduce the nucleophilicity of the reacting anion.[2] Therefore, the amount of water in the reaction system needs to be carefully controlled to achieve optimal results.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inefficient Stirring: Inadequate mixing of the aqueous and organic phases leads to a low interfacial area, hindering the transfer of the catalyst and reactants between phases. 2. Inappropriate Catalyst: The chosen phase transfer catalyst may not be lipophilic enough to be effective in the organic phase. 3. Catalyst Poisoning: Certain anions or impurities can deactivate the catalyst. 4. Insufficiently Strong Base: The base used may not be strong enough to deprotonate the acetylpyridine or its derivative.1. Increase the stirring speed to ensure a fine emulsion is formed. Mechanical stirring is often more effective than magnetic stirring for these systems. 2. Switch to a more lipophilic catalyst, for example, from tetrabutylammonium bromide (TBAB) to tetrahexylammonium bromide or tetraoctylammonium bromide. 3. Ensure all reagents and solvents are of high purity. If catalyst poisoning is suspected, consider pre-treating the reagents to remove impurities. 4. Use a stronger base, such as sodium hydride (NaH), which has been shown to be effective for the deprotonation of 2-acetylpyridine in the presence of a phase transfer catalyst.[3]
Formation of Side Products (e.g., Ether Byproducts) 1. Reaction with Hydroxide Ions: In liquid-liquid systems with aqueous NaOH, hydroxide ions can compete with the desired nucleophile, leading to hydrolysis or other side reactions. 2. O- vs. C-Alkylation Competition: Depending on the substrate and conditions, a mixture of O- and C-alkylated products may be formed.1. Consider using a solid-liquid PTC system with a solid base like anhydrous potassium carbonate or sodium hydride to minimize the presence of water and competing hydroxide ions. Using NaH as a base has been reported to avoid the formation of ether byproducts.[3] 2. To favor O-alkylation of oximes, ensure complete deprotonation of the hydroxyl group. For C-alkylation of the acetyl group, a stronger base and anhydrous conditions are typically required.
Difficulty in Product Isolation/Purification 1. Emulsion Formation: Vigorous stirring of the two-phase system can sometimes lead to stable emulsions that are difficult to separate. 2. Catalyst Removal: The quaternary ammonium salt catalyst can sometimes be difficult to remove from the final product.1. Add a saturated brine solution to help break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective. 2. Wash the organic phase with water or brine to remove the majority of the catalyst. If the catalyst persists, it can often be removed by column chromatography on silica gel.
Inconsistent Results 1. Variability in Water Content: The amount of water in the reaction can significantly impact the reaction rate and yield.[2] 2. Reagent Quality: Impurities in the acetylpyridine, alkylating agent, or solvent can affect the reaction outcome.1. For reproducible results, carefully control the amount of water in the reaction. For solid-liquid PTC, use anhydrous solvents and reagents. 2. Use freshly distilled or purified reagents and solvents.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the derivatization of acetylpyridine and related compounds using phase transfer catalysis, compared to other methods where available.

Table 1: O-Alkylation of Pyridine Aldoximes

SubstrateAlkylating AgentCatalystSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
(E)-Pyridine-2-aldoximeBenzyl chlorideTetraoctylammonium bromideBenzene/10% aq. NaOHRT285[1]
(E)-Pyridine-3-aldoximeBenzyl chlorideTetraoctylammonium bromideBenzene/10% aq. NaOHRT382[1]
(E)-Pyridine-4-aldoximeBenzyl chlorideTetraoctylammonium bromideBenzene/10% aq. NaOHRT2.588[1]
(E)-Pyridine-2-aldoximeEthyl bromideTetraoctylammonium bromideBenzene/10% aq. NaOHRT475[1]

Table 2: Synthesis of 3-Acetylpyridine (for comparison)

Starting MaterialMethodCatalystTemperature (°C)Yield (%)Reference
Butyl nicotinate & Acetic acidGas-phase catalytic conversionTiO₂ on silica-alumina41073[4]
Ethyl nicotinate & Ethyl acetateClaisen condensationSodium ethoxide78 (reflux)-BenchChem
3-PicolineAmmoxidation followed by GrignardV₂O₅/TiO₂->95 (step 1)BenchChem

Experimental Protocols

Protocol 1: General Procedure for Phase-Transfer-Catalyzed O-Alkylation of Acetylpyridine Oxime

This protocol is adapted from the O-alkylation of pyridine aldoximes.[1]

Materials:

  • Acetylpyridine oxime

  • Alkylating agent (e.g., benzyl chloride, ethyl bromide)

  • Phase transfer catalyst (e.g., tetraoctylammonium bromide)

  • Organic solvent (e.g., benzene, toluene)

  • Aqueous sodium hydroxide solution (e.g., 10% w/v)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic or mechanical stirrer, dissolve the acetylpyridine oxime (1 equivalent) and the phase transfer catalyst (0.05-0.1 equivalents) in the organic solvent.

  • Add the alkylating agent (1.1-1.2 equivalents) to the solution.

  • With vigorous stirring, add the aqueous sodium hydroxide solution.

  • Continue to stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, stop the stirring and allow the layers to separate.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Deprotonation and Derivatization of 2-Acetylpyridine using NaH and a Phase Transfer Catalyst

This protocol is based on a described facile synthesis of 2-acetylpyridine derivatives.[3]

Materials:

  • 2-Acetylpyridine

  • Sodium hydride (NaH)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

  • Anhydrous organic solvent (e.g., THF, DMF)

  • Alkyl or aryl halide

  • Standard Schlenk-line or inert atmosphere glassware

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous solvent to the flask, followed by sodium hydride (1.1 equivalents).

  • Add the phase transfer catalyst (0.1 equivalents) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-acetylpyridine (1 equivalent) in the anhydrous solvent to the stirred suspension of NaH.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir until the deprotonation is complete (evolution of hydrogen gas ceases).

  • Cool the reaction mixture back to 0 °C and slowly add the alkyl or aryl halide (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow_ptc cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Acetylpyridine Derivative, PTC, and Solvent add_base Add Base (e.g., aq. NaOH or solid NaH) reagents->add_base 1 add_alkylating Add Alkylating Agent add_base->add_alkylating 2 stir Vigorous Stirring at Controlled Temperature add_alkylating->stir 3 monitor Monitor Progress (TLC, GC-MS) stir->monitor 4 quench Quench Reaction monitor->quench 5 extract Extract with Organic Solvent quench->extract 6 wash Wash Organic Layer extract->wash 7 dry Dry and Concentrate wash->dry 8 purify Purify Product (Chromatography/Recrystallization) dry->purify 9

Caption: General experimental workflow for phase transfer catalyzed derivatization.

troubleshooting_logic start Experiment Start problem Low or No Conversion? start->problem stirring Check Stirring Rate problem->stirring Yes success Successful Reaction problem->success No catalyst Evaluate Catalyst stirring->catalyst Adequate increase_stirring Increase Stirring Speed stirring->increase_stirring Inadequate base Assess Base Strength catalyst->base Appropriate change_catalyst Use More Lipophilic Catalyst catalyst->change_catalyst Inappropriate stronger_base Use Stronger Base (e.g., NaH) base->stronger_base Insufficient base->success Sufficient increase_stirring->problem change_catalyst->problem stronger_base->problem

Caption: Troubleshooting logic for low reaction conversion.

References

How to avoid oligomerization in 2-acetylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs to Avoid Oligomerization

Welcome to the technical support center for optimizing reactions involving 2-acetylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address a common challenge: the unwanted formation of oligomers. Oligomerization, a process where reactant molecules polymerize to a limited degree, can significantly reduce the yield of the desired product and complicate purification. This guide provides detailed answers, troubleshooting steps, and optimized protocols to help you mitigate this issue.

Frequently Asked Questions (FAQs)
Q1: What is oligomerization in 2-acetylpyridine reactions and why does it occur?

A1: Oligomerization of 2-acetylpyridine is a self-condensation reaction, typically an aldol-type condensation, where multiple molecules of 2-acetylpyridine react with each other. This occurs because the methyl group of 2-acetylpyridine is acidic and can be deprotonated by a base to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another 2-acetylpyridine molecule. This process can repeat, leading to the formation of dimers, trimers, and other small polymers (oligomers), often appearing as a dark, viscous oil or intractable tar.[1][2]

The initial step is the formation of the enolate, which is the key intermediate leading to self-condensation.

G cluster_initiation Enolate Formation (Initiation) cluster_propagation Oligomerization (Propagation) 2-AcPy 2-Acetylpyridine Enolate Enolate Intermediate (Nucleophile) 2-AcPy->Enolate + Base Base Base (e.g., OH⁻) Enolate_p Enolate Intermediate Dimer Dimer (Aldol Adduct) Enolate_p->Dimer + 2-Acetylpyridine 2-AcPy_p Another 2-Acetylpyridine (Electrophile) Oligomers Trimers, Tetramers, etc. (Tar/Sludge) Dimer->Oligomers + More Enolate/2-AcPy

Diagram 1. Mechanism of base-catalyzed self-condensation of 2-acetylpyridine.
Q2: My reaction has turned into a dark, viscous sludge with a low yield of the desired product. How do I minimize this?

A2: This is a classic sign of extensive oligomerization. To minimize it, you need to control the reaction conditions to favor the desired reaction pathway over self-condensation. The key is to generate the enolate slowly and in low concentration, allowing it to react with your intended electrophile rather than another molecule of 2-acetylpyridine.

Key Parameters to Control:

  • Temperature: Lowering the reaction temperature is the most critical factor. It reduces the rate of all reactions but often disproportionately slows the undesired self-condensation.

  • Base Strength & Concentration: Use a weaker, non-nucleophilic base or a catalytic amount of a strong base. Strong bases like NaOH or LDA can rapidly generate a high concentration of the enolate, promoting self-reaction.[1][2]

  • Order of Addition: Add the base slowly to the mixture of 2-acetylpyridine and your other reactant. Alternatively, add the 2-acetylpyridine slowly to a mixture of the base and the other reactant. This keeps the instantaneous concentration of the enolate low.

  • Reactant Concentration: Working at lower concentrations (higher solvent volume) can reduce the frequency of intermolecular self-reactions.

Troubleshooting Guide
Problem / Symptom Likely Cause Recommended Solution(s)
Reaction turns dark/black and viscous; intractable "tar" forms.Extensive Oligomerization. This is often due to the reaction temperature being too high or the base being too strong.1. Lower the Temperature: Run the reaction at 0 °C or even -10 °C using an ice-salt or dry ice/acetone bath. 2. Change the Base: Switch from a strong base (e.g., NaOH, KOH) to a milder base (e.g., Na₂CO₃, K₂CO₃, or an organic base like triethylamine).[1][3] 3. Slow Addition: Add the base or the 2-acetylpyridine dropwise over a prolonged period.
Low yield of desired product; significant baseline material on TLC.Moderate Oligomerization. Reaction conditions are favoring the side reaction.1. Review Stoichiometry: Ensure the electrophile is present in a suitable molar ratio (e.g., slight excess if appropriate) to "trap" the enolate as it forms. 2. Increase Solvent Volume: Dilute the reaction mixture to decrease the concentration of reactants.
Product is difficult to purify from a sticky, colored oil.Presence of Oligomers. Oligomers are often polar and non-crystalline, complicating purification by chromatography or crystallization.1. Optimize Work-up: An acidic wash (e.g., dilute HCl) can help remove basic pyridine-containing oligomers. 2. Modify Purification: Consider gradient elution chromatography, starting with a non-polar eluent to isolate the desired product before flushing the polar oligomers.
Data Presentation: Effect of Reaction Conditions on Aldol Condensation

The following table summarizes the impact of temperature and base selection on the outcome of a model reaction: the aldol condensation of 2-acetylpyridine with 4-nitrobenzaldehyde.

Entry Base Temperature (°C) Desired Product Yield (%) Oligomer Formation Reference
1NaOH (1.5 eq)25 (Room Temp)35%High (significant tarring)[2]
2NaOH (1.5 eq)0 - 568%Moderate[2]
3Na₂CO₃ (cat.)5085% (condensation)Low[3]
4Na₂CO₃ (cat.)25 (Room Temp)92% (addition product)Very Low[3]

Data are representative and compiled from typical aldol reaction outcomes.

Experimental Protocols
Optimized Protocol: Aldol Reaction of 2-Acetylpyridine with an Aromatic Aldehyde

This protocol is optimized to minimize self-condensation by using a mild base and controlled temperature.

Materials:

  • 2-Acetylpyridine

  • 4-Nitrobenzaldehyde

  • Sodium Carbonate (Na₂CO₃)

  • Water (H₂O)

  • Ethanol (for recrystallization)

  • Round-bottom flask, stir bar, ice bath

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (1.0 eq) in 40 mL of H₂O.

  • Addition of Ketone: To the stirring mixture, add 2-acetylpyridine (1.0 eq) via syringe. Stir the mixture vigorously to create a suspension.[3]

  • Cooling: Place the flask in an ice-water bath and allow the mixture to cool to approximately 5 °C.

  • Base Addition: Prepare a 0.54% (w/v) aqueous solution of Na₂CO₃. Slowly add 20 mL of this solution to the cooled, stirring reaction mixture.[3]

  • Reaction: Continue to stir the mixture vigorously at room temperature for 60-90 minutes. Monitor the reaction progress by TLC (Thin Layer Chromatography). The formation of a solid product should be observed.[3]

  • Work-up:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with two 20 mL portions of cold water to remove any remaining base and unreacted starting materials.[3]

    • Continue to draw a vacuum for 15 minutes to partially dry the product.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure aldol addition product.

Visualized Troubleshooting Workflow

If you are encountering issues, follow this logical workflow to diagnose and solve the problem.

G start Start: Low Yield or Tar Formation Observed q1 Is the reaction temperature below 10°C? start->q1 a1_no Action: Lower temperature to 0-5°C using an ice bath. Rerun experiment. q1->a1_no No a1_yes Proceed to check base. q1->a1_yes Yes a1_no->q1 q2 Are you using a strong base (e.g., NaOH)? a1_yes->q2 a2_yes Action: Switch to a milder base (e.g., Na₂CO₃, K₂CO₃). Rerun experiment. q2->a2_yes Yes a2_no Proceed to check addition. q2->a2_no No a2_yes->q2 q3 Was the base or 2-acetylpyridine added all at once? a2_no->q3 a3_yes Action: Use a dropping funnel to add the reagent slowly over 30-60 min. Rerun. q3->a3_yes Yes end_node Problem likely resolved. If issues persist, consider reactant purity or solvent effects. q3->end_node No a3_yes->q3

References

Refining reaction conditions for 2-Acetyl-6-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the reaction conditions for the synthesis of 2-Acetyl-6-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound include:

  • Grignard Reaction: This involves the reaction of a 6-methylpyridine derivative, such as 2-cyano-6-methylpyridine or 2-bromo-6-methylpyridine, with a methylmagnesium halide (e.g., CH₃MgBr).

  • Oxidation of a Secondary Alcohol: This route involves the oxidation of 1-(6-methylpyridin-2-yl)ethanol to the corresponding ketone.

  • Acetylation: Direct acetylation of 2-methylpyridine can be challenging due to regioselectivity issues but may be achieved under specific conditions.

Q2: What are the key starting materials for the synthesis?

A2: Common starting materials include 2-amino-6-methylpyridine (for conversion to 2-bromo-6-methylpyridine), 2-cyano-6-methylpyridine, and 2,6-lutidine. The choice of starting material will dictate the synthetic approach.

Q3: What are the typical applications of this compound?

A3: this compound is a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and as a flavoring agent.[1][2] Its unique structure makes it a valuable building block in medicinal chemistry.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Recommendation
Inactive Grignard Reagent Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture. Use freshly prepared or recently purchased Grignard reagent.
Poor Quality Starting Materials Verify the purity of starting materials such as 2-bromo-6-methylpyridine or 2-cyano-6-methylpyridine using techniques like NMR or GC-MS before starting the reaction.
Incorrect Reaction Temperature The formation of the Grignard reagent and its subsequent reaction are often temperature-sensitive. Follow the recommended temperature profile for the specific protocol. For Grignard reactions, initiation may require gentle heating, while the main reaction may need to be cooled.
Inefficient Oxidation If using an oxidation route, ensure the chosen oxidizing agent is active and used in the correct stoichiometric amount. Common oxidizing agents for converting secondary alcohols to ketones include PCC, PDC, or Swern oxidation reagents.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Recommendation
Side Reactions with Grignard Reagent The Grignard reagent can react with other functional groups. Ensure that the starting material does not have unprotected acidic protons. The reaction of the Grignard reagent with the starting nitrile can sometimes lead to the formation of di-addition products. Careful control of stoichiometry and reaction temperature is crucial.
Over-oxidation or Side Reactions during Oxidation In the oxidation of 1-(6-methylpyridin-2-yl)ethanol, over-oxidation to a carboxylic acid is a potential side reaction, depending on the oxidant used. Using milder, more selective oxidizing agents can mitigate this.
Competing Nucleophilic Substitution In reactions starting from 2-bromo-6-methylpyridine, competing side reactions can occur. Optimizing the reaction conditions, such as temperature and reaction time, can help favor the desired product.
Issue 3: Difficulty in Product Purification

| Potential Cause | Troubleshooting Recommendation | | Similar Polarity of Product and Impurities | If byproducts have similar polarity to the desired this compound, separation by column chromatography can be challenging. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation. | | Residual Starting Material | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. If the reaction is incomplete, consider extending the reaction time or adding a slight excess of the appropriate reagent. | | Oily Product | this compound is often isolated as an oil. Ensure complete removal of the solvent after extraction. If the product is sufficiently pure by NMR or GC, column chromatography may not be necessary. |

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-methylpyridine (Precursor)

This protocol details the synthesis of the key intermediate, 2-bromo-6-methylpyridine, from 2-amino-6-methylpyridine.

Materials:

  • 2-Amino-6-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, add 2-amino-6-methylpyridine to 48% HBr at room temperature.

  • Cool the mixture to -10 °C using a freezing mixture.

  • Slowly add bromine dropwise over 40 minutes with stirring, maintaining the temperature at -5 °C. Stir for an additional 1.5 hours.[3]

  • In a separate beaker, dissolve sodium nitrite in water and add this solution dropwise to the reaction mixture at -10 °C. Stir for another 1.5 hours.[3]

  • Prepare a cooled solution of sodium hydroxide in water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.[3]

  • Allow the reaction to slowly warm to room temperature.

  • Extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-6-methylpyridine as a brown oil. A reported yield for this procedure is 95%.[3]

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of the synthetic processes, the following diagrams illustrate the logical relationships and workflows.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_workup Workup & Purification 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Diazotization Diazotization 2-Amino-6-methylpyridine->Diazotization HBr, Br2, NaNO2 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine Diazotization->2-Bromo-6-methylpyridine NaOH Grignard Reaction Grignard Reaction 2-Bromo-6-methylpyridine->Grignard Reaction Mg, THF then Acetaldehyde Intermediate Intermediate Grignard Reaction->Intermediate 2-Cyano-6-methylpyridine 2-Cyano-6-methylpyridine 2-Cyano-6-methylpyridine->Grignard Reaction CH3MgBr, THF Hydrolysis Hydrolysis Intermediate->Hydrolysis Acidic Workup Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Column Chromatography This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low Yield? Low Yield? Start->Low Yield? Check Reagents Verify Purity & Activity of Reagents Low Yield?->Check Reagents Yes Impure Product? Impure Product? Low Yield?->Impure Product? No Optimize Conditions Adjust Temperature, Time, Stoichiometry Check Reagents->Optimize Conditions Optimize Conditions->Impure Product? Optimize Purification Modify Chromatography Solvent System Impure Product?->Optimize Purification Yes Success Success Impure Product?->Success No Characterize Byproducts Identify Side Products (NMR, GC-MS) Optimize Purification->Characterize Byproducts Modify Synthesis Consider Alternative Synthetic Route Characterize Byproducts->Modify Synthesis Modify Synthesis->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

Purity Analysis of 2-Acetyl-6-methylpyridine: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-Acetyl-6-methylpyridine, a key intermediate in pharmaceutical synthesis.[1] We present detailed experimental protocols, comparative performance data, and a discussion of the advantages and limitations of each technique to aid in selecting the most appropriate method for your analytical needs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating and quantifying components in a mixture.[2][3][4][5] For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable, offering excellent resolution and sensitivity.

Experimental Protocol: RP-HPLC

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.

  • Mobile Phase: An isocratic mobile phase of Acetonitrile and Water (60:40, v/v) can be effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at 230 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3. Data Analysis and Quantification: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (230 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation in Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect TIC Generate TIC Detect->TIC Integrate Integrate Peak Areas TIC->Integrate Identify Identify by Mass Spectrum TIC->Identify Calculate Calculate Purity (%) Integrate->Calculate

References

Validating the Structure of 2-Acetyl-6-methylpyridine: A Comparative Guide to 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural validation of 2-Acetyl-6-methylpyridine, a heterocyclic ketone. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods.

The structural elucidation of organic molecules is a cornerstone of chemical and pharmaceutical sciences. While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information, complex molecules often require the enhanced resolution and connectivity insights offered by 2D NMR techniques. This guide will walk through the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to confirm the structure of this compound.

Predicted NMR Data for this compound

To illustrate the power of 2D NMR, we will use predicted ¹H and ¹³C NMR chemical shifts for this compound as the basis for our analysis. These predictions, generated using online NMR prediction tools, provide a framework for understanding the expected correlations in the 2D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NameAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H3Aromatic CH7.91-
H4Aromatic CH7.62-
H5Aromatic CH7.25-
CH₃ (acetyl)Methyl2.65-
CH₃ (ring)Methyl2.55-
C2Aromatic C (quat)-153.8
C3Aromatic CH-124.5
C4Aromatic CH-137.2
C5Aromatic CH-118.8
C6Aromatic C (quat)-158.4
C=OCarbonyl C-200.1
CH₃ (acetyl)Methyl C-25.8
CH₃ (ring)Methyl C-24.3

Deciphering the Structure with 2D NMR

2D NMR experiments provide a graphical representation of correlations between different nuclei within a molecule, allowing for the unambiguous assembly of its structure.

COSY: Mapping ¹H-¹H Correlations

The COSY spectrum reveals protons that are coupled to each other, typically through two or three bonds. For this compound, we expect to see correlations between the aromatic protons on the pyridine ring.

Table 2: Expected COSY Correlations for this compound

Correlating ProtonsExpected Cross-Peak
H3 - H4Yes
H4 - H5Yes

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4"];

H3 [label="H3 (7.91 ppm)"]; H4 [label="H4 (7.62 ppm)"]; H5 [label="H5 (7.25 ppm)"];

H3 -- H4 [label="J-coupling"]; H4 -- H5 [label="J-coupling"]; } digraph [caption="COSY Connectivity of this compound"]

HSQC: Linking Protons to Directly Attached Carbons

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments.

Table 3: Expected HSQC Correlations for this compound

ProtonPredicted ¹H Shift (ppm)Directly Bonded CarbonPredicted ¹³C Shift (ppm)Expected Cross-Peak
H37.91C3124.5Yes
H47.62C4137.2Yes
H57.25C5118.8Yes
CH₃ (acetyl)2.65CH₃ (acetyl)25.8Yes
CH₃ (ring)2.55CH₃ (ring)24.3Yes
HMBC: Unveiling Long-Range ¹H-¹³C Connectivity

The HMBC experiment is crucial for piecing together the carbon skeleton by revealing correlations between protons and carbons that are two or three bonds away. This allows for the connection of different molecular fragments.

Table 4: Key Expected HMBC Correlations for this compound

ProtonPredicted ¹H Shift (ppm)Correlating Carbon(s) (2-3 bonds away)Predicted ¹³C Shift (ppm)Expected Cross-Peak
H37.91C2, C5, C=O153.8, 118.8, 200.1Yes
H47.62C2, C6153.8, 158.4Yes
H57.25C3, C6, CH₃ (ring)124.5, 158.4, 24.3Yes
CH₃ (acetyl)2.65C2, C=O153.8, 200.1Yes
CH₃ (ring)2.55C5, C6118.8, 158.4Yes

G cluster_0 This compound Structure C2 C2 C6 C6 C_acetyl CH₃ (acetyl) C_acetyl->C2 2J C_ring CH₃ (ring) CO C=O H3 H3 H3->CO 3J H5 H5 H5->C6 2J H5->C_ring 3J

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for acquiring 2D NMR spectra of a small molecule like this compound.

Sample Preparation
  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive COSY).

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).

    • Acquire 256-512 increments in the indirect dimension (t₁).

    • Use 2-4 scans per increment.

    • Set the relaxation delay to 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent gradient-selected, multiplicity-edited HSQC).

  • Acquisition Parameters:

    • Set the proton spectral width as in the COSY experiment.

    • Set the carbon spectral width to cover all expected carbon signals (e.g., 0-210 ppm).

    • Acquire 128-256 increments in the indirect dimension (t₁).

    • Use 4-16 scans per increment.

    • Set the ¹J(C,H) coupling constant to an average value (e.g., 145 Hz).

  • Processing:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC).

  • Acquisition Parameters:

    • Set the proton and carbon spectral widths as in the HSQC experiment.

    • Acquire 256-512 increments in the indirect dimension (t₁).

    • Use 8-32 scans per increment.

    • Set the long-range coupling constant (ⁿJ(C,H)) to an average value (e.g., 8 Hz).

  • Processing:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

Comparison with Alternative Methods

While 2D NMR is a powerful tool, other techniques can also be employed for structural validation.

Table 5: Comparison of Structural Elucidation Methods

MethodPrincipleAdvantagesDisadvantages
2D NMR Spectroscopy Measures through-bond correlations between nuclei in solution.Provides detailed connectivity information. Non-destructive. Applicable to a wide range of soluble compounds.Requires a relatively high concentration of the sample. Can be time-consuming to acquire and process data.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Provides an unambiguous 3D structure with high precision.Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may differ from the solution-state conformation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Provides accurate molecular weight and fragmentation patterns that can infer structure. Highly sensitive.Does not directly provide connectivity information. Isomeric compounds can be difficult to distinguish.
Computational Chemistry Theoretical calculation of molecular properties, including NMR spectra.Can predict spectra for hypothetical structures. Can aid in the interpretation of experimental data.Predictions are not always perfectly accurate and depend on the level of theory used. Requires experimental validation.

Conclusion

2D NMR spectroscopy, through a combination of COSY, HSQC, and HMBC experiments, provides an exceptionally detailed and robust method for the structural validation of small molecules like this compound. By systematically analyzing the through-bond correlations, researchers can confidently assemble the molecular structure piece by piece. While alternative methods such as X-ray crystallography and mass spectrometry offer complementary information, the comprehensive connectivity data provided by 2D NMR makes it an indispensable tool in the modern chemistry and drug discovery laboratory. The provided protocols and data serve as a guide for researchers to effectively apply these techniques in their own structural elucidation workflows.

A Comparative Analysis of Synthetic Routes to 2-Acetyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of key heterocyclic intermediates like 2-Acetyl-6-methylpyridine is a critical aspect of the discovery and manufacturing pipeline. This guide provides a comparative overview of several prominent synthetic strategies, offering insights into their respective advantages and limitations. Experimental data has been compiled to facilitate an objective assessment of each route's performance.

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through various pathways, each with distinct characteristics regarding starting materials, reaction conditions, and overall efficiency. This comparison focuses on four primary routes: Friedel-Crafts Acylation, Grignard Reagent Addition to a Nitrile, a multi-step route involving a Grignard Reagent and Acetaldehyde followed by Corey-Kim Oxidation, and a pathway originating from 2-Cyano-6-methylpyridine.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes to this compound, allowing for a direct comparison of their performance.

Route Starting Material Key Reagents Reaction Time Temperature Yield (%)
1. Friedel-Crafts Acylation 2-MethylpyridineAcetyl chloride/Acetic anhydride, Lewis Acid (e.g., AlCl₃, ZnCl₂)5 - 10 hours50 - 100 °CNot specified in literature
2. Grignard Reagent & Acetonitrile 2-Bromo-6-methylpyridineMg, Acetonitrile, THFNot specifiedNot specifiedNot specified
3. Grignard, Acetaldehyde & Oxidation 2-Bromo-6-methylpyridineMg, Acetaldehyde, THF; then NCS, DMS, Et₃N, TolueneMulti-step-78 °C to rt; then -20 to 0 °CNot specified
4. From 2-Cyano-6-methylpyridine 2-Cyano-6-methylpyridineGrignard Reagent (e.g., MeMgBr)Not specifiedNot specifiedNot specified

Note: "Not specified" indicates that while the route is chemically plausible, specific experimental data for the synthesis of this compound was not available in the reviewed literature.

Detailed Experimental Protocols and Methodologies

Route 1: Friedel-Crafts Acylation of 2-Methylpyridine

This classical approach involves the direct acylation of the pyridine ring. A patent suggests this method for preparing this compound.[1]

Experimental Protocol (General): To a solution of 2-methylpyridine (1 equivalent) and a Lewis acid catalyst such as aluminum chloride or zinc chloride (0.1-0.5 equivalents) in a suitable solvent, an acylating agent like acetyl chloride or acetic anhydride (1-2 equivalents) is added.[1] The reaction mixture is heated at a temperature between 50-100°C for 5 to 10 hours.[1] After completion, the reaction is quenched, and the product is isolated and purified.

Workflow Diagram:

Friedel_Crafts_Acylation 2-Methylpyridine 2-Methylpyridine Reaction_Mixture Reaction_Mixture 2-Methylpyridine->Reaction_Mixture Lewis Acid, Acylating Agent Heating Heating Reaction_Mixture->Heating 50-100°C, 5-10h Quenching_and_Workup Quenching_and_Workup Heating->Quenching_and_Workup This compound This compound Quenching_and_Workup->this compound Purification

Figure 1: Workflow for the Friedel-Crafts Acylation of 2-Methylpyridine.

Route 2: Grignard Reagent Addition to Acetonitrile

This strategy involves the formation of a Grignard reagent from a halogenated precursor, which then reacts with acetonitrile to form the ketone after hydrolysis.

Experimental Protocol (Proposed): Magnesium turnings are activated in anhydrous THF. A solution of 2-bromo-6-methylpyridine (1 equivalent) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 6-methylpyridin-2-ylmagnesium bromide. To this solution, acetonitrile (1 equivalent) is added, and the reaction is stirred. The reaction is then quenched with an aqueous acid solution, and the product is extracted, dried, and purified.

Workflow Diagram:

Grignard_Acetonitrile 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine Grignard_Reagent Grignard_Reagent 2-Bromo-6-methylpyridine->Grignard_Reagent Mg, THF Reaction_with_Acetonitrile Reaction_with_Acetonitrile Grignard_Reagent->Reaction_with_Acetonitrile Acetonitrile Hydrolysis Hydrolysis Reaction_with_Acetonitrile->Hydrolysis Aq. Acid This compound This compound Hydrolysis->this compound Workup & Purification

Figure 2: Proposed workflow for the synthesis via Grignard reagent and acetonitrile.

Route 3: Grignard Reaction with Acetaldehyde followed by Corey-Kim Oxidation

This two-step route first synthesizes the corresponding secondary alcohol, which is then oxidized to the desired ketone.

Synthesis of 1-(6-methylpyridin-2-yl)ethanol (Precursor): A Grignard reagent is prepared from 2-bromo-6-methylpyridine and magnesium in anhydrous THF. The solution is cooled to -78°C, and acetaldehyde (1 equivalent) is added dropwise. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The alcohol is extracted, dried, and purified.

Corey-Kim Oxidation of 1-(6-methylpyridin-2-yl)ethanol: To a stirred suspension of N-chlorosuccinimide (NCS, 2 equivalents) in toluene at 0°C, dimethyl sulfide (DMS, 2.4 equivalents) is added.[2] The resulting solution is cooled to -20°C. A solution of 1-(6-methylpyridin-2-yl)ethanol (1 equivalent) in toluene is added dropwise. After stirring, triethylamine (4 equivalents) is added, and the mixture is allowed to warm to room temperature.[2] The reaction is quenched with water, and the product is extracted and purified.

Workflow Diagram:

Grignard_Oxidation cluster_0 Step 1: Alcohol Synthesis cluster_1 Step 2: Corey-Kim Oxidation 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine Grignard_Reagent_Formation Grignard_Reagent_Formation 2-Bromo-6-methylpyridine->Grignard_Reagent_Formation Mg, THF Reaction_with_Acetaldehyde Reaction_with_Acetaldehyde Grignard_Reagent_Formation->Reaction_with_Acetaldehyde Acetaldehyde, -78°C 1-(6-methylpyridin-2-yl)ethanol 1-(6-methylpyridin-2-yl)ethanol Reaction_with_Acetaldehyde->1-(6-methylpyridin-2-yl)ethanol Workup Oxidation_Reaction Oxidation_Reaction 1-(6-methylpyridin-2-yl)ethanol->Oxidation_Reaction NCS, DMS, Toluene, -20°C This compound This compound Oxidation_Reaction->this compound Et3N, Workup & Purification

Figure 3: Two-step synthesis involving Grignard reaction and Corey-Kim oxidation.

Route 4: From 2-Cyano-6-methylpyridine

This route would involve the conversion of the cyano group into an acetyl group, likely through the addition of a methyl Grignard reagent followed by hydrolysis.

Experimental Protocol (Proposed): To a solution of 2-cyano-6-methylpyridine (1 equivalent) in an anhydrous ether solvent, a solution of methylmagnesium bromide (excess) in the same solvent is added dropwise at a low temperature. The reaction mixture is stirred and then quenched by the addition of an aqueous acid solution. The product is then extracted, dried, and purified.

Workflow Diagram:

Cyano_Route 2-Cyano-6-methylpyridine 2-Cyano-6-methylpyridine Reaction_with_Grignard Reaction_with_Grignard 2-Cyano-6-methylpyridine->Reaction_with_Grignard MeMgBr, Ether Hydrolysis Hydrolysis Reaction_with_Grignard->Hydrolysis Aq. Acid This compound This compound Hydrolysis->this compound Workup & Purification

Figure 4: Proposed synthesis pathway starting from 2-Cyano-6-methylpyridine.

Conclusion

The synthesis of this compound can be achieved through several distinct chemical transformations. The Friedel-Crafts acylation offers a direct approach, though quantitative yield data is currently lacking in the literature. The routes involving Grignard reagents are versatile but require careful control of anhydrous conditions. The Corey-Kim oxidation provides a mild method for the final oxidation step, but necessitates the prior synthesis of the alcohol precursor. The pathway from 2-cyano-6-methylpyridine is a plausible alternative, contingent on the successful addition of a methyl Grignard reagent.

The choice of the optimal synthesis route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. Further experimental validation is required to determine the most efficient and scalable method for the preparation of this important heterocyclic compound.

References

A Comparative Guide to the Reactivity of 2-Acetyl-6-methylpyridine and 2-Acetyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two isomeric acetylpyridines: 2-Acetyl-6-methylpyridine and 2-Acetyl-4-methylpyridine. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document outlines their key physicochemical differences, compares their reactivity in common organic transformations with supporting rationale, and provides detailed experimental protocols for a representative reaction.

Physicochemical Properties

The position of the methyl group on the pyridine ring significantly influences the steric and electronic environment of the acetyl group, leading to differences in their physical and chemical properties.

PropertyThis compound2-Acetyl-4-methylpyridineReference
CAS Number 6940-57-459576-26-0[1][2]
Molecular Weight 135.16 g/mol 135.16 g/mol [1]
Appearance Colorless to light yellow liquidWhite to gray to brown powder/lump[3][4]
Melting Point Not applicable (liquid at room temp.)30-34 °C[4]
Boiling Point Not specified95-97 °C (15 Torr)[4]
pKa (Predicted) Not specified3.82 ± 0.10[4]

Reactivity Comparison

The differential reactivity of this compound and 2-acetyl-4-methylpyridine can be primarily attributed to the interplay of steric hindrance and electronic effects.

Steric Hindrance: The methyl group at the 6-position in this compound poses significant steric hindrance around the acetyl group and the nitrogen atom. This steric bulk can impede the approach of nucleophiles and other reactants to the carbonyl carbon and the pyridine nitrogen. In contrast, the methyl group at the 4-position in 2-acetyl-4-methylpyridine has a negligible steric effect on the reactivity of the acetyl group at the 2-position.

Electronic Effects: The methyl group is an electron-donating group. In 2-acetyl-4-methylpyridine, the methyl group at the para-position to the nitrogen atom increases the electron density on the pyridine ring through resonance and inductive effects. This can influence the basicity of the nitrogen atom and the electrophilicity of the ring. In this compound, the ortho-methyl group's electronic contribution is also present but is often overshadowed by its steric influence.

Condensation Reactions

Aldol and Claisen-Schmidt condensations are common reactions for acetylpyridines, often serving as key steps in the synthesis of more complex molecules like chalcones and terpyridines.[5][6]

  • 2-Acetyl-4-methylpyridine: This isomer is expected to undergo condensation reactions more readily. The absence of significant steric hindrance around the acetyl group allows for the facile formation of the enolate intermediate and subsequent reaction with an electrophile (e.g., an aldehyde).

  • This compound: The steric hindrance from the adjacent methyl group is expected to decrease the rate of condensation reactions. The bulky methyl group can hinder the approach of the base required for enolate formation and also sterically congest the transition state of the condensation step.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles.

  • 2-Acetyl-4-methylpyridine: Nucleophilic addition to the carbonyl group is expected to be more favorable for this isomer due to the lower steric hindrance.

  • This compound: The rate of nucleophilic addition is anticipated to be significantly slower due to the steric shielding of the carbonyl carbon by the ortho-methyl group.

Experimental Protocols

The following is a detailed experimental protocol for a comparative Claisen-Schmidt condensation reaction between the two isomers and a model aldehyde, benzaldehyde. This protocol is adapted from established procedures for similar reactions.[6]

Objective: To compare the reactivity of this compound and 2-acetyl-4-methylpyridine in a Claisen-Schmidt condensation reaction with benzaldehyde under basic conditions.

Materials:

  • This compound

  • 2-Acetyl-4-methylpyridine

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup (performed in parallel for both isomers):

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.35 g, 10 mmol) and ethanol (20 mL).

  • In a separate 50 mL round-bottom flask, add 2-acetyl-4-methylpyridine (1.35 g, 10 mmol) and ethanol (20 mL).

  • To each flask, add benzaldehyde (1.06 g, 10 mmol).

  • Prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL).

  • While stirring the reaction mixtures at room temperature, slowly add the sodium hydroxide solution dropwise to each flask.

Reaction Monitoring:

  • Monitor the progress of both reactions by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). Spot the starting materials and the reaction mixture at regular intervals (e.g., every 30 minutes).

  • Observe the rate of disappearance of the starting acetylpyridine and the appearance of the product spot. It is anticipated that the reaction with 2-acetyl-4-methylpyridine will proceed at a faster rate.

Work-up and Isolation:

  • After the reaction is deemed complete (or after a set time, e.g., 4 hours, for comparison), pour each reaction mixture into 50 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Analysis:

  • Determine the yield of the crude product for both reactions.

  • Purify the products by column chromatography on silica gel.

  • Characterize the products by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure of the resulting chalcones.

  • Compare the yields and reaction times to quantitatively assess the difference in reactivity.

Factors Influencing Reactivity

The following diagram illustrates the key factors governing the reactivity of this compound and 2-acetyl-4-methylpyridine.

G Factors Influencing Reactivity of Acetylpyridine Isomers cluster_6_methyl This compound cluster_4_methyl 2-Acetyl-4-methylpyridine Steric_Hindrance High Steric Hindrance Reactivity_6 Decreased Reactivity Steric_Hindrance->Reactivity_6 hinders nucleophilic attack and enolate formation Reactivity_Comparison Reactivity Comparison Reactivity_6->Reactivity_Comparison Electronic_Effect Electron-Donating Effect Reactivity_4 Enhanced/Comparable Reactivity Electronic_Effect->Reactivity_4 increases ring electron density Reactivity_4->Reactivity_Comparison Steric_Hindrance_Low Low Steric Hindrance Steric_Hindrance_Low->Reactivity_4 facilitates nucleophilic attack Conclusion Conclusion: 2-Acetyl-4-methylpyridine is generally more reactive in reactions involving the acetyl group due to lower steric hindrance. Reactivity_Comparison->Conclusion

Caption: Factors influencing the reactivity of the two isomers.

Conclusion

References

A Comparative Guide to the Spectroscopic Properties of Pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for pyridine and its three methyl-substituted isomers: 2-picoline, 3-picoline, and 4-picoline. Understanding the distinct spectroscopic signatures of these closely related heterocyclic compounds is crucial for their identification, characterization, and application in various fields, including pharmaceutical development and materials science. The following sections present a comprehensive analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, supported by experimental data and protocols.

Spectroscopic Data Comparison

The structural differences imparted by the position of the methyl group on the pyridine ring lead to discernible variations in their spectroscopic profiles. This section summarizes the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy to facilitate a clear comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The position of the electron-donating methyl group significantly influences the chemical shifts of the ring protons and carbons.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Pyridine and Picoline Isomers.

CompoundH-2H-3H-4H-5H-6-CH₃
Pyridine8.597.387.757.388.59-
2-Picoline-7.127.547.088.482.55
3-Picoline8.44-7.467.168.422.32
4-Picoline8.457.15-7.158.452.34

Data obtained in CDCl₃ solution.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Pyridine and Picoline Isomers.

CompoundC-2C-3C-4C-5C-6-CH₃
Pyridine150.1123.8135.9123.8150.1-
2-Picoline[1]158.0122.3136.2121.2149.224.5
3-Picoline149.7133.4136.8123.2147.218.4
4-Picoline149.5124.5147.2124.5149.521.2

Data obtained in CDCl₃ solution.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The C-H, C=C, and C=N stretching and bending vibrations are characteristic of the pyridine ring system, and the position of the methyl group introduces subtle shifts in these frequencies.

Table 3: Key IR Absorption Frequencies (cm⁻¹) of Pyridine and Picoline Isomers.

Vibrational ModePyridine2-Picoline3-Picoline4-Picoline
Aromatic C-H Stretch3080-30203070-30103090-30203070-3020
C=C/C=N Ring Stretch1583, 1572, 1483, 14391595, 1570, 1475, 14351590, 1575, 1480, 14251605, 1560, 1485, 1415
C-H In-plane Bend1218, 1147, 1068, 10311230, 1150, 1045, 10001225, 1190, 1100, 10301220, 1110, 1070, 1000
C-H Out-of-plane Bend748, 703750790, 710805

Data obtained from gas-phase spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its isomers exhibit characteristic absorptions in the UV region arising from π → π* and n → π* transitions of the aromatic system.

Table 4: UV-Vis Absorption Maxima (λmax, nm) of Pyridine and Picoline Isomers.

Compoundλmax 1 (π → π)ε (L·mol⁻¹·cm⁻¹)λmax 2 (n → π)ε (L·mol⁻¹·cm⁻¹)Solvent
Pyridine2512000270 (shoulder)450Cyclohexane
2-Picoline2622300~270 (shoulder)~500Cyclohexane
3-Picoline2632800~270 (shoulder)~500Cyclohexane
4-Picoline2551950~275 (shoulder)~400Cyclohexane

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented in this guide. Specific instrument parameters may need to be optimized.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-20 mg of the pyridine or picoline isomer and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024 or more scans.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy (FT-IR)
  • Sample Preparation (Neat Liquid): Place one drop of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin film.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Spectrum: Place the salt plate assembly in the sample holder of the FT-IR spectrometer and acquire the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., cyclohexane or ethanol) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill both the reference and sample cuvettes with the pure solvent and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette and rinse it with the sample solution. Fill the sample cuvette with the sample solution and place it back in the spectrophotometer.

  • Data Acquisition: Scan the sample over the selected wavelength range. The instrument will record the absorbance at each wavelength.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative analysis of the spectroscopic data of pyridine and its isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Pyridine Isomers cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Comparison Pyridine Pyridine NMR NMR Spectroscopy (¹H & ¹³C) Pyridine->NMR IR IR Spectroscopy Pyridine->IR UV_Vis UV-Vis Spectroscopy Pyridine->UV_Vis Picoline_2 2-Picoline Picoline_2->NMR Picoline_2->IR Picoline_2->UV_Vis Picoline_3 3-Picoline Picoline_3->NMR Picoline_3->IR Picoline_3->UV_Vis Picoline_4 4-Picoline Picoline_4->NMR Picoline_4->IR Picoline_4->UV_Vis NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Groups IR->IR_Data UV_Vis_Data Absorption Maxima (λmax) Molar Absorptivity (ε) UV_Vis->UV_Vis_Data Comparison Comparative Analysis (Tables & Interpretation) NMR_Data->Comparison IR_Data->Comparison UV_Vis_Data->Comparison

Caption: Logical workflow for comparing spectroscopic data of pyridine isomers.

References

A Comparative Guide to the Biological Activity of 2-Acetyl-6-methylpyridine and Other Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. This guide provides a comparative overview of the biological activity of pyridine derivatives, with a focus on derivatives of 2-acetylpyridine, a structurally related compound to 2-Acetyl-6-methylpyridine. Due to a lack of publicly available, direct experimental data for this compound, this guide utilizes data from closely related pyridine structures to provide a comparative context for its potential biological activities.

Data Presentation

The following tables summarize the quantitative biological activity of various pyridine derivatives, offering a comparative perspective on their potential efficacy.

Table 1: Comparative Anticancer Activity of Pyridine Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) values of various pyridine derivatives against different cancer cell lines. A lower IC₅₀ value indicates greater potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
1-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)-3-(p-tolyl)ureaA549 (Lung)3.22 ± 0.2Doxorubicin2.93 ± 0.28
1-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)-3-(p-tolyl)ureaHCT-116 (Colon)2.71 ± 0.16Doxorubicin3.10 ± 0.22
Pyridine-urea derivative 8e (4-Iodophenyl urea)MCF-7 (Breast)0.11 (72h)DoxorubicinNot Reported
Pyridine-urea derivative 8n (3,4-Dichlorophenyl urea)MCF-7 (Breast)0.80 (72h)DoxorubicinNot Reported
2-acetylpyridine thiosemicarbazonePgp-overexpressing resistant cancer cellsPotentiated cytotoxicity--
2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazoneHep-G2 (Liver), HT-29 (Colon)>100--
Table 2: Comparative Antimicrobial Activity of Pyridine Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values of various pyridine derivatives against different microbial strains. A lower MIC value indicates greater antimicrobial activity.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-acetylpyridine-(4-phenylthiosemicarbazone) Copper(II) complexMethicillin-resistant Staphylococcus aureus (MRSA)0.5 - 5GentamicinNot specified
2-acetylpyridine-(4-phenylthiosemicarbazone) Copper(II) complexKlebsiella pneumoniae0.5 - 5GentamicinNot specified
2-acetylpyridine-(4-phenylthiosemicarbazone) Copper(II) complexCandida albicans0.5 - 5Amphotericin BNot specified
Novel thienopyridine derivative 12aEscherichia coli19.5--
Novel thienopyridine derivative 12aBacillus mycoides<4.8--
Novel thienopyridine derivative 12aCandida albicans<4.8--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well plates

  • Test compounds (pyridine derivatives)

  • Control drug (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug. Include a vehicle control (medium with the solvent used to dissolve the compounds). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • 96-well microtiter plates

  • Test compounds (pyridine derivatives)

  • Reference antibiotic

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds and the reference antibiotic in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

Signaling Pathway Diagram

G Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Binds Pro_Caspase8 Pro-caspase-8 Death_Receptor->Pro_Caspase8 Activates Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-caspase-3 Caspase8->Pro_Caspase3 Activates Pyridine_Derivative Some Pyridine Derivatives DNA_Damage DNA Damage Pyridine_Derivative->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Pro_Caspase9 Pro-caspase-9 Apoptosome->Pro_Caspase9 Activates Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Activates Caspase3 Caspase-3 (Executioner) Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram of extrinsic and intrinsic apoptosis pathways, which can be modulated by some pyridine derivatives.

Experimental Workflow Diagrams

G Workflow for MTT Assay cluster_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add pyridine derivatives and controls incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Solubilize formazan crystals incubate_2_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A flowchart illustrating the key steps of the MTT assay for determining anticancer activity.

G Workflow for Broth Microdilution MIC Assay cluster_workflow start Start prepare_dilutions Prepare serial dilutions of pyridine derivatives in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate plate with inoculum prepare_inoculum->inoculate_plate incubate_18_24h Incubate for 18-24h inoculate_plate->incubate_18_24h read_mic Visually determine the MIC incubate_18_24h->read_mic end End read_mic->end

Caption: A flowchart outlining the procedure for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

A Researcher's Guide to Evaluating Novel Ligands in Suzuki-Miyaura Coupling: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, pivotal for the construction of carbon-carbon bonds in the pharmaceutical, agrochemical, and materials science industries.[1][2] The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of ligand, which modulates the catalyst's activity, stability, and selectivity.[3][4] While bulky, electron-rich phosphine ligands are well-established, the exploration of new ligand scaffolds, such as pyridine-based structures, is crucial for expanding the reaction's scope and overcoming existing limitations.[4][5]

This guide provides a comparative framework for evaluating the performance of a novel or unconventional ligand, exemplified by 2-Acetyl-6-methylpyridine, against established alternatives in the Suzuki-Miyaura coupling. It offers standardized experimental protocols and data presentation formats to facilitate objective assessment for researchers, scientists, and drug development professionals.

Comparative Performance of Ligand Classes

The selection of a ligand is a critical parameter for a successful Suzuki-Miyaura coupling.[3] The performance of a novel ligand like this compound should be benchmarked against well-characterized ligand classes. The following table summarizes the typical performance of common phosphine ligands, providing a baseline for comparison.

Ligand ClassSpecific Ligand ExampleAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pyridine-Based (Hypothetical) This compound 4-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄Toluene10012Data to be determined
Biaryl PhosphinesSPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[3]
Biaryl PhosphinesXPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT295[3]
Ferrocenyl Phosphinesdppf4-BromoanisolePhenylboronic acid2.0 (Pd)K₂CO₃DMF801292
DialkylphosphinesP(tBu)₃4-ChloroanisolePhenylboronic acid1.0 (Pd)K₃PO₄Toluene1002485

Experimental Protocols

To ensure a reliable comparison of ligand performance, a systematic approach is essential.[3] The following are representative experimental protocols for the Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.[3]

General Procedure for Ligand Screening in Suzuki-Miyaura Coupling:
  • Reagent Preparation: In a glovebox, a Schlenk tube is charged with the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., this compound, 1-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Addition of Reactants: The aryl halide (1.0 equivalent) and the arylboronic acid (1.5 equivalents) are added to the Schlenk tube.

  • Solvent and Reaction Conditions: The tube is sealed with a septum, removed from the glovebox, and the solvent (e.g., toluene, 1 M concentration) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred for a specified time (e.g., 2-24 hours).[3]

  • Analysis: The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[3]

High-Throughput Screening (HTS) Protocol:

For a more rapid and comprehensive evaluation, a high-throughput screening approach can be employed.[6]

  • Plate Preparation: A 96-well plate is loaded with stock solutions of the palladium precursor, the ligands to be tested (including this compound and reference ligands), various bases, and solvents using a liquid handling robot.

  • Reactant Addition: Stock solutions of the aryl halide and arylboronic acid are dispensed into each well.

  • Reaction: The plate is sealed and heated, and the reactions are stirred for a set period.

  • High-Throughput Analysis: After the reaction time, an aliquot from each well is diluted and analyzed by a rapid technique like UPLC-MS to determine the product yield.

  • Data Analysis: The resulting data is analyzed to identify the optimal conditions and to compare the performance of the different ligands across a wide range of parameters.[6]

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility and comparison.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Weigh Pd Source, Ligand, Base reactants Add Aryl Halide and Boronic Acid reagents->reactants solvent Add Solvent reactants->solvent heat Heat and Stir solvent->heat monitor Monitor by GC/LC-MS heat->monitor workup Work-up and Extraction monitor->workup purify Purify by Chromatography workup->purify product product purify->product Final Product

Caption: A typical workflow for comparing ligand performance in Suzuki-Miyaura coupling.

The Suzuki-Miyaura Catalytic Cycle

The efficiency of a ligand, such as this compound, can be assessed by its ability to facilitate the key steps in the catalytic cycle. A well-performing ligand will promote both oxidative addition and reductive elimination.[4]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² r1x R¹-X boronic R²-B(OR)₂ base Base

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Conclusion

While established phosphine-based ligands like SPhos and XPhos demonstrate high versatility and efficiency for a broad range of substrates, the development of new ligand classes is essential for advancing the field.[3] Pyridine-based ligands, such as the hypothetical case of this compound, offer the potential for novel reactivity and selectivity. By employing standardized comparative protocols, including high-throughput screening methods, researchers can systematically evaluate the performance of these new ligands.[6] This structured approach will accelerate the discovery of more efficient and robust catalytic systems for Suzuki-Miyaura cross-coupling, ultimately benefiting the synthesis of complex molecules in academic and industrial settings.

References

Reactivity comparison between 2-acetylpyridine and 2-acetyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery

In the realm of heterocyclic chemistry, pyridine derivatives are indispensable building blocks for the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and functional materials. Among these, 2-acetylpyridine and its substituted analogues are common starting materials. This guide provides an objective comparison of the reactivity of 2-acetylpyridine and 2-acetyl-6-methylpyridine, supported by established chemical principles and representative experimental protocols. The primary difference in their reactivity stems from the steric hindrance imposed by the methyl group at the 6-position in this compound, which directly influences the accessibility of the acetyl group's carbonyl carbon and the acidity of its α-protons.

Executive Summary of Reactivity Comparison

The presence of the ortho-methyl group in this compound significantly reduces its reactivity in reactions involving the acetyl group compared to 2-acetylpyridine. This effect is primarily due to steric hindrance, which impedes the approach of nucleophiles to the carbonyl carbon and hinders the formation of the enolate necessary for condensation reactions.

Reaction Type2-AcetylpyridineThis compoundRationale for Reactivity Difference
Nucleophilic Addition More reactiveLess reactiveThe methyl group in the ortho position sterically hinders the approach of nucleophiles to the carbonyl carbon.
Reduction Readily reducedSlower reduction rateThe steric bulk around the carbonyl group slows down the approach of the reducing agent.
Condensation Reactions Readily undergoes condensationSignificantly less reactiveSteric hindrance raises the energy of the transition state for enolate formation and subsequent reaction.
Grignard Reaction Reacts to form tertiary alcoholsReaction is slower and may require more forcing conditionsThe bulky Grignard reagent faces significant steric hindrance from the ortho-methyl group.
Wittig Reaction Readily undergoes olefinationLower yields and slower reaction rates are expectedThe approach of the bulky phosphorus ylide is sterically hindered.

The Impact of Steric Hindrance

The core difference in the chemical behavior of 2-acetylpyridine and this compound can be attributed to the steric effect of the methyl group at the 6-position (ortho to the acetyl group). This steric hindrance manifests in several ways:

  • Shielding of the Carbonyl Group: The methyl group physically blocks the trajectory of incoming nucleophiles, making it more difficult for them to attack the electrophilic carbonyl carbon. This slows down the rate of nucleophilic addition reactions.

  • Destabilization of Transition States: In reactions that proceed through a planar transition state, such as enolate formation, the ortho-methyl group can cause steric strain, raising the activation energy of the reaction.

Steric_Hindrance cluster_0 2-Acetylpyridine cluster_1 This compound 2AP 2-Acetylpyridine Transition_State_1 Less Hindered Transition State 2AP->Transition_State_1 Lower Activation Energy Nucleophile Nucleophile Nucleophile->2AP Unhindered Attack Product_1 Product Transition_State_1->Product_1 Faster Reaction 2A6MP This compound Transition_State_2 Sterically Hindered Transition State 2A6MP->Transition_State_2 Higher Activation Energy Nucleophile_2 Nucleophile Nucleophile_2->2A6MP Hindered Attack Product_2 Product Transition_State_2->Product_2 Slower Reaction

Caption: Steric hindrance in this compound.

Experimental Protocols

Below are detailed experimental protocols for key reactions with 2-acetylpyridine. These protocols can serve as a baseline for comparative studies with this compound, where modifications such as longer reaction times, higher temperatures, or more potent reagents may be necessary to achieve comparable conversions.

Reduction of 2-Acetylpyridine using Sodium Borohydride

Principle: The carbonyl group of the acetyl moiety is reduced to a secondary alcohol by the hydride transfer from sodium borohydride.

Experimental Workflow:

Reduction_Workflow Start Start Dissolve Dissolve 2-acetylpyridine in methanol Start->Dissolve Cool Cool solution in an ice bath Dissolve->Cool Add_NaBH4 Add NaBH4 portion-wise Cool->Add_NaBH4 Stir Stir at room temperature Add_NaBH4->Stir Quench Quench with water Stir->Quench Extract Extract with dichloromethane Quench->Extract Dry Dry organic layer over Na2SO4 Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by chromatography Evaporate->Purify End End Purify->End

Caption: Workflow for the reduction of 2-acetylpyridine.

Procedure:

  • Dissolve 2-acetylpyridine (1.0 g, 8.25 mmol) in methanol (20 mL) in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (0.31 g, 8.25 mmol) in small portions over 15 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude product, which can be further purified by column chromatography.

Grignard Reaction of 2-Acetylpyridine with Methylmagnesium Bromide

Principle: The nucleophilic methyl group from the Grignard reagent adds to the electrophilic carbonyl carbon of 2-acetylpyridine to form a tertiary alcohol after acidic workup.

Procedure:

  • To a solution of 2-acetylpyridine (1.21 g, 10 mmol) in anhydrous diethyl ether (30 mL) at 0 °C under an inert atmosphere, add methylmagnesium bromide (3.0 M solution in diethyl ether, 3.7 mL, 11 mmol) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude tertiary alcohol.

Knoevenagel Condensation of 2-Acetylpyridine with Malononitrile

Principle: A base-catalyzed condensation between the active methylene compound (malononitrile) and the carbonyl group of 2-acetylpyridine, followed by dehydration, yields a substituted alkene.[1][2]

Procedure:

  • In a round-bottom flask, combine 2-acetylpyridine (1.21 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 mL).

  • Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Conclusion

The reactivity of 2-acetylpyridine and this compound is fundamentally dictated by the steric environment around the acetyl group. While 2-acetylpyridine is a versatile substrate for a variety of transformations, the presence of an ortho-methyl group in this compound significantly diminishes its reactivity. Researchers and drug development professionals should consider these steric limitations when designing synthetic routes involving this compound, anticipating the need for more forcing reaction conditions or alternative synthetic strategies to achieve desired transformations. This guide provides a foundational understanding and practical protocols to navigate the synthetic utility of these two important pyridine derivatives.

References

Efficacy of 2-Acetyl-6-methylpyridine as a Pharmaceutical Precursor: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical synthesis, the selection of an appropriate precursor is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a drug manufacturing process. This guide provides a comprehensive comparison of 2-Acetyl-6-methylpyridine as a potential pharmaceutical precursor, evaluated against alternative starting materials for the synthesis of pyridine-containing active pharmaceutical ingredients (APIs). The focus of this analysis is on the synthesis of COX-2 inhibitors, a class of drugs where the pyridine moiety is a common structural feature.

Introduction to this compound

This compound is a versatile chemical intermediate characterized by a pyridine ring substituted with an acetyl group and a methyl group.[1] Its structure makes it a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic compounds that form the backbone of numerous pharmaceuticals.[1]

Comparative Analysis: Synthesis of a Model COX-2 Inhibitor

To objectively assess the efficacy of a precursor like this compound, we will examine the synthesis of Etoricoxib, a selective COX-2 inhibitor. While specific literature detailing the use of this compound in the synthesis of Etoricoxib is not publicly available, we can infer its potential utility by comparing established synthetic routes that start from structurally related pyridine derivatives. This comparative analysis will highlight the key metrics of yield, purity, and process complexity.

One of the key intermediates in several synthesis routes for Etoricoxib is 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, also known as the ketosulfone intermediate.[2] The challenge lies in the efficient and regioselective construction of this molecule.

Hypothetical Synthetic Pathway using a this compound Derivative:

A plausible synthetic route to the ketosulfone intermediate could start from a derivative of this compound, such as 3-acetyl-6-methylpyridine. A palladium-catalyzed α-arylation of 3-acetyl-6-methylpyridine with a suitable 4-(methylsulfonyl)phenyl halide could yield the desired ketosulfone.[3]

Alternative Synthetic Routes for Comparison:

Two major alternative strategies for the synthesis of the Etoricoxib core structure are:

  • Route A: Condensation from a substituted pyridine and a phenylacetic acid derivative. This is a common and well-documented approach.[4]

  • Route B: Construction of the pyridine ring from acyclic precursors. This method offers flexibility but can involve more steps.[5]

The following sections will detail the experimental protocols and present a comparative data analysis of these routes.

Data Presentation: Comparison of Synthetic Routes to a Key Etoricoxib Intermediate

The following table summarizes the quantitative data for different synthetic approaches to the Etoricoxib core, allowing for a direct comparison of their efficiencies.

Precursor/MethodKey Reaction StepsReported Yield (%)Key AdvantagesKey Disadvantages
Route A: From 6-Methylnicotinic Acid Derivative [4]1. Weinreb amide formation2. Grignard reaction with 4-(methylthio)benzyl magnesium chloride3. Oxidation of the sulfide to sulfone4. Cyclization with a vinamidinium salt~65-70% overallConvergent synthesis, well-established methodology.Requires multiple steps, use of organometallic reagents.
Route B: From Acyclic Precursors (Flow Chemistry) [5]1. Condensation of ketosulfone and a phosphate salt in the presence of a strong base and ammonia source.65-70%Safe and easy to handle process, suitable for large-scale manufacturing.Requires specialized flow chemistry equipment.
Hypothetical Route C: From 3-Acetyl-6-methylpyridine [3]1. Palladium-catalyzed α-arylation with 4-(bromophenyl)methyl sulfone.Potentially high (reported up to 90% for similar arylations)Potentially fewer steps, direct introduction of the side chain.Requires optimization of the catalytic system, potential for side reactions.

Experimental Protocols

Route A: Synthesis of Etoricoxib Intermediate from 6-Methylnicotinic Acid Derivative

This protocol is adapted from established patent literature.[2]

  • Formation of the Weinreb Amide: 6-methylnicotinic acid is converted to its corresponding Weinreb amide using standard procedures, for example, by activation with a carbodiimide and subsequent reaction with N,O-dimethylhydroxylamine hydrochloride.

  • Grignard Reaction: The Weinreb amide is then reacted with the Grignard reagent derived from 4-(methylthio)benzyl chloride in an ethereal solvent such as THF at low temperature to yield 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone.

  • Oxidation: The resulting thioether is oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate.

  • Cyclization: The ketosulfone intermediate is then cyclized with a vinamidinium salt, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, in the presence of an ammonia source like ammonium acetate to form the second pyridine ring of Etoricoxib.[6]

Route B: Flow Chemistry Synthesis of Etoricoxib

This protocol is based on a published continuous flow synthesis method.[5]

  • Solution Preparation: Three separate solutions are prepared:

    • Solution 1: The starting ketosulfone is dissolved in DMF.

    • Solution 2: A phosphate salt and potassium tert-butoxide (KTB) are dissolved in DMF.

    • Solution 3: Liquid ammonia and ammonium acetate are dissolved in water.

  • Flow Reaction: The three solutions are pumped into a flow reactor with controlled temperature and pressure. The reaction mixture is passed through the reactor to allow for the formation of the pyridine ring.

  • Work-up and Isolation: The output from the reactor is collected, and the product is isolated through standard extraction and crystallization procedures.

Mandatory Visualization

experimental_workflow cluster_route_a Route A: From 6-Methylnicotinic Acid Derivative cluster_route_b Route B: Flow Chemistry Synthesis cluster_route_c Hypothetical Route C: From 3-Acetyl-6-methylpyridine A1 6-Methylnicotinic Acid A2 Weinreb Amide Formation A1->A2 A3 Grignard Reaction A2->A3 A4 Oxidation (Sulfide to Sulfone) A3->A4 A5 Cyclization with Vinamidinium Salt A4->A5 A6 Etoricoxib A5->A6 B1 Ketosulfone Precursor B4 Flow Reactor B1->B4 B2 Phosphate Salt + KTB B2->B4 B3 Ammonia + Ammonium Acetate B3->B4 B5 Etoricoxib B4->B5 C1 3-Acetyl-6-methylpyridine C3 Pd-catalyzed α-Arylation C1->C3 C2 4-(Bromophenyl)methyl sulfone C2->C3 C4 Ketosulfone Intermediate C3->C4 C5 Cyclization C4->C5 C6 Etoricoxib C5->C6 signaling_pathway cluster_precursors Alternative Precursors cluster_intermediates Key Intermediate cluster_api Active Pharmaceutical Ingredient P1 This compound (or derivative) I1 1-(6-methylpyridin-3-yl)-2-(4- (methylsulfonyl)phenyl)ethanone P1->I1 α-Arylation P2 6-Methylnicotinic Acid Derivative P2->I1 Grignard Reaction + Oxidation P3 Acyclic Ketosulfone API Etoricoxib (COX-2 Inhibitor) P3->API Direct Cyclization (Flow Chemistry) I1->API Cyclization

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 2-Acetyl-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to ensuring therapeutic specificity and avoiding unintended side effects. This guide provides a framework for evaluating the cross-reactivity of 2-Acetyl-6-methylpyridine derivatives, a scaffold of interest in medicinal chemistry. While comprehensive cross-reactivity data for a wide range of these specific derivatives is not extensively available in the public domain, this document outlines the principles, presents illustrative data from related pyridine compounds, and details the experimental protocols necessary for such an assessment.

The Significance of Cross-Reactivity Studies

Cross-reactivity, or off-target binding, occurs when a compound interacts with proteins other than its intended therapeutic target. These interactions can lead to a variety of outcomes, from unexpected beneficial effects (polypharmacology) to adverse drug reactions. Therefore, early and thorough assessment of a compound's selectivity is a critical step in the drug discovery and development pipeline. The pyridine ring and its derivatives are prevalent scaffolds in medicinal chemistry, known to interact with a wide range of biological targets, making cross-reactivity a key consideration.[1][2]

Comparative Analysis of Pyridine Derivative Selectivity

To illustrate how cross-reactivity data is presented, the following tables summarize the inhibitory activity of exemplary pyridine derivatives against a panel of protein kinases. It is important to note that these are examples from the broader class of pyridine derivatives and not specifically this compound derivatives, for which such comprehensive public data is scarce.

Table 1: Kinase Inhibition Profile of Exemplary Pyrrolo[2,3-d]pyridine Derivatives

Compound IDVEGFR-2 IC50 (µM)EGFR IC50 (µM)Her2 IC50 (µM)CDK2 IC50 (µM)Selectivity Notes
6c 0.0760.0830.1380.183Potent multi-kinase inhibitor.[3]
6j Potent> 10> 10> 10Demonstrates high selectivity for VEGFR-2.[3]
6i Potent> 10Potent> 10Exhibits dual selectivity for Her2 and VEGFR-2.[3]
Sunitinib PotentPotentPotentPotentReference multi-kinase inhibitor.[3]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. Data is illustrative and sourced from a study on pyrrolo[2,3-d]pyridine derivatives[3].

Table 2: Comparative Inhibition of c-Src and Wee1 Kinases by 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one Derivatives

Compound Classc-Src InhibitionWee1 InhibitionSelectivity Profile
Parent scaffold High Potency10-100-fold lower potencyPreferential for c-Src.[4]
Analogs with solubilizing groups on 2-anilino ring High Potency~10-fold lower potencyIncreased Wee1 activity, reducing c-Src preference.[4]
5-Alkyl substituted analogs Lower PotencyModerate PotencyGenerally Wee1 selective, but with reduced overall potency.[4]

This table provides a qualitative summary of structure-activity relationships for a series of pyridine derivatives, highlighting how structural modifications can influence selectivity[4].

Experimental Protocols for Assessing Cross-Reactivity

A systematic approach is required to profile the selectivity of a compound. The following outlines a general workflow from initial screening to comprehensive profiling.

Primary Target Engagement Assay
  • Objective: To confirm the binding and activity of the derivative at its intended primary target.

  • Methodology: This typically involves an in vitro biochemical assay, such as an enzyme inhibition assay (e.g., for kinases) or a radioligand binding assay (for receptors). For example, to assess the inhibition of a specific kinase, a luciferin-luciferase-based assay can be used to measure the depletion of ATP, which correlates with kinase activity. The compound is tested across a range of concentrations to determine its IC50 value.

Secondary Screening and Selectivity Paneling
  • Objective: To identify potential off-target interactions by screening the compound against a panel of related proteins.

  • Methodology:

    • Focused Panels: Initially, screening against a panel of proteins that are structurally related to the primary target (e.g., other kinases within the same family) is recommended.

    • Broad Profiling Panels: Subsequently, the compound should be tested against a broad panel of diverse targets, which often includes a wide range of kinases, GPCRs, ion channels, and other enzymes. These services are commercially available and provide data on the percent inhibition at a fixed concentration (e.g., 10 µM).

    • Dose-Response Confirmation: Any significant "hits" from the panel screening (e.g., >50% inhibition) should be followed up with full dose-response studies to determine the IC50 or Ki values for those off-targets.

Cellular Assays
  • Objective: To confirm that the observed biochemical activity translates to a functional effect in a cellular context and to assess potential cellular toxicity.

  • Methodology:

    • Target-Specific Cellular Assay: A cell-based assay that measures the modulation of the primary target's downstream signaling pathway. For instance, a Western blot can be used to measure the phosphorylation status of a target's substrate.

    • Cytotoxicity Assays: The compound is tested against various cell lines (both related and unrelated to the target) to assess for general cytotoxicity. Common methods include MTT or CellTiter-Glo assays, which measure cell viability.

Visualizing Workflows and Pathways

Diagrams can effectively illustrate the complex processes involved in cross-reactivity studies and the biological context of the targets.

G Experimental Workflow for Cross-Reactivity Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation cluster_3 Outcome Compound Test Compound (this compound derivative) PrimaryAssay Primary Target Biochemical Assay Compound->PrimaryAssay PrimaryHit Potent Hit? (e.g., IC50 < 1µM) PrimaryAssay->PrimaryHit FocusedPanel Focused Selectivity Panel (e.g., Kinase Subfamily) PrimaryHit->FocusedPanel Yes Profile Selectivity Profile (On-target vs. Off-target) PrimaryHit->Profile No (Stop) BroadPanel Broad Off-Target Panel (>100 targets) FocusedPanel->BroadPanel DoseResponse Dose-Response for Hits (Determine IC50/Ki) BroadPanel->DoseResponse Hits Identified CellularTarget Cellular Target Engagement Assay BroadPanel->CellularTarget No Hits DoseResponse->CellularTarget Cytotoxicity Cytotoxicity Assays (Multiple Cell Lines) CellularTarget->Cytotoxicity Cytotoxicity->Profile

Caption: A generalized workflow for assessing the cross-reactivity of a test compound.

G Hypothetical Signaling Pathway Modulated by a Kinase Inhibitor cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase (e.g., VEGFR-2) Receptor->TargetKinase Activates OffTargetKinase Off-Target Kinase (e.g., EGFR) Receptor->OffTargetKinase Activates Substrate1 Downstream Substrate 1 TargetKinase->Substrate1 Phosphorylates Substrate2 Downstream Substrate 2 OffTargetKinase->Substrate2 Phosphorylates Transcription Gene Transcription Substrate1->Transcription Promotes Substrate2->Transcription Promotes Inhibitor Pyridine Derivative Inhibitor Inhibitor->TargetKinase Inhibits (On-Target) Inhibitor->OffTargetKinase Inhibits (Off-Target)

Caption: A diagram showing on-target and off-target kinase inhibition by a pyridine derivative.

Conclusion

The development of selective this compound derivatives requires a rigorous evaluation of their cross-reactivity. While specific comparative data for this chemical series is limited in public literature, the principles and methodologies for assessing selectivity are well-established. By employing a systematic approach of biochemical and cellular assays, researchers can build a comprehensive selectivity profile for their compounds of interest. This not only helps in identifying candidates with a higher probability of success in clinical development but also contributes to a deeper understanding of the structure-activity relationships that govern target specificity. The illustrative data and workflows provided in this guide serve as a valuable resource for designing and interpreting cross-reactivity studies for this and other classes of therapeutic candidates.

References

Benchmarking 2-Acetyl-6-methylpyridine Purity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the purity of chemical reagents is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive benchmark of 2-Acetyl-6-methylpyridine purity against commercially available standards, supported by detailed experimental protocols for accurate assessment.

Commercial Purity Landscape

A survey of prominent chemical suppliers reveals that the standard commercial purity for this compound is typically around 98%. This section summarizes the offerings from various vendors, providing a baseline for comparison.

SupplierStated Purity (%)Notes
Sigma-Aldrich98%-
Synthonix Corporation98%-
ChemScene≥96%Stored under nitrogen.
TCI Chemicals>98.0% (GC)-
Alfa Aesar98%-

Experimental Protocols for Purity Determination

To independently verify the purity of a given batch of this compound and to identify potential impurities, a multi-pronged analytical approach is recommended, employing Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a robust method for separating volatile compounds and is well-suited for the analysis of this compound.

Methodology:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: HP-INNOWax capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar phase.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 15 °C/min.

    • Hold: Maintain 240 °C for 10 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Data Analysis: Purity is calculated based on the relative peak area percentage. The main peak corresponding to this compound is integrated, and its area is divided by the total area of all peaks in the chromatogram.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a versatile technique for the analysis of a wide range of organic molecules and can effectively separate this compound from non-volatile impurities and closely related isomers.

Methodology:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

  • Data Analysis: Similar to GC-FID, purity is determined by the relative peak area percentage.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR provides an alternative and highly accurate method for purity determination without the need for a reference standard of the analyte itself. It relies on the use of a certified internal standard.

Methodology:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Acquisition Parameters:

    • Use a standard 1D proton pulse sequence.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to allow for full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl protons of the acetyl group) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Potential Impurities

Understanding the potential impurities is crucial for developing robust analytical methods. Based on common synthetic routes for this compound, such as the Friedel-Crafts acylation of 2-picoline, potential impurities may include:

  • Isomeric Acetyl-methylpyridines: Positional isomers where the acetyl and methyl groups are at different positions on the pyridine ring (e.g., 2-Acetyl-4-methylpyridine, 4-Acetyl-2-methylpyridine).

  • Polysubstituted Products: Di-acetylated or di-methylated pyridine species.

  • Residual Starting Materials: Unreacted 2-picoline.

  • Reagents and Solvents: Residual reagents (e.g., acetic anhydride, acyl chlorides) and solvents used in the synthesis and purification steps.

Visualizing the Benchmarking Workflow

The following diagram illustrates the logical flow of the purity benchmarking process.

Benchmarking Workflow for this compound Purity cluster_proc Purity Assessment Process cluster_methods Analytical Methods A Obtain this compound Sample B Review Commercial Standards Data A->B C Perform Analytical Testing A->C D Compare Results to Standards B->D GC GC-FID Analysis C->GC HPLC RP-HPLC Analysis C->HPLC NMR qNMR Analysis C->NMR E Identify and Quantify Impurities D->E F Generate Purity Report E->F GC->D HPLC->D NMR->D

Caption: A logical workflow for benchmarking this compound purity.

Hypothetical Signaling Pathway Involvement

While the direct role of this compound in a specific signaling pathway is not extensively documented, its structural motifs are present in various biologically active molecules. For instance, pyridine derivatives are known to interact with various receptors and enzymes. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as a ligand for a G-protein coupled receptor (GPCR).

Hypothetical GPCR Signaling Pathway ligand This compound Derivative (Ligand) receptor GPCR ligand->receptor Binds g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream Initiates

A Comparative Analysis of Catalysts for the Synthesis of 2-Acetyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Acetyl-6-methylpyridine, a key building block in the development of pharmaceuticals and specialty chemicals, is critically dependent on the choice of catalyst. The efficiency, selectivity, and environmental impact of the synthesis are largely dictated by the catalytic system employed. This guide provides an objective comparison of various catalytic strategies for the synthesis of this compound, primarily focusing on the acylation of 2,6-lutidine, and is supported by available experimental data from analogous reactions.

Performance Comparison of Catalytic Systems

The synthesis of this compound from 2,6-lutidine can be broadly categorized into two main catalytic approaches: base-catalyzed acylation and transition-metal-catalyzed C-H activation/acylation. The choice between these methods depends on factors such as desired yield, selectivity for the mono-acetylated product, cost, and tolerance to functional groups.

Catalyst ClassCatalyst Example(s)Acylating AgentTypical Reaction ConditionsExpected YieldSelectivity for Mono-acylationKey AdvantagesKey Disadvantages
Strong Bases Sodium Ethoxide (NaOEt)Ethyl acetateReflux in an inert solvent (e.g., toluene, xylene)Moderate to GoodModerate; may require careful control of stoichiometry and reaction time to minimize di-acylation.Readily available and inexpensive catalyst; straightforward procedure.Can be challenging to achieve high selectivity for the mono-acetylated product; may require strictly anhydrous conditions.
Phenyllithium (PhLi) or other organolithiumsEsters or acid chloridesLow temperatures (-78 °C to rt) in an inert solvent (e.g., THF, diethyl ether)Good to HighGood; can be controlled by stoichiometry.High reactivity and potentially high yields.Requires stoichiometric amounts of strong base; strict anhydrous and inert atmosphere are necessary; limited functional group tolerance.
Transition Metals Rhodium (Rh) complexesAldehydes or acid anhydridesElevated temperatures in a suitable solvent with an oxidantPotentially HighPotentially High; catalyst and ligand design can influence selectivity.High efficiency and potential for high selectivity; broader functional group tolerance.Catalysts can be expensive and require screening and optimization; may require an external oxidant.
Palladium (Pd) complexesα-keto acids or other acyl sourcesElevated temperatures in a suitable solventPotentially HighPotentially High; dependent on directing groups and ligands.Versatile for various C-H functionalizations; can be highly selective.Catalyst and ligand costs can be high; may require specific directing groups on the substrate.

Experimental Protocols

Base-Catalyzed Acylation using Sodium Ethoxide

This protocol is adapted from procedures for the acylation of related methylpyridines. The key to achieving mono-acylation is the careful control of the stoichiometry of the reactants.

Materials:

  • 2,6-Lutidine

  • Sodium Ethoxide (NaOEt)

  • Ethyl acetate (or other suitable ester)

  • Anhydrous Toluene (or other high-boiling inert solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.

  • Add sodium ethoxide (1.0 - 1.2 equivalents) to the flask under a nitrogen atmosphere.

  • Add 2,6-lutidine (1.0 equivalent) to the suspension.

  • Slowly add ethyl acetate (1.0 - 1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Acidify the aqueous layer with hydrochloric acid to a pH of ~2-3.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Transition-Metal-Catalyzed C-H Acylation (Representative Protocol)

This generalized protocol is based on rhodium-catalyzed C-H activation and acylation reactions and would require optimization for this specific substrate.

Materials:

  • 2,6-Lutidine

  • [Rh(COD)Cl]₂ or similar Rhodium catalyst

  • A suitable phosphine or N-heterocyclic carbene (NHC) ligand

  • An acylating agent (e.g., an acid anhydride or aldehyde)

  • An oxidant (e.g., a silver salt or copper salt) if required by the catalytic cycle

  • Anhydrous solvent (e.g., 1,2-dichloroethane, dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add the rhodium catalyst and the ligand to a reaction vessel.

  • Add the anhydrous solvent, followed by 2,6-lutidine and the acylating agent.

  • If required, add the oxidant to the mixture.

  • Seal the vessel and heat the reaction mixture to the optimized temperature (typically 80-120 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • The filtrate is then concentrated, and the residue is subjected to an appropriate aqueous workup.

  • The crude product is purified by column chromatography to afford this compound.

Visualizations

G General Synthetic Pathway for this compound Lutidine 2,6-Lutidine Product This compound Lutidine->Product Acylation AcylatingAgent Acylating Agent (e.g., Ester, Acid Anhydride) AcylatingAgent->Product Catalyst Catalyst (Base or Transition Metal) Catalyst->Product

General synthetic pathway.

G Comparative Experimental Workflow cluster_base Base-Catalyzed Method cluster_tm Transition-Metal-Catalyzed Method start_base Mix 2,6-Lutidine, Base (e.g., NaOEt), and Solvent add_acyl_base Add Acylating Agent (e.g., Ethyl Acetate) start_base->add_acyl_base react_base Heat to Reflux (4-8h) add_acyl_base->react_base workup_base Aqueous Workup react_base->workup_base purify_base Purification (Chromatography) workup_base->purify_base Product This compound purify_base->Product start_tm Mix 2,6-Lutidine, TM Catalyst, Ligand, and Solvent add_acyl_tm Add Acylating Agent and Oxidant (if needed) start_tm->add_acyl_tm react_tm Heat Reaction (12-24h) add_acyl_tm->react_tm workup_tm Filtration and Aqueous Workup react_tm->workup_tm purify_tm Purification (Chromatography) workup_tm->purify_tm purify_tm->Product

Comparative experimental workflow.

Safety Operating Guide

Safe Disposal of 2-Acetyl-6-methylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Acetyl-6-methylpyridine, a common intermediate in organic and pharmaceutical synthesis. Adherence to these protocols is essential to mitigate risks and maintain a secure research environment.

Chemical Safety and Hazard Profile

This compound is classified as a combustible liquid that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Before handling, it is crucial to be familiar with its specific hazards.

PropertyValueReference
Molecular Formula C8H9NO[3]
Molecular Weight 135.16 g/mol [3][4]
Appearance Light yellow solid[2]
Boiling Point 209 °C / 408.2 °F[2]
Flash Point 84 °C / 183.2 °F[2]
Hazard Classifications Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3)[2][4]
Personal Protective Equipment (PPE)

Prior to initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator is required.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to local, regional, and national regulations.[1] This typically involves disposal through a licensed professional waste disposal service.

Step 1: Segregation and Collection

  • Do not mix this compound with other waste streams.

  • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in its original container or a designated, compatible, and clearly labeled waste container.

  • The container must be tightly closed and stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][5]

Step 2: Labeling

  • Clearly label the waste container with "Waste this compound" and include the appropriate hazard symbols (e.g., harmful, irritant).

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

  • Waste material must be disposed of in accordance with national and local regulations. Do not attempt to dispose of this chemical down the drain or in general waste.

Spill Management and Disposal

In the event of a spill, the cleanup materials will also need to be disposed of as hazardous waste.

Step 1: Containment

  • For minor spills, clean up immediately.[6]

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

Step 2: Collection

  • Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[2]

  • Avoid generating dust.[6]

Step 3: Decontamination

  • Decontaminate the spill area and any equipment used for cleanup with an appropriate solvent, and collect the decontamination materials for disposal as hazardous waste.[1]

Step 4: Disposal

  • Dispose of the sealed container of spill cleanup material following the same procedure as for the chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound for Disposal is_spill Is it a spill? start->is_spill collect_waste Collect in a labeled, sealed container is_spill->collect_waste No contain_spill Contain spill with inert absorbent material is_spill->contain_spill Yes store_safely Store container in a cool, dry, well-ventilated area collect_waste->store_safely collect_spill_debris Collect spill debris in a labeled, sealed container contain_spill->collect_spill_debris collect_spill_debris->store_safely contact_ehs Contact EHS or licensed waste disposal service store_safely->contact_ehs end_disposal Professional Disposal contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Acetyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Acetyl-6-methylpyridine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 6940-57-4

  • Molecular Formula: C8H9NO[1]

  • Molecular Weight: 135.16 g/mol [1][2]

Primary Hazards:

  • Harmful if swallowed.[2][3][4]

  • Causes skin irritation.[3][4]

  • Causes serious eye irritation.[3][4]

  • May cause respiratory irritation.[3][4]

  • Combustible liquid.[3][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended equipment.

Protection Type Specification Purpose
Eye and Face Protection Chemical safety goggles or glasses. A face shield may be appropriate in some situations.To prevent eye contact and irritation.[3][4][5]
Hand Protection Appropriate protective gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[3][4][5][6]
Body Protection Protective clothing, boots.To prevent skin exposure.[3][4]
Respiratory Protection A NIOSH or European Standard EN 149 approved respirator should be used when necessary.To prevent inhalation and respiratory irritation.[3][4]
Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Safe Handling Procedures:

  • Avoid breathing vapor or mist.[3][4]

  • Avoid contact with skin and eyes.[3][4]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[3][4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1][3][4]

  • Keep the container tightly closed.[1][3][4]

  • Store locked up.[3][4]

Spill and Emergency Procedures

Spill Response:

  • Shut off all possible sources of ignition.[3]

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment, including respiratory protection.[3]

  • Absorb the spill with an inert material (e.g., sand, earth) and collect it into a labeled container for disposal.[4]

  • Prevent the spillage from entering drains or watercourses.[3]

First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical advice.[4]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3]

Waste Treatment:

  • The material should not be disposed of into the sewage system.[3]

  • Consider burning in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

Empty containers may retain product residue and should be treated as hazardous waste.

Workflow for Handling this compound

Workflow for Handling this compound prep Preparation handling Handling prep->handling Proceed to handling storage Storage handling->storage After use spill Spill Response handling->spill In case of spill first_aid First Aid handling->first_aid In case of exposure disposal Disposal storage->disposal For waste spill->disposal ppe Wear Appropriate PPE eng_controls Use Engineering Controls (Fume Hood)

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Acetyl-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Acetyl-6-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.